3-Hydroxybutyrylcarnitine
描述
Structure
3D Structure
属性
分子式 |
C11H21NO5 |
|---|---|
分子量 |
247.29 g/mol |
IUPAC 名称 |
3-(3-hydroxybutanoyloxy)-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C11H21NO5/c1-8(13)5-11(16)17-9(6-10(14)15)7-12(2,3)4/h8-9,13H,5-7H2,1-4H3 |
InChI 键 |
UEFRDQSMQXDWTO-UHFFFAOYSA-N |
规范 SMILES |
CC(CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C)O |
产品来源 |
United States |
Foundational & Exploratory
The Multifaceted Role of 3-Hydroxybutyrylcarnitine in Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxybutyrylcarnitine (3-HBC) is a short-chain acylcarnitine that plays a pivotal role in cellular energy metabolism. Traditionally viewed as an intermediate in fatty acid β-oxidation, recent evidence has expanded its significance to include involvement in ketogenesis, cellular signaling, and as a biomarker for a spectrum of metabolic disorders. This technical guide provides an in-depth exploration of the functions of 3-HBC, detailing its metabolic pathways, analytical methodologies for its quantification, and its emerging role as a modulator of cellular processes and a diagnostic marker.
Introduction
Acylcarnitines are essential molecules that facilitate the transport of fatty acids across the inner mitochondrial membrane for subsequent β-oxidation and energy production.[1] this compound, a C4-OH acylcarnitine, exists as two key stereoisomers, L-3-hydroxybutyrylcarnitine and D-3-hydroxybutyrylcarnitine, each with distinct metabolic origins and physiological implications. L-3-HBC is an intermediate in the β-oxidation of fatty acids, while D-3-HBC is primarily derived from the ketone body D-3-hydroxybutyrate (D-3HB).[2] The balance and concentration of these isomers are increasingly recognized as critical indicators of metabolic health and disease.
Core Functions in Cellular Metabolism
The primary role of the carnitine shuttle, and by extension 3-HBC, is to transport acyl groups into the mitochondria for energy production.[1][3] L-3-hydroxybutyryl-CoA, an intermediate of fatty acid oxidation, can be converted to L-3-hydroxybutyrylcarnitine by carnitine acetyltransferase (CrAT).[3] This reaction is reversible and serves to buffer the intramitochondrial acyl-CoA to free CoA ratio.
A significant and more recently characterized function of 3-HBC is its connection to ketone body metabolism. During periods of fasting or in pathological states such as diabetes, the production of the ketone body D-3-hydroxybutyrate (D-3HB) increases.[2] D-3HB can be converted to D-3-hydroxybutyrylcarnitine, a process that may play a role in managing ketone body availability and cellular signaling.[2]
Data Presentation: this compound as a Biomarker
Elevated or altered levels of 3-HBC are associated with a variety of metabolic disorders, making it a valuable biomarker for diagnosis and monitoring of disease progression. The following tables summarize quantitative data from various studies.
| Condition | Biospecimen | Analyte | Concentration (Control) | Concentration (Condition) | Fold Change | Reference |
| Heart Failure (Ischemic) | Serum | This compound (C4OH) | 28.8 ± 21.4 nmol/L | 100.1 ± 117.2 nmol/L | ~3.5x | [4] |
| Heart Failure (Dilated Cardiomyopathy) | Serum | This compound (C4OH) | 28.8 ± 21.4 nmol/L | 78.5 ± 101.0 nmol/L | ~2.7x | [4] |
| Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase (SCHAD) Deficiency | Blood Spot | This compound | Not specified | Persistently elevated | - | [5][6] |
| Prediabetes (Incident) | Plasma | beta-hydroxy butyryl carnitine (C4-OH) | >0.03 micromol/L (Non-progressors) | <0.03 micromol/L (Progressors) | Lower in progressors | [7] |
| Type 2 Diabetes | Serum | C3DC+C4OH | Significantly lower in NGT, IFG, and IGT | Significantly higher | - | [8] |
NGT: Normal Glucose Tolerance, IFG: Impaired Fasting Glycaemia, IGT: Impaired Glucose Tolerance. Data is presented as mean ± standard deviation where available.
Signaling Pathways and Molecular Interactions
Emerging research indicates that 3-HBC and its metabolic precursors are not merely metabolic intermediates but also act as signaling molecules. One of the key pathways implicated is the Peroxisome Proliferator-Activated Receptor γ (PPARγ) signaling cascade, which is a master regulator of adipogenesis, lipid metabolism, and insulin (B600854) sensitivity.[9][10] While direct binding of 3-HBC to PPARγ has not been definitively established, alterations in acylcarnitine profiles are known to influence PPARγ activity.[11] It is hypothesized that changes in the flux through fatty acid oxidation and ketogenesis, reflected by 3-HBC levels, can modulate the availability of endogenous PPARγ ligands.
Diagram 1: Hypothetical Signaling Pathway of this compound
Caption: Hypothetical signaling pathway of this compound.
Experimental Protocols
Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the analysis of acylcarnitines from plasma or serum.
Materials:
-
Plasma or serum samples
-
Internal Standard (IS) solution (e.g., deuterated 3-HBC)
-
Methanol (B129727), ice-cold
-
n-Butanol with 3N HCl
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
LC-MS/MS system with a C18 reverse-phase column
Procedure:
-
Sample Preparation:
-
To 100 µL of plasma/serum, add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 30 seconds and incubate at 4°C for 20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization (Butylation):
-
To the dried residue, add 50 µL of n-butanol with 3N HCl.
-
Incubate at 65°C for 20 minutes.
-
Evaporate the butanol under nitrogen.
-
Reconstitute the sample in 100 µL of mobile phase A.
-
-
LC-MS/MS Analysis:
-
Inject 10 µL of the reconstituted sample onto the LC-MS/MS system.
-
Use a gradient elution from 10% to 90% mobile phase B over 10 minutes.
-
Detect the analytes using multiple reaction monitoring (MRM) in positive ion mode. The transition for 3-HBC butyl ester is typically m/z 304 -> 85.
-
Diagram 2: Experimental Workflow for LC-MS/MS Analysis
Caption: Experimental workflow for LC-MS/MS analysis of 3-HBC.
Enzymatic Synthesis of this compound
This protocol describes a potential two-step enzymatic synthesis of L-3-hydroxybutyrylcarnitine.
Materials:
-
Crotonyl-CoA
-
Enoyl-CoA hydratase (ECHS1)
-
Carnitine acetyltransferase (CrAT)
-
L-carnitine
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
NAD(P)H (for monitoring reaction progress, optional)
Procedure:
-
Step 1: Synthesis of L-3-Hydroxybutyryl-CoA
-
In a reaction vessel, combine crotonyl-CoA and a molar excess of water in the reaction buffer.
-
Initiate the reaction by adding purified enoyl-CoA hydratase.
-
Incubate at 37°C for 1-2 hours. The progress of the reaction can be monitored by the decrease in absorbance at 263 nm (disappearance of the double bond in crotonyl-CoA).
-
-
Step 2: Synthesis of L-3-Hydroxybutyrylcarnitine
-
To the reaction mixture containing the synthesized L-3-hydroxybutyryl-CoA, add L-carnitine in slight molar excess.
-
Initiate the second reaction by adding purified carnitine acetyltransferase.
-
Incubate at 37°C for 1-2 hours.
-
The final product, L-3-hydroxybutyrylcarnitine, can be purified using solid-phase extraction or high-performance liquid chromatography (HPLC).
-
Diagram 3: Enzymatic Synthesis Workflow
Caption: Workflow for the enzymatic synthesis of L-3-HBC.
Conclusion and Future Directions
This compound is emerging as a critical nexus in cellular metabolism, bridging fatty acid oxidation and ketogenesis. Its role as a biomarker for a range of metabolic diseases is well-established, and ongoing research is beginning to unravel its function as a signaling molecule. For researchers and drug development professionals, understanding the nuances of 3-HBC metabolism offers new avenues for diagnostics and therapeutic interventions. Future research should focus on elucidating the precise molecular mechanisms by which 3-HBC influences cellular signaling pathways, its role in intercellular communication, and the therapeutic potential of modulating its levels in various disease states. The development of stereoisomer-specific analytical methods will be crucial in dissecting the distinct roles of D- and L-3-hydroxybutyrylcarnitine in health and disease.
References
- 1. Acylcarnitine Functions and Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 2. Characterization of D-3-hydroxybutyrylcarnitine (ketocarnitine): an identified ketosis-induced metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0013127) [hmdb.ca]
- 4. Quantitative Profiling of Serum Carnitines Facilitates the Etiology Diagnosis and Prognosis Prediction in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hyperinsulinism in short-chain L-3-hydroxyacyl-CoA dehydrogenase deficiency reveals the importance of beta-oxidation in insulin secretion [pubmed.ncbi.nlm.nih.gov]
- 6. JCI - Hyperinsulinism in short-chain L-3-hydroxyacyl-CoA dehydrogenase deficiency reveals the importance of β-oxidation in insulin secretion [jci.org]
- 7. Association of plasma acylcarnitines with insulin sensitivity, insulin secretion, and prediabetes in a biracial cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serum Levels of Acylcarnitines Are Altered in Prediabetic Conditions | PLOS One [journals.plos.org]
- 9. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PPAR-γ Regulates Carnitine Homeostasis and Mitochondrial Function in a Lamb Model of Increased Pulmonary Blood Flow - PMC [pmc.ncbi.nlm.nih.gov]
3-Hydroxybutyrylcarnitine: A Key Biomarker in the Landscape of Metabolic Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
3-Hydroxybutyrylcarnitine (3-OHBC) is a short-chain acylcarnitine that has emerged as a significant biomarker in the study of metabolic diseases.[1] It is an ester of carnitine and 3-hydroxybutyric acid, existing in two stereoisomeric forms, D- and L-3-hydroxybutyrylcarnitine, which originate from distinct metabolic pathways.[2][3] The L-isomer is an intermediate of mitochondrial fatty acid β-oxidation, while the D-isomer is primarily derived from the metabolism of ketone bodies.[2][3] Elevated levels of 3-OHBC in circulation are increasingly associated with a range of metabolic dysregulations, including insulin (B600854) resistance, type 2 diabetes (T2D), obesity, metabolic syndrome, and inherited fatty acid oxidation disorders (FAODs).[1][2][4][5][6] This technical guide provides a comprehensive overview of 3-OHBC as a biomarker, detailing its metabolic origins, association with disease states, quantitative data, and the methodologies for its analysis.
Metabolic Origins and Significance
This compound sits (B43327) at the crossroads of two major energy metabolism pathways: fatty acid oxidation and ketogenesis.
-
L-3-Hydroxybutyrylcarnitine: This isomer is formed during the incomplete β-oxidation of fatty acids within the mitochondria. Specifically, it is an intermediate in the breakdown of medium and short-chain fatty acids.[7] In conditions of metabolic stress or enzymatic defects in the β-oxidation spiral, such as 3-hydroxyacyl-CoA dehydrogenase deficiency, there is an accumulation of 3-hydroxyacyl-CoAs, which are then esterified to carnitine to form L-3-hydroxybutyrylcarnitine and other acylcarnitines.[7] This process is a mechanism to buffer the intramitochondrial acyl-CoA pool.
-
D-3-Hydroxybutyrylcarnitine: This form, also referred to as ketocarnitine, is derived from the ketone body D-3-hydroxybutyrate (D-3HB).[2][3] During periods of ketosis, such as fasting or in diabetic ketoacidosis, the high availability of D-3HB can lead to its conversion to D-3-hydroxybutyrylcarnitine.[2][3] This conversion can occur in various tissues, including muscle, via an acyl-CoA synthetase reaction.[2]
The presence and concentration of these isomers can, therefore, provide insights into the underlying metabolic state, reflecting either impaired fatty acid oxidation or a state of ketosis.
Association with Metabolic Diseases
Elevated levels of 3-OHBC have been implicated in several metabolic disorders:
-
Fatty Acid Oxidation Disorders (FAODs): In several inherited FAODs, particularly those affecting the enzymes of the mitochondrial trifunctional protein complex like long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, there is a characteristic accumulation of long-chain 3-hydroxyacylcarnitines.[8][9][10][11] While not the primary marker, elevated 3-OHBC can also be observed. In short-chain L-3-hydroxyacyl-CoA dehydrogenase (SCHAD) deficiency, elevated levels of 3-hydroxybutyryl-carnitine are a key diagnostic marker.[1][7]
-
Insulin Resistance and Type 2 Diabetes: A growing body of evidence links 3-OHBC to insulin resistance and the progression to T2D.[2][4][6] It has been proposed that the accumulation of incomplete fatty acid oxidation products, including 3-OHBC, may contribute to lipotoxicity and impair insulin signaling.[4] Studies have shown that plasma concentrations of 3-OHBC are significantly higher in individuals with T2D and can distinguish between normal glucose tolerance, prediabetes, and overt diabetes.[6][12][13]
-
Obesity and Metabolic Syndrome: Metabolomic analyses have revealed that individuals with obesity and metabolic syndrome exhibit altered acylcarnitine profiles, which can include elevated 3-OHBC.[5][14] These alterations are thought to reflect mitochondrial dysfunction and an impaired capacity to fully oxidize fatty acids in the face of nutrient excess.
Quantitative Data
The following tables summarize available quantitative data for this compound (C4OH) in various metabolic states. It is important to note that concentrations can vary based on the analytical method, cohort characteristics, and whether isomeric forms are differentiated.
Table 1: Serum Concentrations of this compound (C3DC+C4OH) in Different Glucose Tolerance States
| Group | N | Mean Serum Concentration (µmol/l) ± SEM |
| Normal Glucose Tolerance (NGT) | 636 | 0.11 ± 0.002 |
| Impaired Fasting Glycaemia (IFG) | 184 | 0.11 ± 0.004 |
| Impaired Glucose Tolerance (IGT) | 87 | 0.12 ± 0.007 |
| Type 2 Diabetes (T2D) | 112 | 0.14 ± 0.007 |
Data adapted from Mai et al., 2013.[12][13] Note: The assay in this study measured the sum of malonylcarnitine (C3DC) and hydroxybutyrylcarnitine (B13408093) (C4OH).
Table 2: Plasma Concentrations of this compound in a Case of Mitochondrial 3-hydroxy-3-methylglutaryl-CoA Synthase Deficiency
| Analyte | Patient Concentration (µmol/L) | Reference Range (µmol/L) |
| This compound | 1.45 | 0.05–0.44 |
Data from a case report by Liu et al., 2019.[15]
Experimental Protocols
The gold standard for the quantification of 3-OHBC and other acylcarnitines is liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation: Plasma/Serum
-
Protein Precipitation: To 50 µL of plasma or serum, add 200 µL of ice-cold methanol (B129727) containing a known concentration of stable isotope-labeled internal standards (e.g., d3-carnitine, d6-acetylcarnitine).
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[2]
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.[2]
-
Derivatization (Butylation - Optional but common):
-
Dry the supernatant under a gentle stream of nitrogen gas.[2]
-
Add 50 µL of 3N butanolic-HCl.[2]
-
Incubate at 65°C for 20 minutes to convert the acylcarnitines to their butyl esters.[2] This step can help to improve chromatographic separation and detection sensitivity.
-
Dry the butylated sample again under nitrogen.[2]
-
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[2]
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 or C8 reversed-phase column is commonly used for separation.[2]
-
Mobile Phase A: 0.1% formic acid in water.[2]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[2]
-
Gradient: A linear gradient from a low to a high percentage of the organic phase (acetonitrile) is employed to elute acylcarnitines based on their hydrophobicity. A typical gradient might start at 5% B and increase to 95% B over 10-15 minutes.[2]
-
Flow Rate: A typical flow rate is between 0.3-0.5 mL/min.[2]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive mode is used.[2]
-
Detection: Multiple Reaction Monitoring (MRM) is the preferred scan mode for quantification. This involves monitoring a specific precursor-to-product ion transition for each acylcarnitine and its corresponding internal standard. A common product ion for all acylcarnitines is m/z 85, which results from the fragmentation of the carnitine moiety.[2]
-
-
Data Analysis: The concentration of 3-OHBC is determined by calculating the peak area ratio of the analyte to its stable isotope-labeled internal standard and comparing this to a calibration curve generated using standards of known concentrations.[7]
Visualizations
Signaling Pathways
Caption: Formation of L-3-Hydroxybutyrylcarnitine from incomplete fatty acid oxidation.
Caption: Formation of D-3-Hydroxybutyrylcarnitine from ketone body metabolism.
Caption: Potential impact of 3-OHBC on the insulin signaling pathway.
Experimental Workflow
Caption: General experimental workflow for acylcarnitine profiling.
Conclusion and Future Directions
This compound is a valuable biomarker that provides a window into the interplay between fatty acid and ketone body metabolism. Its consistent elevation in various metabolic diseases, including FAODs, insulin resistance, and T2D, underscores its potential utility in diagnostics, patient stratification, and as a pharmacodynamic marker in clinical trials. The detailed methodologies for its quantification using LC-MS/MS are robust and well-established, allowing for its reliable measurement in a research and clinical setting.
Future research should focus on several key areas. Firstly, the development of assays that can routinely distinguish between the D- and L-isomers of 3-OHBC will provide more specific insights into the underlying metabolic perturbations. Secondly, further investigation into the precise molecular mechanisms by which 3-OHBC contributes to insulin resistance and mitochondrial dysfunction is warranted. Finally, large-scale prospective studies are needed to fully establish the predictive value of 3-OHBC for the development of metabolic diseases and to define clinically relevant reference ranges across diverse populations. As our understanding of the role of 3-OHBC in metabolic pathophysiology deepens, it is poised to become an increasingly important tool in the arsenal (B13267) of researchers and clinicians working to combat the growing epidemic of metabolic disease.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0013127) [hmdb.ca]
- 2. benchchem.com [benchchem.com]
- 3. Characterization of D-3-hydroxybutyrylcarnitine (ketocarnitine): an identified ketosis-induced metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. msacl.org [msacl.org]
- 7. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acylcarnitines in fibroblasts of patients with long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency and other fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fatty acid oxidation disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Long-Chain Fatty Acid Oxidation Disorders and Current Management Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Serum Levels of Acylcarnitines Are Altered in Prediabetic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Serum Levels of Acylcarnitines Are Altered in Prediabetic Conditions | PLOS One [journals.plos.org]
- 14. Metabolite Measurements [bio-protocol.org]
- 15. Severe clinical manifestation of mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase deficiency associated with two novel mutations: a case report - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and History of 3-Hydroxybutyrylcarnitine: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxybutyrylcarnitine is a short-chain acylcarnitine that has emerged as a significant biomarker in the study of metabolic disorders. Acylcarnitines, esters of carnitine and fatty acids, were first discovered over seven decades ago and are now recognized as crucial for cellular energy metabolism[1][2]. Their primary role is to facilitate the transport of fatty acids into the mitochondrial matrix for β-oxidation, the process that breaks down fatty acids to produce energy[3][4]. This compound, specifically, exists as two stereoisomers, L-3-hydroxybutyrylcarnitine and D-3-hydroxybutyrylcarnitine, which originate from distinct metabolic pathways: fatty acid β-oxidation and ketone body metabolism, respectively[5]. This guide provides a comprehensive overview of the discovery, history, and analytical methodologies related to this compound, along with its role in various physiological and pathological states.
Historical Perspective and Discovery
The broader class of acylcarnitines, to which this compound belongs, was first identified more than 70 years ago[1][2]. However, the detailed characterization and clinical significance of individual acylcarnitine species, including this compound, were largely advanced with the advent of tandem mass spectrometry (MS/MS) in the 1990s[6][7]. This technology revolutionized newborn screening for inborn errors of metabolism by enabling the rapid and simultaneous quantification of multiple acylcarnitines from a single dried blood spot[6][7].
The specific identification of this compound as a distinct metabolite and its association with metabolic disorders has been an incremental process. Initially, its detection was often combined with isobaric compounds. A significant advancement in its specific characterization came with studies that distinguished its stereoisomers, revealing their different metabolic origins. Research has established that L-3-hydroxybutyrylcarnitine is an intermediate of fatty acid β-oxidation, while D-3-hydroxybutyrylcarnitine, also known as ketocarnitine, is formed from the ketone body D-3-hydroxybutyrate, particularly during states of ketosis such as fasting[5].
Metabolic Pathways and Biological Significance
This compound plays a role in two central metabolic pathways: fatty acid β-oxidation and ketogenesis.
Fatty Acid β-Oxidation
During the breakdown of fatty acids, L-3-hydroxyacyl-CoA is formed. In instances of impaired or incomplete β-oxidation, such as in short-chain L-3-hydroxyacyl-CoA dehydrogenase (SCHAD) deficiency, there is an accumulation of L-3-hydroxybutyryl-CoA. This intermediate is then transesterified to L-carnitine by carnitine acetyltransferase (CrAT) to form L-3-hydroxybutyrylcarnitine, which can then be exported from the mitochondria[1][2]. This process is a mechanism to buffer the intramitochondrial acyl-CoA pool.
Ketogenesis and Ketone Body Metabolism
In states of increased ketogenesis, such as fasting or a ketogenic diet, the liver produces ketone bodies, primarily D-3-hydroxybutyrate. In peripheral tissues like muscle, D-3-hydroxybutyrate can be converted to D-3-hydroxybutyryl-CoA by an acyl-CoA synthetase. This intermediate can then be esterified with carnitine to form D-3-hydroxybutyrylcarnitine[5].
Association with Insulin (B600854) Resistance
Elevated levels of acylcarnitines, including this compound, have been associated with insulin resistance and type 2 diabetes[8][9][10]. One hypothesis suggests that in conditions of lipid oversupply, incomplete fatty acid oxidation leads to an accumulation of acyl-CoA intermediates in the mitochondria. The subsequent formation and export of acylcarnitines, including this compound, are thought to be a reflection of this mitochondrial stress. These accumulating lipid metabolites may then interfere with insulin signaling pathways, contributing to insulin resistance[11][12].
Quantitative Data
The concentration of this compound in biological fluids is a key indicator of metabolic status. The following tables summarize reported concentrations in plasma/serum and urine under various conditions.
Table 1: Plasma/Serum Concentrations of this compound
| Condition | Concentration (µmol/L) | Reference(s) |
| Healthy Adults (Reference Range) | 0.05 - 0.44 | [9] |
| Predictor for Prediabetes | < 0.03 | [9] |
| Mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase deficiency | 1.45 | [9] |
| Type 2 Diabetes | Elevated vs. Healthy Controls | [8] |
| Short-chain L-3-hydroxyacyl-CoA dehydrogenase (SCHAD) Deficiency | Elevated | [1][2] |
| Medium-chain acyl-CoA dehydrogenase (MCAD) Deficiency | May be elevated | [13][14] |
Table 2: Urinary Concentrations of this compound
| Condition | Concentration | Reference(s) |
| Healthy Newborns | Not consistently reported | [9] |
| Renal Cell Carcinoma | Elevated | [1][2] |
Note: Quantitative values can vary depending on the analytical method, sample population, and physiological state (e.g., fasting vs. fed).
Experimental Protocols
The gold standard for the quantification of this compound is liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol for the analysis of acylcarnitines from dried blood spots (DBS), a common sample type for newborn screening.
Key Experiment: Quantification of this compound from Dried Blood Spots by LC-MS/MS
1. Sample Preparation [6][7][15][16]
-
Punching: A 3 mm disc is punched from the dried blood spot into a well of a 96-well microplate.
-
Extraction: 100-200 µL of an extraction solution (typically methanol (B129727) or acetonitrile/water) containing a known concentration of a stable isotope-labeled internal standard (e.g., deuterated this compound) is added to each well.
-
Incubation: The plate is incubated with shaking for 20-30 minutes at room temperature to allow for the extraction of the acylcarnitines.
-
Supernatant Transfer: The supernatant is transferred to a new 96-well plate.
-
Derivatization (Optional but common): The solvent is evaporated, and a derivatizing agent (e.g., 3N butanolic HCl) is added. The plate is then heated (e.g., at 65°C for 20 minutes) to form butyl esters of the acylcarnitines. This step improves chromatographic properties and ionization efficiency.
-
Reconstitution: The derivatization agent is evaporated, and the residue is reconstituted in a solvent compatible with the LC-MS/MS system (e.g., methanol/water).
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 or a Hydrophilic Interaction Liquid Chromatography (HILIC) column is commonly used.
-
Mobile Phase: A gradient elution is typically employed using a combination of aqueous and organic mobile phases containing additives like formic acid and ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves selecting the precursor ion (the molecular ion of the analyte) in the first quadrupole (Q1), fragmenting it in the second quadrupole (collision cell), and selecting a specific product ion in the third quadrupole (Q3).
-
MRM Transitions:
-
This compound (underivatized): Precursor ion (Q1): m/z 248.2 -> Product ion (Q3): m/z 85.
-
Deuterated this compound (Internal Standard): The m/z of the precursor and product ions will be shifted according to the number of deuterium (B1214612) atoms.
-
-
3. Quantification
The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to its stable isotope-labeled internal standard against a calibration curve prepared with known concentrations of the analyte and internal standard.
Conclusion
This compound has evolved from being one of many acylcarnitines to a specific and valuable biomarker for a range of metabolic conditions, from inborn errors of metabolism to complex diseases like type 2 diabetes. Its discovery and the ability to accurately quantify it are direct results of advancements in analytical technologies, particularly tandem mass spectrometry. Understanding its metabolic origins and its role in cellular physiology is crucial for interpreting its concentration changes in various disease states. The detailed methodologies for its analysis provide the foundation for further research into its clinical utility and for the development of novel therapeutic strategies targeting the metabolic pathways in which it is involved. As research continues, the full significance of this compound in health and disease will undoubtedly be further elucidated.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0013127) [hmdb.ca]
- 2. Human Metabolome Database: Showing metabocard for (R)-3-hydroxybutyrylcarnitine (HMDB0062735) [hmdb.ca]
- 3. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 4. Metabolic Pathways of Acylcarnitine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of D-3-hydroxybutyrylcarnitine (ketocarnitine): an identified ketosis-induced metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of Acylcarnitines in Dried Blood Spots (DBS) Samples by FIA-MS/MS [sigmaaldrich.com]
- 7. agilent.com [agilent.com]
- 8. Plasma Acylcarnitines and Risk of Type 2 Diabetes in a Mediterranean Population at High Cardiovascular Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Association of plasma acylcarnitines with insulin sensitivity, insulin secretion, and prediabetes in a biracial cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carnitine and type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of carnitine and its derivatives in the development and management of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acylcarnitines—old actors auditioning for new roles in metabolic physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Medium-chain acyl-CoA dehydrogenase deficiency: metabolic effects and therapeutic efficacy of long-term L-carnitine supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. it.restek.com [it.restek.com]
- 16. cda-amc.ca [cda-amc.ca]
- 17. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 3-Hydroxybutyrylcarnitine in Fatty Acid Oxidation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxybutyrylcarnitine (C4-OH) is a short-chain acylcarnitine that has emerged as a significant biomarker in the study of fatty acid oxidation (FAO) and related metabolic disorders. This technical guide provides an in-depth exploration of the role of this compound in FAO, its metabolic origins, and its clinical significance. We will delve into the biochemical pathways that lead to its formation, its utility as a diagnostic marker for inborn errors of metabolism, and detailed methodologies for its quantification and the assessment of FAO. This guide is intended to serve as a comprehensive resource for researchers, clinicians, and professionals in drug development who are investigating cellular metabolism and its aberrations.
Introduction: The Intersection of Fatty Acid Oxidation and Ketone Body Metabolism
Fatty acid oxidation is a critical metabolic pathway for energy production, particularly during periods of fasting or prolonged exercise. This process involves the breakdown of fatty acids into acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle. Carnitine and its acylated derivatives, known as acylcarnitines, are essential for the transport of long-chain fatty acids into the mitochondria, where β-oxidation occurs.[1]
This compound (also known as OH-Butyrylcarnitine or C4OH) is a specific short-chain acylcarnitine that occupies a unique position at the crossroads of fatty acid and ketone body metabolism. It is an ester of carnitine and 3-hydroxybutyric acid.[2] Its presence and concentration in biological fluids can provide valuable insights into the state of cellular energy metabolism.
Two stereoisomers of this compound exist, each with a distinct metabolic origin:
-
L-3-Hydroxybutyrylcarnitine: This isomer is formed as an intermediate in the β-oxidation of fatty acids. Specifically, it is derived from L-3-hydroxybutyryl-CoA.
-
D-3-Hydroxybutyrylcarnitine: This isomer, also referred to as ketocarnitine, is primarily derived from the ketone body D-3-hydroxybutyrate (D-3HB).[3] During conditions of ketosis, such as fasting or a ketogenic diet, the production of D-3-hydroxybutyrylcarnitine can significantly increase.[3]
The dual origins of this compound make it a versatile biomarker, reflecting both the flux through the fatty acid oxidation pathway and the extent of ketogenesis and ketone body utilization.
Biochemical Pathways of this compound Formation
The synthesis of this compound is dependent on the availability of its precursors, L-3-hydroxybutyryl-CoA and D-3-hydroxybutyrate, and the activity of carnitine acyltransferases.
Formation from Fatty Acid Oxidation
During the β-oxidation of fatty acids, L-3-hydroxyacyl-CoA dehydrogenase catalyzes the conversion of L-3-hydroxyacyl-CoA to 3-ketoacyl-CoA. When there is a disruption in this pathway, such as in short-chain L-3-hydroxyacyl-CoA dehydrogenase (SCHAD) deficiency, L-3-hydroxyacyl-CoA intermediates can accumulate. These can then be esterified with carnitine by carnitine acetyltransferase (CrAT) to form L-3-hydroxybutyrylcarnitine.
Formation from Ketone Body Metabolism
In states of ketosis, the liver produces ketone bodies, primarily acetoacetate (B1235776) and D-3-hydroxybutyrate, from acetyl-CoA. D-3-hydroxybutyrate can be taken up by peripheral tissues, such as muscle, where it can be converted to D-3-hydroxybutyryl-CoA by an acyl-CoA synthetase. This intermediate can then be esterified with carnitine to form D-3-hydroxybutyrylcarnitine.
References
Endogenous Production of 3-Hydroxybutyrylcarnitine: A Technical Guide
Abstract
This technical guide provides an in-depth overview of the endogenous production of 3-hydroxybutyrylcarnitine, a key metabolic intermediate implicated in fatty acid oxidation and ketone body metabolism. This document elucidates the distinct biochemical pathways leading to the formation of its stereoisomers, L-3-hydroxybutyrylcarnitine and D-3-hydroxybutyrylcarnitine, and details their physiological and pathological significance. Comprehensive experimental protocols for the quantification of these metabolites in biological matrices are provided, alongside a summary of reported concentrations in human plasma and muscle under various conditions. Furthermore, this guide presents visual representations of the core metabolic pathways and experimental workflows to facilitate a deeper understanding of the underlying biochemical processes.
Introduction
This compound is a short-chain acylcarnitine that exists as two stereoisomers, L- and D-3-hydroxybutyrylcarnitine, each originating from distinct metabolic pathways with different physiological implications. The L-isomer is an intermediate in the β-oxidation of fatty acids, while the D-isomer is primarily derived from the ketone body D-3-hydroxybutyrate (D-3HB)[1][2]. The formation of this compound is catalyzed by carnitine acyltransferases, which facilitate the esterification of the 3-hydroxybutyryl moiety from its corresponding Coenzyme A (CoA) thioester to carnitine[3].
Elevated levels of this compound have been associated with various metabolic states, including fasting, exercise, and pathological conditions such as insulin (B600854) resistance, type 2 diabetes, and inborn errors of metabolism[1][2][4][5][6]. Consequently, the accurate quantification of this compound stereoisomers serves as a valuable tool in clinical diagnostics and metabolic research. This guide aims to provide a comprehensive technical resource on the endogenous production, analysis, and physiological relevance of this compound.
Biochemical Pathways of this compound Production
The endogenous synthesis of this compound follows two primary routes, each producing a specific stereoisomer.
Formation of L-3-Hydroxybutyrylcarnitine via Fatty Acid β-Oxidation
L-3-Hydroxybutyrylcarnitine is a metabolic intermediate of mitochondrial fatty acid β-oxidation. During the catabolism of fatty acids, long-chain acyl-CoAs are sequentially shortened, producing acetyl-CoA. The third step in each cycle of β-oxidation is catalyzed by 3-hydroxyacyl-CoA dehydrogenase (HAD), which converts a 3-ketoacyl-CoA to an L-3-hydroxyacyl-CoA[1][7]. Specifically, for butyryl-CoA, the enzyme L-3-hydroxyacyl-CoA dehydrogenase catalyzes the formation of L-3-hydroxybutyryl-CoA[8]. This intermediate can then be esterified with carnitine by carnitine acetyltransferase (CrAT) to form L-3-hydroxybutyrylcarnitine[3]. This pathway is active when there is a high flux of fatty acids into the mitochondria for energy production.
Formation of D-3-Hydroxybutyrylcarnitine from Ketone Bodies
D-3-hydroxybutyrylcarnitine is predominantly formed from the ketone body D-3-hydroxybutyrate (D-3HB)[1][2]. During periods of prolonged fasting, carbohydrate restriction, or strenuous exercise, the liver increases the production of ketone bodies (ketogenesis) from fatty acids. The primary ketone bodies are acetoacetate (B1235776) and D-3-hydroxybutyrate. D-3-hydroxybutyrate is synthesized from acetoacetate by the enzyme 3-hydroxybutyrate (B1226725) dehydrogenase[9].
In peripheral tissues such as skeletal muscle, D-3-hydroxybutyrate can be taken up from the circulation and utilized as an energy source. The formation of D-3-hydroxybutyrylcarnitine from D-3HB is thought to occur via an acyl-CoA synthetase reaction, which first activates D-3HB to D-3-hydroxybutyryl-CoA[1][2]. This reaction can be facilitated by succinyl-CoA:3-oxoacid-CoA transferase (SCOT)[10][11][12]. Subsequently, carnitine acetyltransferase (CrAT) catalyzes the transfer of the D-3-hydroxybutyryl group to carnitine, forming D-3-hydroxybutyrylcarnitine[1][2]. This pathway is particularly active during states of ketosis[1][2].
Figure 1: Overview of the dual biosynthetic pathways of this compound.
Quantitative Data on this compound Concentrations
The concentrations of this compound stereoisomers vary depending on the physiological state and the biological matrix. The following tables summarize available quantitative data from human studies.
Table 1: Plasma Concentrations of this compound
| Condition | Analyte | Concentration (µmol/L) | Subject Group | Reference |
| Baseline (Fasting) | ||||
| C4OH (total) | 0.05 - 0.44 | Healthy Adults | ||
| C4OH (total) | ~0.1 - 0.3 | Normal Glucose Tolerance | [13][14] | |
| Fasting (38 hours) | ||||
| D-3-Hydroxybutyrylcarnitine | Significantly increased | Lean Healthy Men | [1][2] | |
| L-3-Hydroxybutyrylcarnitine | Significantly increased | Lean Healthy Men | [1][2] | |
| Exercise | ||||
| C4OH (total) | Increased during exercise | Healthy Males | [15][16][17] | |
| Type 2 Diabetes | ||||
| C3DC+C4OH (total) | Significantly increased vs. NGT | Patients with T2D | [13][14] | |
| Fatty Acid Oxidation Disorders (LCHAD/TFP Deficiency) | ||||
| C16-OH, C18-OH, C18:1-OH | Elevated after overnight fast | Patients | [17] |
NGT: Normal Glucose Tolerance; T2D: Type 2 Diabetes; LCHAD/TFP: Long-chain 3-hydroxyacyl-CoA dehydrogenase/Mitochondrial trifunctional protein. Note: C4OH often represents the combined measurement of this compound and its isomers in routine clinical assays.
Table 2: Muscle Concentrations of this compound
| Condition | Analyte | Concentration | Subject Group | Reference |
| Fasting (38 hours) | ||||
| D-3-Hydroxybutyrylcarnitine | Much higher than L-isomer | Lean Healthy Men | [1][2] | |
| L-3-Hydroxybutyrylcarnitine | Lower than D-isomer | Lean Healthy Men | [1][2] | |
| Primary Carnitine Deficiency (supplemented) | ||||
| Free Carnitine | 158 nmol/g (5.4% of normal) | Adult Patients | [18] |
Experimental Protocols
Accurate quantification of this compound and its stereoisomers is crucial for research and diagnostics. The gold standard method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation
-
Protein Precipitation: To 100 µL of plasma or serum, add 400 µL of ice-cold methanol (B129727) containing isotopically labeled internal standards (e.g., d3-carnitine, d3-acetylcarnitine).
-
Vortex: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Drying: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Derivatization (Butylation): To the dried residue, add 50 µL of 3N butanolic-HCl and incubate at 65°C for 15 minutes. This step converts the acylcarnitines to their butyl esters, improving chromatographic separation and ionization efficiency[3][19][20].
-
Final Drying: Evaporate the butanolic-HCl to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Weighing: Weigh approximately 5-10 mg of frozen muscle tissue in a pre-chilled tube.
-
Homogenization: Add 1 mL of ice-cold 80:20 methanol:water containing isotopically labeled internal standards. Homogenize the tissue using a bead beater or other suitable homogenizer[21][22].
-
Centrifugation: Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
Drying, Derivatization, and Reconstitution: Follow steps 5-8 as described for plasma/serum sample preparation.
Figure 2: General experimental workflow for the quantification of this compound.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is commonly used for the separation of acylcarnitine butyl esters[20].
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic acylcarnitines. The specific gradient profile should be optimized for the separation of this compound from its isomers.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 - 50°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: The precursor ion for butylated this compound is its protonated molecule [M+H]+. A characteristic product ion at m/z 85, corresponding to the fragmented carnitine moiety, is commonly monitored[3][23]. Specific precursor-to-product ion transitions need to be optimized for the instrument being used. For underivatized this compound, the transition would be m/z 248.2 -> 85[3].
-
Regulatory Mechanisms
The endogenous production of this compound is intricately regulated by the metabolic state of the organism, primarily through the control of fatty acid oxidation and ketogenesis.
-
Regulation of Fatty Acid β-Oxidation: The activity of the fatty acid oxidation pathway is regulated at several key steps. The entry of fatty acids into the mitochondria is a major control point, regulated by carnitine palmitoyltransferase I (CPT1), which is allosterically inhibited by malonyl-CoA, an intermediate in fatty acid synthesis. The activity of 3-hydroxyacyl-CoA dehydrogenase is also subject to regulation by the mitochondrial NADH/NAD+ ratio[1]. High levels of NADH inhibit the enzyme, thus linking the rate of β-oxidation to the energy state of the cell.
-
Regulation of Ketogenesis and Ketone Body Utilization: Hepatic ketogenesis is primarily regulated by the availability of fatty acids and the hormonal state. Low insulin and high glucagon (B607659) levels, as seen in fasting, promote the mobilization of fatty acids from adipose tissue and their subsequent conversion to ketone bodies in the liver. The utilization of ketone bodies in peripheral tissues is dependent on the activity of enzymes like SCOT and 3-hydroxybutyrate dehydrogenase[9][10][11]. The expression of these enzymes can be regulated by substrate availability and hormonal signals.
Conclusion
This compound is a multifaceted metabolite with origins in both fatty acid and ketone body metabolism. The distinct pathways leading to its L- and D-stereoisomers underscore its role as a dynamic indicator of metabolic flux. The analytical methods detailed in this guide provide a robust framework for the accurate quantification of this compound, which is essential for advancing our understanding of its role in health and disease. Further research is warranted to fully elucidate the signaling functions of this compound and its potential as a therapeutic target in metabolic disorders.
References
- 1. Role of Medium- and Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase in the Regulation of Body Weight and Thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of D-3-hydroxybutyrylcarnitine (ketocarnitine): an identified ketosis-induced metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carnitine and type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The Association Between Acylcarnitine Metabolites and Cardiovascular Disease in Chinese Patients With Type 2 Diabetes Mellitus [frontiersin.org]
- 7. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 9. 3-Hydroxybutyrate dehydrogenase - Wikipedia [en.wikipedia.org]
- 10. uniprot.org [uniprot.org]
- 11. KEGG DISEASE: Succinyl CoA:3-oxoacid CoA transferase (SCOT) deficiency [genome.jp]
- 12. Succinyl-CoA:3-oxoacid CoA transferase deficiency - Wikipedia [en.wikipedia.org]
- 13. Acylcarnitines as markers of exercise-associated fuel partitioning, xenometabolism, and potential signals to muscle afferent neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Serum Levels of Acylcarnitines Are Altered in Prediabetic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Liver and Muscle Contribute Differently to the Plasma Acylcarnitine Pool During Fasting and Exercise in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. informnetwork.org [informnetwork.org]
- 17. Effects of fasting, feeding and exercise on plasma acylcarnitines among subjects with CPT2D, VLCADD and LCHADD/TFPD - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Carnitine Levels in Skeletal Muscle, Blood, and Urine in Patients with Primary Carnitine Deficiency During Intermission of l-Carnitine Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Acylcarnitine profiling by low-resolution LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
3-Hydroxybutyrylcarnitine and Ketone Body Metabolism: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
3-Hydroxybutyrylcarnitine is a short-chain acylcarnitine that has emerged as a significant metabolite at the interface of fatty acid oxidation and ketone body metabolism. Historically viewed as a byproduct of incomplete fatty acid breakdown, recent evidence highlights its direct connection to ketosis and its potential role as a biomarker in various metabolic disorders, including inborn errors of metabolism, insulin (B600854) resistance, and type 2 diabetes. This technical guide provides a comprehensive overview of the biosynthesis, metabolic fate, and clinical significance of this compound, with a focus on its relationship with ketone body metabolism. Detailed experimental protocols for its quantification and visualizations of its metabolic and signaling pathways are included to support further research and drug development efforts in this area.
Introduction to this compound
This compound is an ester of carnitine and 3-hydroxybutyric acid.[1] As a short-chain acylcarnitine, it is part of a large family of molecules essential for the transport of fatty acids into the mitochondria for beta-oxidation.[1] While the formation of many acylcarnitines is a direct consequence of fatty acid metabolism, this compound holds a unique position due to its dual origin from both fatty acid oxidation intermediates and the ketone body D-3-hydroxybutyrate (D-3HB).[2] This dual genesis makes it a particularly insightful marker of metabolic state, reflecting fluxes through both major energy-producing pathways.
Biochemical Pathways
The synthesis of this compound occurs through two primary pathways, differing in the stereoisomer of the 3-hydroxybutyryl moiety and the subcellular location.
Formation from Fatty Acid β-Oxidation
During the breakdown of fatty acids, L-3-hydroxyacyl-CoA intermediates are formed. In situations of high fatty acid flux or enzymatic defects in the β-oxidation spiral, these intermediates can accumulate. The enzyme carnitine acetyltransferase (CrAT), located in the mitochondrial matrix, can catalyze the transfer of the L-3-hydroxybutyryl group from L-3-hydroxybutyryl-CoA to carnitine, forming L-3-hydroxybutyrylcarnitine.[3] This process is thought to be a mechanism to buffer the intramitochondrial Coenzyme A pool and prevent the toxic accumulation of acyl-CoAs.
Formation from Ketone Bodies
Under conditions of ketosis, such as fasting or a ketogenic diet, the liver produces large amounts of the ketone body D-3-hydroxybutyrate.[2] D-3HB can be taken up by peripheral tissues, including skeletal muscle, where it can be converted to D-3-hydroxybutyrylcarnitine.[2] This conversion is catalyzed by an acyl-CoA synthetase, which first activates D-3HB to D-3-hydroxybutyryl-CoA, followed by the action of carnitine acetyltransferase.[2] Studies have shown that during fasting-induced ketosis, the D-stereoisomer of this compound is the predominant form in muscle tissue, and its concentration correlates significantly with D-3HB production.[2]
Figure 1: Biosynthetic pathways of this compound.
Quantitative Data
The concentration of this compound in biological fluids is a key indicator of metabolic status. Below is a summary of reported concentrations in various conditions. It is important to note that values can vary depending on the analytical method, sample type, and patient population.
| Condition | Analyte | Matrix | Concentration Range | Reference(s) |
| Healthy Newborns | This compound | Urine | 0.01 - 0.08 µmol/mmol creatinine | [4] |
| Healthy Adults | This compound | Plasma | ~0.03 µmol/L (in individuals with parental history of T2D who did not progress to prediabetes) | [5] |
| Fasting (Healthy Adults) | Acylcarnitines (general increase) | Serum | Significant increase | [6] |
| Fasting (Children) | Acylcarnitines (general increase) | Plasma | Significant increase | [7] |
| Prediabetes (Impaired Glucose Tolerance) | Malonylcarnitine/Hydroxybutyrylcarnitine (C3DC+C4OH) | Serum | Significantly higher than in normal glucose tolerance | [8][9] |
| Type 2 Diabetes Mellitus | Malonylcarnitine/Hydroxybutyrylcarnitine (C3DC+C4OH) | Serum | Significantly higher than in normal glucose tolerance and impaired fasting glycemia | [8][9] |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency | Acylcarnitines (including C6, C8, C10) | Plasma/Urine | Elevated | [9][10] |
| Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency | Long-chain 3-hydroxyacylcarnitines (e.g., C18:1-OH) | Plasma | Elevated (e.g., 0.56 ± 0.52 µmol/L vs. reference range of 0.00–0.05 µmol/L for C18:1-OH) | [11] |
Experimental Protocols
The accurate quantification of this compound and other acylcarnitines is crucial for research and clinical diagnostics. The gold standard method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle
This method involves the separation of acylcarnitines from other plasma components by liquid chromatography, followed by their detection and quantification using tandem mass spectrometry. Stable isotope-labeled internal standards are used to ensure accuracy and precision.
Detailed Methodology for Plasma this compound Quantification by LC-MS/MS
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Characterization of D-3-hydroxybutyrylcarnitine (ketocarnitine): an identified ketosis-induced metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. researchgate.net [researchgate.net]
- 5. Merged Actionability Release - Clinical Genome Resources [actionability.clinicalgenome.org]
- 6. Effect of fasting on free and esterified carnitine levels in human serum and urine: correlation with serum levels of free fatty acids and beta-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dynamic changes of plasma acylcarnitine levels induced by fasting and sunflower oil challenge test in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Serum Levels of Acylcarnitines Are Altered in Prediabetic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Medium-chain acyl-CoA dehydrogenase deficiency: metabolic effects and therapeutic efficacy of long-term L-carnitine supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of fasting, feeding and exercise on plasma acylcarnitines among subjects with CPT2D, VLCADD and LCHADD/TFPD - PMC [pmc.ncbi.nlm.nih.gov]
D-3-Hydroxybutyrylcarnitine vs. L-3-Hydroxybutyrylcarnitine: A Technical Guide to Their Divergent Physiological Roles
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxybutyrylcarnitine exists as two stereoisomers, D-3-Hydroxybutyrylcarnitine and L-3-Hydroxybutyrylcarnitine, each with distinct metabolic origins and physiological implications. This technical guide provides an in-depth exploration of the contrasting roles of these molecules, offering a comprehensive resource for researchers in metabolism, drug discovery, and clinical diagnostics. We delve into their metabolic pathways, quantitative distribution in human tissues, and known physiological functions, supported by detailed experimental protocols and pathway visualizations.
Introduction
Carnitine and its acyl esters are pivotal in cellular energy metabolism, primarily by facilitating the transport of fatty acids into the mitochondria for β-oxidation. While the general functions of acylcarnitines are well-established, the specific roles of individual stereoisomers are often overlooked. This compound, a short-chain acylcarnitine, presents a compelling case of stereospecificity in its metabolic origins and physiological activities. Understanding the distinct roles of D-3-Hydroxybutyrylcarnitine and L-3-Hydroxybutyrylcarnitine is crucial for elucidating their involvement in health and disease, and for the development of targeted therapeutic strategies.
Metabolic Origins and Pathways
The two stereoisomers of this compound arise from fundamentally different metabolic pathways.
D-3-Hydroxybutyrylcarnitine: This isomer is primarily a product of ketogenesis. During periods of fasting, prolonged exercise, or adherence to a ketogenic diet, the liver produces ketone bodies, predominantly D-3-hydroxybutyrate (D-3HB).[1] D-3HB can then be converted to D-3-hydroxybutyryl-CoA and subsequently esterified with carnitine to form D-3-Hydroxybutyrylcarnitine.[1] This process is particularly active in muscle tissue.[1]
L-3-Hydroxybutyrylcarnitine: In contrast, L-3-Hydroxybutyrylcarnitine is an intermediate in the β-oxidation of fatty acids.[1] Specifically, it is formed from the hydration of crotonyl-CoA by enoyl-CoA hydratase, yielding L-3-hydroxyacyl-CoA, which can then be esterified to carnitine. Its presence is indicative of active fatty acid metabolism.
Quantitative Data: A Comparative Analysis
The distinct origins of D- and L-3-Hydroxybutyrylcarnitine are reflected in their relative abundance in different physiological states and tissues.
| Tissue/Condition | D-3-Hydroxybutyrylcarnitine | L-3-Hydroxybutyrylcarnitine | Reference |
| Human Muscle (38-hour fast) | Significantly higher concentration | Lower concentration | [1] |
| Rat Heart (Control) | 2.33 (2.02, 2.63) µmol/g protein | 0.75 (0.51, 0.99) µmol/g protein | |
| Rat Liver (Control) | 1.85 (1.78, 1.92) µmol/g protein | 0.13 (0.13, 0.13) µmol/g protein | |
| Rat Muscle (Control) | 1.81 (1.53, 2.08) µmol/g protein | 0.10 (0.09, 0.10) µmol/g protein | |
| Rat Brain (Control) | 1.32 (1.26, 1.39) µmol/g protein | 0.15 (0.14, 0.16) µmol/g protein |
Note: Data for rat tissues are for the precursor 3-hydroxybutyrate, which is expected to correlate with the respective carnitine ester concentrations.
Physiological Roles and Signaling
The divergent metabolic pathways of D- and L-3-Hydroxybutyrylcarnitine underpin their distinct physiological roles.
D-3-Hydroxybutyrylcarnitine: A Ketosis-Induced Effector
The primary role of D-3-Hydroxybutyrylcarnitine appears to be linked to the metabolic state of ketosis. Its formation from the ketone body D-3-hydroxybutyrate suggests a function beyond simple energy provision.
Signaling and Gene Regulation: D-3-hydroxybutyrate, the precursor of D-3-Hydroxybutyrylcarnitine, is a known inhibitor of histone deacetylases (HDACs). By inhibiting HDACs, D-3-hydroxybutyrate can modulate gene expression, leading to downstream effects on inflammation, oxidative stress, and metabolism. It is plausible that D-3-Hydroxybutyrylcarnitine shares or contributes to these signaling functions.
L-3-Hydroxybutyrylcarnitine: A Marker of Fatty Acid Oxidation
The presence and concentration of L-3-Hydroxybutyrylcarnitine are directly related to the flux of fatty acid β-oxidation.
Inborn Errors of Metabolism: Elevated levels of L-3-Hydroxybutyrylcarnitine are a key diagnostic marker for certain inborn errors of fatty acid oxidation, such as short-chain L-3-hydroxyacyl-CoA dehydrogenase (SCHAD) deficiency. In these conditions, a defect in the β-oxidation pathway leads to the accumulation of L-3-hydroxyacyl-CoAs, which are then shunted towards the formation of L-3-Hydroxybutyrylcarnitine.
Experimental Protocols
The accurate differentiation and quantification of D- and L-3-Hydroxybutyrylcarnitine are critical for research in this area. The following provides a general framework for an LC-MS/MS-based experimental protocol.
Chiral Separation and Quantification of this compound Isomers by LC-MS/MS
Objective: To separate and quantify D-3-Hydroxybutyrylcarnitine and L-3-Hydroxybutyrylcarnitine in biological samples.
Materials:
-
Biological sample (plasma, tissue homogenate)
-
Internal standards (e.g., deuterated D- and L-3-Hydroxybutyrylcarnitine)
-
Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA) - LC-MS grade
-
Solid-phase extraction (SPE) cartridges (for sample cleanup)
-
Chiral liquid chromatography column (e.g., Astec CHIROBIOTIC V2)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Sample Preparation:
-
Thaw biological samples on ice.
-
To 100 µL of sample, add internal standards.
-
Precipitate proteins by adding 400 µL of cold ACN.
-
Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
-
Liquid Chromatography:
-
Column: Chiral stationary phase column (e.g., vancomycin-based)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM):
-
Monitor the transition of the precursor ion (m/z of this compound) to a specific product ion (e.g., m/z 85, corresponding to the carnitine backbone).
-
Optimize collision energy for this transition.
-
-
Data Analysis:
-
Integrate the peak areas for D- and L-3-Hydroxybutyrylcarnitine and their respective internal standards.
-
Calculate the concentration of each isomer based on a standard curve.
-
-
Conclusion and Future Directions
The stereoisomers of this compound, despite their structural similarity, possess distinct metabolic origins and physiological significance. D-3-Hydroxybutyrylcarnitine emerges as a metabolite linked to ketosis with potential signaling roles, while L-3-Hydroxybutyrylcarnitine serves as a direct indicator of fatty acid β-oxidation flux and a biomarker for related metabolic disorders.
Future research should focus on several key areas:
-
Comprehensive quantitative profiling: Determining the absolute concentrations of both isomers in a wider range of human tissues under various physiological and pathological conditions.
-
Direct signaling effects: Investigating the specific signaling pathways directly modulated by D- and L-3-Hydroxybutyrylcarnitine, independent of their precursors.
-
Therapeutic potential: Exploring the therapeutic implications of modulating the levels of each isomer in diseases such as metabolic syndrome, cardiovascular disease, and inborn errors of metabolism.
A deeper understanding of the nuanced roles of these stereoisomers will undoubtedly open new avenues for diagnostics and therapeutic interventions in a variety of human diseases.
References
3-Hydroxybutyrylcarnitine: A Pivotal Player in Mitochondrial Dysfunction and Disease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Hydroxybutyrylcarnitine, a short-chain acylcarnitine, has emerged as a significant biomarker and potential mediator in the pathophysiology of numerous diseases rooted in mitochondrial dysfunction. This technical guide provides a comprehensive overview of the current understanding of this compound, its association with various pathological states, and its role in cellular metabolism. We delve into the quantitative alterations of this metabolite in diseases such as heart failure, metabolic disorders, and inborn errors of metabolism. Furthermore, this guide outlines detailed experimental protocols for the quantification of this compound and the assessment of mitochondrial function, alongside visualizations of the key signaling pathways involved. This document is intended to serve as a valuable resource for researchers and professionals in drug development, facilitating a deeper understanding of this compound's role in disease and highlighting its potential as a therapeutic target.
Introduction
Mitochondria, the powerhouses of the cell, are central to energy metabolism, primarily through the β-oxidation of fatty acids and the Krebs cycle. Disruptions in these processes, collectively termed mitochondrial dysfunction, are implicated in a wide array of human diseases. Acylcarnitines, including this compound, are crucial intermediates in fatty acid metabolism, facilitating the transport of fatty acids across the mitochondrial membrane for oxidation.[1] An accumulation of specific acylcarnitines in tissues and circulation can signify a bottleneck in these metabolic pathways, providing a window into the underlying cellular bioenergetic status.
This compound is formed from the esterification of carnitine with 3-hydroxybutyrate, a ketone body, and also as an intermediate of fatty acid β-oxidation.[2] Its levels are found to be altered in several pathological conditions, making it a metabolite of significant interest.
Quantitative Data on this compound in Disease
The concentration of this compound in biological fluids is a key indicator of metabolic disturbances. Below are tables summarizing the quantitative data from various studies, highlighting the alterations in this compound levels across different diseases.
Table 1: Plasma/Serum this compound Levels in Cardiovascular and Metabolic Diseases
| Disease State | Patient Group | This compound Concentration | Control Group Concentration | Fold Change | Reference |
| Heart Failure | Ischemic Heart Disease with HF | 78.5 ± 101.0 nmol/L | 28.8 ± 21.4 nmol/L | ~2.7x increase | [3] |
| Heart Failure | Dilated Cardiomyopathy with HF | 100.1 ± 117.2 nmol/L | 28.8 ± 21.4 nmol/L | ~3.5x increase | [3] |
| Prediabetes (Incident) | Progressors to Prediabetes | <0.03 µmol/L | >0.03 µmol/L | Lower levels predictive | [4][5] |
| Type 2 Diabetes | Type 2 Diabetes Patients | Significantly Higher vs. IGT | Impaired Glucose Tolerance (IGT) | Increased | [6][7] |
*Note: In the context of incident prediabetes, lower baseline levels of this compound were found to be predictive of progression to the disease state.[4][5]
Table 2: this compound Levels in Inborn Errors of Metabolism
| Disease | Patient Details | This compound Concentration (μmol/L) | Reference Range (μmol/L) | Reference |
| Mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase deficiency | 9-month-old boy | 1.45 | 0.05–0.44 | [8] |
| Mitochondrial acetoacetyl-CoA thiolase deficiency | Newborn | 2.19 | < 0.55 | |
| Short-chain L-3-hydroxyacyl-CoA dehydrogenase deficiency | Infant | Persistently elevated | Normal levels when fed |
Signaling and Metabolic Pathways
The metabolic pathways involving this compound are central to understanding its role in health and disease. These pathways are intricately linked to fatty acid oxidation and ketone body metabolism.
Fatty Acid β-Oxidation
This is the primary pathway for the breakdown of fatty acids to produce acetyl-CoA, which then enters the Krebs cycle. This compound is an intermediate in this process.
Caption: Fatty Acid β-Oxidation Pathway.
Ketone Body Metabolism and this compound Synthesis
This compound can also be synthesized from the ketone body D-3-hydroxybutyrate, particularly during fasting or ketosis.[2]
Caption: Ketone Body Metabolism and D-3-Hydroxybutyrylcarnitine Synthesis.
Experimental Protocols
Accurate and reproducible measurement of this compound and the assessment of mitochondrial function are paramount for research in this field.
Quantification of this compound by Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines the general steps for the analysis of acylcarnitines from plasma or serum.
1. Sample Preparation:
-
To 100 µL of plasma or serum, add an internal standard solution containing a stable isotope-labeled analog of this compound.
-
Precipitate proteins by adding a solvent like acetonitrile (B52724) or methanol.
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
2. Derivatization (Butylation):
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in acidic butanol (e.g., 3N HCl in n-butanol).
-
Heat the sample (e.g., at 65°C for 15-20 minutes) to convert the acylcarnitines to their butyl esters.
-
Evaporate the butanolic HCl to dryness.
-
Reconstitute the sample in the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Employ a C8 or C18 reversed-phase column. Use a gradient elution with mobile phases typically consisting of water and acetonitrile with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.
-
Tandem Mass Spectrometry (MS/MS): Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use precursor ion scanning for m/z 85 (a characteristic fragment of carnitine esters) or multiple reaction monitoring (MRM) for specific acylcarnitine transitions.
4. Data Analysis:
-
Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.
Caption: Workflow for this compound Quantification.
Assessment of Mitochondrial Function: Oxygen Consumption Rate (OCR)
The Seahorse XF Analyzer is a common platform for measuring the oxygen consumption rate (OCR) of cultured cells, providing insights into mitochondrial respiration.
1. Cell Culture:
-
Seed cells in a Seahorse XF cell culture microplate at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Culture cells under standard conditions.
2. Assay Preparation:
-
On the day of the assay, replace the culture medium with a low-buffered, bicarbonate-free assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine).
-
Incubate the cells in a non-CO2 incubator at 37°C for one hour to allow the temperature and pH to equilibrate.
-
Hydrate the sensor cartridge of the Seahorse XF Analyzer with the XF Calibrant solution overnight in a non-CO2 incubator at 37°C.
3. Mitochondrial Stress Test:
-
Load the injection ports of the sensor cartridge with compounds that modulate mitochondrial function:
-
Port A: Oligomycin (ATP synthase inhibitor)
-
Port B: FCCP (an uncoupling agent that collapses the proton gradient)
-
Port C: Rotenone/Antimycin A (Complex I and III inhibitors)
-
-
Calibrate the Seahorse XF Analyzer.
-
Place the cell culture plate in the analyzer and initiate the assay.
4. Data Analysis:
-
The instrument measures OCR in real-time before and after the injection of each compound.
-
From the OCR measurements, key parameters of mitochondrial function can be calculated, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Caption: Oxygen Consumption Rate (OCR) Assay Workflow.
Conclusion and Future Directions
This compound is a critical metabolite that reflects the intricate interplay between fatty acid oxidation and ketone body metabolism. Its altered levels in various diseases underscore its importance as a biomarker for mitochondrial dysfunction. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to further investigate the role of this compound in disease pathogenesis.
Future research should focus on elucidating the precise mechanisms by which this compound contributes to cellular dysfunction. Understanding whether its accumulation is a cause or a consequence of disease is crucial for the development of novel therapeutic strategies. Furthermore, longitudinal studies are needed to validate its utility as a prognostic biomarker. The continued development of advanced analytical techniques will enable a more comprehensive understanding of the acylcarnitine profile and its implications for human health and disease, paving the way for targeted interventions to restore mitochondrial function.
References
- 1. coolors.co [coolors.co]
- 2. Mitochondrial respiration measurement protocol v1 [protocols.io]
- 3. Measurement of Mitochondrial Oxygen Consumption Using a Clark Electrode | Springer Nature Experiments [experiments.springernature.com]
- 4. protocols.io [protocols.io]
- 5. color | Graphviz [graphviz.org]
- 6. medium.com [medium.com]
- 7. zenodo.org [zenodo.org]
- 8. Quantitative Measurement of Plasma 3-Hydroxyisovaleryl Carnitine by LC-MS/MS as a Novel Biomarker of Biotin Status in Humans - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Regulation of 3-Hydroxybutyrylcarnitine Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Core Concepts: The Intersection of Fatty Acid Oxidation and Ketone Body Metabolism
3-Hydroxybutyrylcarnitine is an acylcarnitine that sits (B43327) at the crossroads of two fundamental metabolic processes: fatty acid β-oxidation and ketone body metabolism. It is formed by the esterification of a 3-hydroxybutyrate (B1226725) moiety with L-carnitine. The biosynthesis of this compound is intricately regulated by the cell's energy status and hormonal signals, making it a key indicator of metabolic state. This guide provides a detailed exploration of the pathways, regulatory mechanisms, and analytical methodologies related to this compound biosynthesis.
Two primary stereoisomers of this compound exist, each with a distinct primary metabolic origin. L-3-hydroxybutyrylcarnitine is predominantly a byproduct of incomplete fatty acid β-oxidation, while D-3-hydroxybutyrylcarnitine is mainly derived from the ketone body D-3-hydroxybutyrate, particularly during periods of ketosis such as fasting.[1][2]
Biosynthetic Pathways of this compound
The synthesis of this compound is not a de novo process for the 3-hydroxybutyrate moiety but rather the conjugation of a pre-existing 3-hydroxybutyryl group, in the form of 3-hydroxybutyryl-CoA, to carnitine. This reaction is primarily catalyzed by carnitine acetyltransferase (CrAT), an enzyme with broad specificity for short-chain acyl-CoAs.[3][4]
Formation from Fatty Acid β-Oxidation (L-3-Hydroxybutyryl-CoA)
During the β-oxidation of fatty acids, L-3-hydroxyacyl-CoA dehydrogenase (LCHAD) catalyzes the conversion of L-3-hydroxyacyl-CoA to 3-ketoacyl-CoA. When β-oxidation is overwhelmed or impaired, L-3-hydroxybutyryl-CoA can accumulate. This intermediate can then be esterified with carnitine by CrAT to form L-3-hydroxybutyrylcarnitine.
Formation from Ketone Body Metabolism (D-3-Hydroxybutyryl-CoA)
In states of ketosis, such as prolonged fasting or a ketogenic diet, the liver produces large amounts of ketone bodies, including D-3-hydroxybutyrate. In extrahepatic tissues like muscle, D-3-hydroxybutyrate can be activated to D-3-hydroxybutyryl-CoA. This reaction can be catalyzed by succinyl-CoA:3-ketoacid-CoA transferase (SCOT) or an acyl-CoA synthetase.[1] Subsequently, CrAT can convert D-3-hydroxybutyryl-CoA to D-3-hydroxybutyrylcarnitine.
Regulatory Mechanisms
The biosynthesis of this compound is tightly controlled at multiple levels, reflecting the broader regulation of fatty acid and ketone body metabolism.
Transcriptional Regulation
The expression of genes encoding enzymes involved in the carnitine shuttle and β-oxidation is a critical regulatory point. The peroxisome proliferator-activated receptor alpha (PPARα) is a key transcription factor that upregulates the expression of genes involved in fatty acid metabolism, including Carnitine Palmitoyltransferase II (CPT2).[5][6] Increased CPT2 expression enhances the transport of fatty acids into the mitochondria, potentially leading to higher concentrations of β-oxidation intermediates like 3-hydroxybutyryl-CoA under conditions of high fat availability.
Allosteric Regulation
Malonyl-CoA, the first committed intermediate in fatty acid synthesis, is a potent allosteric inhibitor of Carnitine Palmitoyltransferase I (CPT1).[7][8] By inhibiting CPT1, malonyl-CoA prevents the entry of long-chain fatty acids into the mitochondria for oxidation, thereby reducing the potential for 3-hydroxybutyryl-CoA accumulation from this pathway. This represents a key reciprocal regulatory mechanism between fatty acid synthesis and oxidation.
Hormonal and Nutritional Regulation
The biosynthesis of this compound is significantly influenced by hormonal and nutritional states, primarily through their effects on fatty acid mobilization and oxidation.
-
Fasting: During fasting, low insulin (B600854) and high glucagon (B607659) levels promote lipolysis, leading to an increased release of fatty acids from adipose tissue.[9][10] The increased availability of fatty acids in the liver and muscle, coupled with the upregulation of fatty acid oxidation enzymes, results in elevated levels of acylcarnitines, including this compound.[11][12]
-
Feeding: After a meal, particularly one rich in carbohydrates, insulin levels rise. Insulin promotes the storage of fatty acids and inhibits lipolysis. It also activates acetyl-CoA carboxylase, leading to increased malonyl-CoA levels and subsequent inhibition of CPT1.[8] This coordinated response shifts metabolism away from fatty acid oxidation, thereby decreasing the production of this compound.[11][12]
Quantitative Data
The concentration of this compound in biological fluids and tissues is a dynamic parameter that reflects the prevailing metabolic state.
| Condition | Tissue/Fluid | Change in this compound | Reference |
| Fasting (38 hours) | Human Muscle | Significantly higher D-3HB-carnitine compared to L-3HB-carnitine. | [1] |
| Fasting (overnight) | Human Plasma | Elevated in patients with long-chain fatty acid oxidation disorders. | [11][12] |
| Post-prandial (controlled breakfast) | Human Plasma | Decreased by approximately 60% in patients with long-chain fatty acid oxidation disorders. | [11][12] |
| Ketosis | Human Muscle | D-3HB-carnitine levels correlate significantly with D-3-hydroxybutyrate production. | [1] |
Experimental Protocols
The analysis of this compound is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.
Sample Preparation for Acylcarnitine Analysis from Tissue
-
Tissue Homogenization:
-
Weigh approximately 5-10 mg of frozen tissue.
-
Add 1 mL of ice-cold 80:20 methanol:water containing a known amount of a suitable internal standard (e.g., deuterated this compound).[13][14]
-
Homogenize the tissue using a bead beater or other appropriate homogenizer. Keep the sample on ice throughout this process.
-
Centrifuge at high speed (e.g., 20,000 x g) for 10 minutes at 4°C to pellet cellular debris.[14]
-
Collect the supernatant for further processing.
-
-
Derivatization (Butylation):
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
To the dried extract, add 100 µL of 3 M HCl in n-butanol.[15]
-
Incubate at 65°C for 15-20 minutes.[15][16] This step converts the carboxyl group of the acylcarnitines to their butyl esters, which improves chromatographic separation and ionization efficiency.
-
Dry the butylated sample again under nitrogen.
-
Reconstitute the sample in an appropriate solvent for LC-MS/MS analysis (e.g., 80:20 acetonitrile:water with 0.1% formic acid).[13]
-
LC-MS/MS Analysis
-
Chromatography:
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. The precursor ion is the [M+H]+ of butylated this compound, and a characteristic product ion (m/z 85, corresponding to the carnitine backbone) is monitored.[18]
-
Conclusion and Future Directions
The regulation of this compound biosynthesis is a multi-faceted process that provides a window into the intricate interplay between fatty acid and ketone body metabolism. As a biomarker, it holds potential for monitoring metabolic diseases and the efficacy of therapeutic interventions. Future research should focus on elucidating the specific kinetics of carnitine acetyltransferase with 3-hydroxybutyryl-CoA, further defining the signaling pathways that modulate its activity, and exploring the distinct physiological roles of the D- and L-stereoisomers of this compound. A deeper understanding of these aspects will be invaluable for the development of novel strategies to manage metabolic disorders.
References
- 1. Characterization of D-3-hydroxybutyrylcarnitine (ketocarnitine): an identified ketosis-induced metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0013127) [hmdb.ca]
- 4. Human Metabolome Database: Showing metabocard for (R)-3-hydroxybutyrylcarnitine (HMDB0062735) [hmdb.ca]
- 5. Control of human carnitine palmitoyltransferase II gene transcription by peroxisome proliferator-activated receptor through a partially conserved peroxisome proliferator-responsive element - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Control of human carnitine palmitoyltransferase II gene transcription by peroxisome proliferator-activated receptor through a partially conserved peroxisome proliferator-responsive element - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of the long-chain carnitine acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of acetyl CoA carboxylase and carnitine palmitoyl transferase-1 in rat adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dynamic changes of plasma acylcarnitine levels induced by fasting and sunflower oil challenge test in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of fasting on free and esterified carnitine levels in human serum and urine: correlation with serum levels of free fatty acids and beta-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. informnetwork.org [informnetwork.org]
- 12. Effects of fasting, feeding and exercise on plasma acylcarnitines among subjects with CPT2D, VLCADD and LCHADD/TFPD - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Acylcarnitine profiling by low-resolution LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 16. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Carnitine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 18. Metabolite Measurements [bio-protocol.org]
An In-depth Technical Guide to the Cellular Signaling Functions of 3-Hydroxybutyrylcarnitine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxybutyrylcarnitine (3-HBC) is a short-chain acylcarnitine that has been identified as a significant metabolite in states of ketosis, fasting, and in the context of metabolic diseases such as type 2 diabetes.[1][2] While its primary role is traditionally viewed as a byproduct of ketone body and fatty acid metabolism, facilitating the transport of acyl groups, emerging evidence surrounding its precursor, D-3-hydroxybutyrate (D-3HB), suggests a potential for 3-HBC to be involved in cellular signaling. This technical guide synthesizes the current understanding of 3-HBC's metabolic context and explores its putative signaling functions, which are largely inferred from the well-documented activities of D-3HB. These include epigenetic modulation through histone modifications, potential interactions with G-protein coupled receptors (GPCRs), and regulation of inflammatory and oxidative stress pathways. This document provides a comprehensive overview of the metabolic pathways, potential signaling cascades, quantitative data from related studies, and detailed experimental protocols to facilitate further research into the direct signaling roles of this intriguing metabolite.
Introduction and Metabolic Context
This compound is an ester of carnitine and 3-hydroxybutyric acid.[3] It is classified as a short-chain acylcarnitine, a class of molecules primarily known for their role in transporting fatty acids into the mitochondria for β-oxidation.[3][4] The formation of 3-HBC is intrinsically linked to the metabolism of the ketone body D-3-hydroxybutyrate (D-3HB). During periods of low glucose availability, such as fasting or a ketogenic diet, D-3HB levels rise significantly.[2] In tissues like muscle, D-3HB can be converted to D-3-hydroxybutyryl-CoA, which is then esterified with carnitine by carnitine acetyltransferase (CrAT) to form D-3-hydroxybutyrylcarnitine.[2][3] This metabolic link is crucial, as the signaling properties of D-3HB are well-established, providing a strong basis for investigating analogous or related functions for 3-HBC.
Biosynthesis of this compound
The synthesis of D-3-hydroxybutyrylcarnitine from the ketone body D-3-hydroxybutyrate primarily occurs in the mitochondria of tissues such as skeletal muscle. The process is initiated by the activation of D-3HB to D-3-hydroxybutyryl-CoA. This activated intermediate can then be conjugated with L-carnitine to form D-3-hydroxybutyrylcarnitine, a reaction catalyzed by carnitine acetyltransferase (CrAT).
References
- 1. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of D-3-hydroxybutyrylcarnitine (ketocarnitine): an identified ketosis-induced metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0013127) [hmdb.ca]
- 4. Human Metabolome Database: Showing metabocard for (R)-3-hydroxybutyrylcarnitine (HMDB0062735) [hmdb.ca]
3-Hydroxybutyrylcarnitine in Inborn Errors of Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxybutyrylcarnitine (C4-OH) is a short-chain acylcarnitine that serves as a crucial biomarker in the diagnosis and monitoring of several inborn errors of metabolism, particularly those affecting fatty acid β-oxidation and ketone body metabolism.[1] It is an ester of carnitine and 3-hydroxybutyric acid.[1] This technical guide provides a comprehensive overview of the role of this compound in these disorders, with a focus on quantitative data, detailed experimental protocols, and visualization of relevant metabolic and diagnostic pathways.
Under normal physiological conditions, this compound is present at low levels in blood and urine.[2] Its accumulation is indicative of a metabolic block, most notably in Short-chain L-3-hydroxyacyl-CoA dehydrogenase (SCHAD) deficiency, also known as HADH deficiency.[3][4] Elevated levels can also be observed in other conditions, making differential diagnosis critical.[5] This guide will delve into the metabolic origins of this compound, its association with specific enzymatic defects, and the analytical methods used for its quantification.
Metabolic Pathways Involving this compound
This compound is an intermediate metabolite that can be formed from two primary metabolic pathways: the mitochondrial β-oxidation of fatty acids and ketone body metabolism.
Mitochondrial Fatty Acid β-Oxidation
Mitochondrial fatty acid β-oxidation is a cyclical catabolic process that breaks down fatty acyl-CoA molecules to produce acetyl-CoA, FADH2, and NADH, which are subsequently used for ATP generation.[6] The process involves a series of four enzymatic reactions: dehydrogenation, hydration, another dehydrogenation, and thiolytic cleavage.[4] this compound is derived from the intermediate L-3-hydroxybutyryl-CoA, which is formed during the breakdown of short-chain fatty acids.[7]
Inborn errors of metabolism affecting the enzymes of β-oxidation can lead to the accumulation of specific acyl-CoA intermediates, which are then esterified to carnitine for transport out of the mitochondria, resulting in elevated levels of the corresponding acylcarnitines in bodily fluids.
Ketone Body Metabolism
Ketone bodies (acetoacetate, D-3-hydroxybutyrate, and acetone) are produced in the liver from acetyl-CoA, primarily during periods of fasting, prolonged exercise, or low carbohydrate intake.[8] D-3-hydroxybutyrate, a primary ketone body, can be converted to D-3-hydroxybutyryl-CoA in extrahepatic tissues. This intermediate can then be esterified with carnitine to form D-3-hydroxybutyrylcarnitine.[7] Therefore, conditions leading to ketosis can also result in elevated levels of this compound.[9]
Inborn Errors of Metabolism Associated with Elevated this compound
Elevated levels of this compound are a key diagnostic marker for several inborn errors of metabolism. The specific pattern of acylcarnitine elevation, in conjunction with other biochemical markers, is crucial for accurate diagnosis.
| Inborn Error of Metabolism | Deficient Enzyme | Gene | Key Biochemical Markers |
| Short-chain L-3-hydroxyacyl-CoA dehydrogenase (SCHAD) deficiency | Short-chain L-3-hydroxyacyl-CoA dehydrogenase | HADH | ↑ this compound (C4-OH) , ↑ 3-Hydroxyglutaric acid (urine)[3][4] |
| Medium/Short-chain 3-hydroxyacyl-CoA dehydrogenase (M/SCHAD) deficiency | Medium/Short-chain 3-hydroxyacyl-CoA dehydrogenase | HADH | ↑ this compound (C4-OH) , ↑ 3-Hydroxyhexanoylcarnitine (C6-OH)[10] |
| Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency | Long-chain 3-hydroxyacyl-CoA dehydrogenase component of mitochondrial trifunctional protein | HADHA | ↑ 3-Hydroxypalmitoylcarnitine (C16-OH), ↑ 3-Hydroxyoleoylcarnitine (C18:1-OH)[5] |
| Mitochondrial Trifunctional Protein (MTP) deficiency | All three enzymatic activities of the mitochondrial trifunctional protein | HADHA or HADHB | Similar to LCHAD deficiency, with a broader range of elevated long-chain hydroxyacylcarnitines[11] |
| Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency | Medium-chain acyl-CoA dehydrogenase | ACADM | ↑ Octanoylcarnitine (B1202733) (C8), ↑ Hexanoylcarnitine (C6), ↑ Decanoylcarnitine (C10)[12] |
| Mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase (mHS) deficiency | Mitochondrial HMG-CoA synthase | HMGCS2 | ↑ this compound (C4-OH), ↑ Acetylcarnitine (C2), ↑ Glutaric acid (urine)[5][13] |
Quantitative Data on this compound Levels
The following table summarizes the reported concentrations of this compound in healthy individuals and patients with relevant inborn errors of metabolism. It is important to note that these values can vary depending on the analytical method, age of the individual, and their clinical state (e.g., fasting vs. fed).
| Analyte | Condition | Specimen | Concentration (µmol/L) | Reference |
| This compound (C4-OH) | Healthy Newborns | Dried Blood Spot | 0.08 - 0.51 | [14] |
| Healthy Newborns | Dried Blood Spot | < 0.44 | [13] | |
| SCHAD Deficiency (symptomatic) | Blood Spot | > 0.94 | [3] | |
| mHS Deficiency (acute episode) | Plasma | 1.45 | [13] |
Experimental Protocols
The quantitative analysis of this compound and other acylcarnitines is predominantly performed using flow injection analysis-tandem mass spectrometry (FIA-MS/MS) on dried blood spots (DBS) or plasma.
Acylcarnitine Analysis from Dried Blood Spots by FIA-MS/MS
This protocol outlines the general steps for the extraction, derivatization, and analysis of acylcarnitines from DBS.
1. Sample Preparation:
-
A 3 mm disc is punched from the dried blood spot into a 96-well microtiter plate.[15]
-
An internal standard solution containing a mixture of stable isotope-labeled acylcarnitines (e.g., d3-acetylcarnitine, d3-propionylcarnitine, d3-octanoylcarnitine) in methanol (B129727) is added to each well.[15]
-
The plate is agitated for a specified time (e.g., 45 minutes at 45°C) to extract the acylcarnitines.[15]
2. Derivatization (Butylation):
-
The methanolic extract is transferred to a new 96-well plate and evaporated to dryness under a stream of nitrogen.[15]
-
A solution of 3N HCl in n-butanol is added to each well.[15]
-
The plate is sealed and incubated (e.g., at 65°C for 20 minutes) to convert the acylcarnitines to their butyl esters.[15]
-
The butanolic HCl is then evaporated to dryness.[15]
3. Analysis by FIA-MS/MS:
-
The dried residue is reconstituted in a suitable mobile phase (e.g., 50:50:0.02 acetonitrile/water/formic acid).[15]
-
The sample is injected into the mass spectrometer via flow injection.
-
The mass spectrometer is operated in the positive electrospray ionization (ESI+) mode.
-
Acylcarnitine butyl esters are typically detected using a precursor ion scan of m/z 85.[16]
4. Data Analysis:
-
The concentrations of individual acylcarnitines are calculated by comparing the ion intensity of the analyte to that of its corresponding stable isotope-labeled internal standard.
Diagnostic Workflow
The detection of an elevated this compound level, typically through newborn screening, initiates a diagnostic workflow to identify the underlying inborn error of metabolism.
Conclusion
This compound is a pivotal biomarker in the field of inborn errors of metabolism. Its accurate quantification, primarily through tandem mass spectrometry, is essential for the early detection and diagnosis of conditions such as SCHAD deficiency. A comprehensive understanding of the metabolic pathways leading to its formation and the associated enzymatic defects is crucial for interpreting laboratory findings and guiding clinical management. This technical guide provides a foundational resource for researchers, scientists, and drug development professionals working in this area, offering a synthesis of key quantitative data, experimental methodologies, and visual representations of the underlying biochemical and diagnostic processes. Further research into the precise pathophysiological roles of this compound and the development of novel therapeutic strategies for the associated disorders remain important areas of investigation.
References
- 1. [PDF] Rapid diagnosis of MCAD deficiency: quantitative analysis of octanoylcarnitine and other acylcarnitines in newborn blood spots by tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 2. Determination of Normal Range of Acylcarnitine in Neonatal Dried Blood Spots using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Hydroxyacyl-Coenzyme A Dehydrogenase Deficiency: Identification of a New Mutation Causing Hyperinsulinemic Hypoketotic Hypoglycemia, Altered Organic Acids and Acylcarnitines Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-Chain Hydroxyacyl-CoA Dehydrogenase Deficiency / Trifunctional Protein Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. Blood Spot Disorders: Metabolic Disorders, Acylcarnitine Profile - MN Dept. of Health [health.state.mn.us]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. researchgate.net [researchgate.net]
- 10. informnetwork.org [informnetwork.org]
- 11. researchgate.net [researchgate.net]
- 12. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Severe clinical manifestation of mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase deficiency associated with two novel mutations: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessment of reference intervals of acylcarnitines in newborns in Siberia: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. scispace.com [scispace.com]
Methodological & Application
Application Note: Quantification of 3-Hydroxybutyrylcarnitine in Human Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxybutyrylcarnitine is a short-chain acylcarnitine that plays a crucial role in fatty acid metabolism and ketone body utilization.[1][2] It is formed from the esterification of carnitine with 3-hydroxybutyrate, an intermediate in the beta-oxidation of fatty acids.[1][2] Altered levels of this compound have been associated with various metabolic disorders, making its accurate quantification in biological matrices essential for clinical research and drug development. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Signaling Pathway and Metabolic Context
This compound is intricately linked to mitochondrial fatty acid β-oxidation and ketogenesis. During periods of high energy demand or fasting, fatty acids are broken down into acetyl-CoA through β-oxidation. 3-Hydroxybutyryl-CoA is an intermediate in this pathway. Concurrently, the liver produces ketone bodies, including D-3-hydroxybutyrate (D-3HB), as an alternative energy source.[1] this compound can be formed from both L-3-hydroxybutyryl-CoA, a fatty acid β-oxidation intermediate, and from the ketone body D-3HB.[1] The formation of this compound is catalyzed by carnitine acyltransferases. The quantification of this metabolite can provide insights into the flux through these critical energy metabolism pathways.
Metabolic formation of this compound.
Experimental Protocol
This protocol outlines the necessary steps for sample preparation, LC-MS/MS analysis, and data processing for the quantification of this compound in human plasma.
Materials and Reagents
-
This compound standard (analytical grade)
-
Deuterated this compound (e.g., d3-3-hydroxybutyrylcarnitine) as an internal standard (IS)
-
LC-MS grade methanol (B129727)
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
Sample Preparation
-
Thawing: Thaw plasma samples on ice.
-
Aliquoting: Aliquot 50 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 1 µg/mL d3-3-hydroxybutyrylcarnitine in methanol) to each plasma sample.
-
Protein Precipitation: Add 200 µL of ice-cold methanol to each tube.
-
Vortexing: Vortex the samples for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Injection: Inject 5-10 µL of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and equilibrate for 2 min. |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Desolvation Gas: 800 L/hr; Cone Gas: 50 L/hr |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| This compound | 248.1 | 85.1 | 15 | 50 |
| d3-3-Hydroxybutyrylcarnitine (IS) | 251.1 | 85.1 | 15 | 50 |
Note: The molecular formula for this compound is C11H21NO5, with a monoisotopic mass of 247.14 Da.[3] The precursor ion [M+H]+ is therefore m/z 248.1. The product ion at m/z 85 is a characteristic fragment of carnitine and its esters.
Data Presentation
A calibration curve should be prepared by spiking known concentrations of this compound standard into a surrogate matrix (e.g., charcoal-stripped plasma) and processing them alongside the unknown samples.
Table 1: Representative Calibration Curve Data
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,250 | 50,000 | 0.025 |
| 5 | 6,300 | 51,000 | 0.124 |
| 10 | 12,800 | 50,500 | 0.253 |
| 50 | 65,000 | 49,800 | 1.305 |
| 100 | 132,000 | 50,200 | 2.629 |
| 500 | 665,000 | 49,500 | 13.434 |
| 1000 | 1,350,000 | 50,100 | 26.946 |
The concentration of this compound in unknown samples is determined by interpolating their peak area ratios from the linear regression of the calibration curve.
Experimental Workflow
The overall experimental workflow for the quantification of this compound is depicted below.
LC-MS/MS experimental workflow.
Conclusion
This application note provides a robust and reliable LC-MS/MS method for the quantification of this compound in human plasma. The protocol is suitable for high-throughput analysis and offers the sensitivity and specificity required for both basic research and clinical applications. The use of a stable isotope-labeled internal standard ensures high accuracy and precision of the results. This method can be a valuable tool for researchers and professionals in the fields of metabolomics, clinical chemistry, and drug development to investigate the role of this compound in health and disease.
References
- 1. Characterization of D-3-hydroxybutyrylcarnitine (ketocarnitine): an identified ketosis-induced metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0013127) [hmdb.ca]
- 3. This compound | C11H21NO5 | CID 71464477 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 3-Hydroxybutyrylcarnitine in Human Plasma
Introduction
3-Hydroxybutyrylcarnitine is a key intermediate in fatty acid and amino acid metabolism, serving as a crucial biomarker for inherited metabolic disorders and complex diseases like the metabolic syndrome. Accurate and robust quantification of this compound in plasma is essential for both clinical diagnostics and biomedical research. This application note provides a detailed protocol for the sample preparation and analysis of this compound in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The described method offers high sensitivity, specificity, and reproducibility for reliable biomarker quantification.
Principle
This method involves the extraction of this compound and an internal standard from plasma via protein precipitation. The extracted analytes are then separated using reverse-phase liquid chromatography and detected by tandem mass spectrometry operating in the positive electrospray ionization mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Materials and Reagents
-
This compound standard
-
Deuterated this compound (d3-3-Hydroxybutyrylcarnitine) or other suitable deuterated carnitine internal standard (e.g., d3-butyryl-carnitine)
-
LC-MS grade acetonitrile (B52724)
-
LC-MS grade methanol (B129727)
-
LC-MS grade water
-
Formic acid
-
Human plasma (EDTA)
-
Microcentrifuge tubes
-
Autosampler vials
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the internal standard (e.g., d3-butyryl-carnitine) in methanol.
-
Working Standard Solutions: Serially dilute the this compound primary stock solution with 50% methanol to prepare a series of working standard solutions for the calibration curve.
-
Internal Standard Working Solution: Dilute the internal standard primary stock solution with methanol to a final concentration of 1 µg/mL.
-
Calibration Curve and QC Samples: Spike appropriate volumes of the working standard solutions into blank human plasma to create calibration standards and quality control samples at low, medium, and high concentrations.
Plasma Sample Preparation: Protein Precipitation
-
Sample Thawing: Thaw frozen plasma samples on ice to prevent degradation of analytes.
-
Aliquoting: Aliquot 100 µL of plasma (standards, QCs, and unknown samples) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of the internal standard working solution to each tube.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex the tubes vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the tubes at 15,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).
-
Final Centrifugation: Centrifuge the reconstituted samples at 15,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Transfer to Vials: Transfer the final supernatant to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Analysis
The analysis is performed using a triple quadrupole LC-MS/MS system.
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | As required for optimal separation |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Ion Spray Voltage | 5500 V |
| Heater Temperature | 600°C |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Analyte and internal standard specific |
Quantitative Data Summary
The following table summarizes typical performance characteristics of the described method.
| Parameter | This compound |
| **Linearity (R²) ** | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 10 ng/mL |
| Upper Limit of Quantification (ULOQ) | 500 - 1000 ng/mL |
| Recovery | 85 - 115% |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
Note: These values are representative and may vary depending on the specific instrumentation and laboratory conditions.
Diagrams
Caption: Experimental workflow for plasma sample preparation.
Conclusion
The protocol detailed in this application note provides a reliable and robust method for the quantification of this compound in human plasma. The simple and efficient protein precipitation-based sample preparation, coupled with sensitive and specific LC-MS/MS analysis, makes this method suitable for high-throughput applications in both clinical and research settings.
Application Note: Chiral Separation of 3-Hydroxybutyrylcarnitine Stereoisomers
An in-depth guide to the chiral separation of 3-hydroxybutyrylcarnitine stereoisomers by High-Performance Liquid Chromatography (HPLC) is presented for researchers, scientists, and professionals in drug development. This document provides detailed application notes and protocols for the successful resolution of D- and L-3-hydroxybutyrylcarnitine.
Introduction
This compound is an acylcarnitine that plays a role in fatty acid metabolism and has been identified as a potential biomarker in metabolic disorders.[1][2] As a chiral molecule, it exists as two stereoisomers, D- and L-3-hydroxybutyrylcarnitine. These enantiomers can exhibit different biological activities and metabolic fates, making their individual quantification crucial for understanding their physiological and pathological roles. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation of chiral compounds.[3][4][5]
This application note describes two robust HPLC-based methods for the enantioselective analysis of this compound:
-
Method A: Direct Enantioseparation by UHPLC-MS/MS. This modern approach utilizes a chiral stationary phase (CSP) for direct separation without derivatization, coupled with tandem mass spectrometry for highly sensitive and selective detection. This method is particularly suitable for complex biological matrices.[1][6][7]
-
Method B: Pre-column Derivatization with HPLC-UV. This classic method involves derivatizing the analyte with a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral HPLC column. This is a cost-effective and accessible method for laboratories with standard HPLC-UV systems.[3][8]
Principle of Chiral Separation
Chiral separation by HPLC is primarily achieved through the use of a chiral stationary phase (CSP).[4][9][10] CSPs are composed of a chiral selector immobilized on a solid support, typically silica (B1680970) gel. The separation of enantiomers occurs due to the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector. The differing stability of these complexes leads to different retention times on the column, allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are among the most versatile and widely used for a broad range of chiral compounds.[4][10]
Experimental Protocols
Method A: Direct Enantioseparation by UHPLC-MS/MS
This protocol details the direct separation of this compound stereoisomers using a polysaccharide-based chiral stationary phase with detection by tandem mass spectrometry.
1. Materials and Reagents
-
D,L-3-Hydroxybutyrylcarnitine standard
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Internal Standard (e.g., deuterated this compound)
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
2. Sample Preparation (from Plasma)
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.[6]
-
Vortex the mixture for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[6]
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
3. Chromatographic Conditions
| Parameter | Condition |
| Column | Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or similar polysaccharide-based CSP |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile/Methanol (50:50, v/v) |
| Gradient | 95% A to 5% A over 10 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 5 µL |
4. Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| MRM Transitions | To be determined by direct infusion of the standard (e.g., precursor ion for this compound -> product ion) |
Method B: Pre-column Derivatization with HPLC-UV
This protocol describes the separation of this compound stereoisomers following derivatization with a chiral agent and detection by UV.
1. Materials and Reagents
-
D,L-3-Hydroxybutyrylcarnitine standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Chiral Derivatizing Agent (e.g., (+)-1-(9-Fluorenyl)ethyl chloroformate - FLEC)
-
Borate (B1201080) buffer (pH 8.5)
-
HPLC system with a UV detector
2. Derivatization Protocol
-
To 50 µL of the sample (or standard solution), add 50 µL of borate buffer (pH 8.5).
-
Add 100 µL of a 1 mg/mL solution of FLEC in acetone.
-
Vortex and incubate at 40°C for 1 hour.
-
Add 20 µL of 1M glycine (B1666218) to quench the reaction.
-
The sample is now ready for HPLC analysis.
3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 30% B to 70% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 260 nm (for FLEC derivatives) |
| Injection Volume | 20 µL |
Data Presentation
Table 1: Expected Chromatographic Data for Chiral Separation of this compound Stereoisomers
| Method | Analyte | Expected Retention Time (min) | Resolution (Rs) |
| Method A | L-3-Hydroxybutyrylcarnitine | ~ 6.5 | > 1.5 |
| D-3-Hydroxybutyrylcarnitine | ~ 7.2 | ||
| Method B | FLEC-L-3-Hydroxybutyrylcarnitine | ~ 15.1 | > 1.5 |
| FLEC-D-3-Hydroxybutyrylcarnitine | ~ 16.3 |
Note: Retention times are estimates and will vary depending on the specific HPLC system, column, and exact mobile phase composition.
Visualizations
Caption: Experimental workflow for the direct enantioseparation of this compound by UHPLC-MS/MS.
Caption: Mechanism of chiral separation on a chiral stationary phase.
References
- 1. Characterization of D-3-hydroxybutyrylcarnitine (ketocarnitine): an identified ketosis-induced metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0013127) [hmdb.ca]
- 3. scite.ai [scite.ai]
- 4. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Validated method for the quantification of free and total carnitine, butyrobetaine, and acylcarnitines in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scirp.org [scirp.org]
- 9. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral-Achiral HPLC Separation Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
Application Notes and Protocols for Acylcarnitine Analysis by GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acylcarnitines are essential intermediates in fatty acid metabolism, playing a crucial role in the transport of long-chain fatty acids into the mitochondria for beta-oxidation. The analysis of acylcarnitine profiles in biological samples is a vital diagnostic tool for inborn errors of metabolism, such as fatty acid oxidation disorders and organic acidemias. Gas chromatography-mass spectrometry (GC-MS) offers a powerful analytical platform for the separation and quantification of these compounds. However, due to their zwitterionic nature and low volatility, derivatization is a mandatory step to convert acylcarnitines into thermally stable and volatile derivatives suitable for GC-MS analysis.
This document provides detailed application notes and experimental protocols for three key derivatization methods for the analysis of acylcarnitines by GC-MS:
-
Transformation into Acyloxylactones
-
Esterification with Propyl Chloroformate followed by On-Column N-Demethylation
-
Silylation
Data Presentation: Comparison of Derivatization Methods
While comprehensive quantitative comparative data for these specific GC-MS derivatization methods is limited in publicly available literature, the following table summarizes the reported performance characteristics for some of the methods. It is important to note that most recent quantitative studies have focused on LC-MS/MS, and direct head-to-head comparisons of these GC-MS methods are not readily found. The data presented below is compiled from individual studies and should be considered in the context of the specific instrumentation and experimental conditions used in those studies.
| Parameter | Transformation to Acyloxylactones[1] | Propyl Chloroformate Esterification & N-Demethylation | Silylation (General Metabolite Profiling) |
| Limit of Detection (LOD) | Sub-nanomolar range for C2-C18 acylcarnitines | Well below 1 ng for medium-chain (C4-C12) acylcarnitines | Low femtomol range on column (for general fatty acids) |
| Limit of Quantification (LOQ) | Not explicitly stated, but concentrations as low as 0.02 µmol/L were measured | Not explicitly stated | Not explicitly stated |
| Recovery | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Applicability | C2-C18 acylcarnitines in plasma | Medium-chain (C4-C12) acylcarnitines in urine | Broad range of metabolites with active hydrogens |
| Throughput | Moderate | Moderate | High (amenable to automation) |
| Derivatization Steps | Multi-step (hydrolysis, lactonization) | Multi-step (esterification, extraction, on-column demethylation) | Typically two steps (methoximation, silylation) |
| Derivative Stability | Good | Good | Can be sensitive to moisture |
Experimental Protocols
Derivatization via Transformation into Acyloxylactones
This method involves the conversion of acylcarnitines into their corresponding acyloxylactone derivatives, which are volatile and suitable for GC-MS analysis.[1]
Principle: The carnitine moiety is first hydrolyzed and then cyclizes to form a lactone. The acyl group remains attached to the hydroxyl group of the lactone, forming a volatile acyloxylactone.
Diagram of the Experimental Workflow:
Materials:
-
Biological sample (e.g., plasma)
-
Internal standards (stable isotope-labeled acylcarnitines)
-
Solid-phase cation exchange columns (e.g., PRS-columns)
-
Barium chloride solution
-
Potassium hydroxide (B78521) (KOH) solution
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., non-polar or medium-polarity)
Protocol:
-
Sample Preparation and Extraction:
-
To the biological sample, add a known amount of stable isotope-labeled internal standards for the acylcarnitines of interest.
-
Perform a solid-phase cation exchange extraction to isolate the acylcarnitines.
-
Elute the acylcarnitines from the column using a barium chloride solution.[1]
-
Lyophilize the eluate to dryness.
-
-
Derivatization to Acyloxylactones:
-
To the dried residue, add a solution of potassium hydroxide in ethanol (B145695) and heat to hydrolyze the ester bond of the acylcarnitine, releasing the fatty acid and carnitine.
-
Acidify the reaction mixture with hydrochloric acid.
-
Heat the acidified solution to promote the intramolecular cyclization of the carnitine moiety to form γ-butyrolactone.
-
Extract the resulting acyloxylactones into an organic solvent such as ethyl acetate.
-
Wash the organic extract with water to remove any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent under a stream of nitrogen to concentrate the acyloxylactone derivatives.
-
-
GC-MS Analysis:
-
Reconstitute the dried derivatives in a small volume of a suitable solvent (e.g., ethyl acetate).
-
Inject an aliquot of the reconstituted sample into the GC-MS system.
-
Use a temperature program that allows for the separation of the different acyloxylactones based on their chain length.
-
Acquire mass spectra in either full scan or selected ion monitoring (SIM) mode. For quantitative analysis, monitor the protonated molecular ion and a common fragment ion (e.g., m/z 85).[1]
-
Derivatization via Propyl Chloroformate Esterification and On-Column N-Demethylation
This method creates volatile acyl N-demethylcarnitine propyl esters for GC-MS analysis.
Principle: The carboxylic acid group of the acylcarnitine is first esterified with propanol (B110389) using propyl chloroformate as a catalyst. The resulting quaternary ammonium (B1175870) salt is then subjected to on-column N-demethylation in the hot GC injection port, forming the volatile tertiary amine derivative.
Diagram of the Experimental Workflow:
Materials:
-
Biological sample (e.g., urine)
-
Internal standards (stable isotope-labeled acylcarnitines)
-
Propyl chloroformate
-
Propanol
-
Pyridine (optional, as a catalyst)
-
Potassium iodide
-
Chloroform
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column
Protocol:
-
Sample Preparation and Esterification:
-
To an aqueous sample or a dried extract reconstituted in water, add internal standards.
-
Add a solution of propyl chloroformate in aqueous propanol. Pyridine can be added to catalyze the reaction.
-
Vortex the mixture to ensure thorough mixing and allow the esterification reaction to proceed at room temperature.
-
-
Ion-Pair Extraction:
-
Add a solution of potassium iodide to the reaction mixture.
-
Extract the resulting acylcarnitine propyl ester iodides into chloroform. The iodide acts as the counter-ion for the positively charged quaternary amine, facilitating its extraction into the organic phase.
-
Separate the chloroform layer.
-
Dry the chloroform extract over anhydrous sodium sulfate.
-
Evaporate the chloroform to dryness under a stream of nitrogen.
-
-
GC-MS Analysis with On-Column N-Demethylation:
-
Reconstitute the dried residue in a suitable solvent (e.g., chloroform or ethyl acetate).
-
Inject an aliquot of the sample into the GC-MS system. The high temperature of the injection port will induce the on-column N-demethylation of the acylcarnitine propyl ester iodides, forming the volatile acyl N-demethylcarnitine propyl esters.
-
Separate the derivatives using an appropriate GC temperature program.
-
Acquire mass spectra using chemical ionization (CI) or electron impact (EI) ionization. In CI-MS, monitor the protonated molecular ion and characteristic fragment ions.
-
Derivatization via Silylation
Silylation is a common derivatization technique for a wide range of metabolites, including those with hydroxyl and carboxyl groups, making it potentially applicable to acylcarnitines. This method increases volatility by replacing active hydrogens with trimethylsilyl (B98337) (TMS) groups.
Principle: A silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), reacts with the hydroxyl and carboxyl groups of the acylcarnitine to form TMS ethers and TMS esters, respectively. A two-step derivatization involving methoximation prior to silylation is often employed to prevent the formation of multiple derivatives from compounds with keto groups.
Diagram of the Experimental Workflow:
Materials:
-
Biological sample extract
-
Internal standards
-
Methoxyamine hydrochloride
-
Pyridine
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
GC-MS system with a suitable capillary column
Protocol:
-
Sample Preparation:
-
Extract the acylcarnitines from the biological matrix using a suitable solvent precipitation or extraction method.
-
Add internal standards.
-
Evaporate the extract to complete dryness under a stream of nitrogen or by lyophilization. It is crucial to ensure the sample is anhydrous as silylating reagents are moisture-sensitive.
-
-
Two-Step Derivatization:
-
Methoximation:
-
To the dried residue, add a solution of methoxyamine hydrochloride in pyridine.
-
Incubate the mixture (e.g., at 60°C for 30 minutes) to convert any keto groups to their methoxime derivatives. This step prevents the formation of multiple silylated isomers.
-
-
Silylation:
-
Add MSTFA to the reaction mixture.
-
Incubate (e.g., at 60°C for 30 minutes) to allow for the silylation of hydroxyl and carboxyl groups.
-
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample directly into the GC-MS system.
-
Use a temperature program suitable for the elution of TMS-derivatized compounds.
-
Acquire mass spectra in full scan or SIM mode to identify and quantify the silylated acylcarnitines.
-
Conclusion
The choice of derivatization method for the GC-MS analysis of acylcarnitines depends on the specific acylcarnitine profile of interest, the sample matrix, and the available instrumentation. The transformation to acyloxylactones and the propyl chloroformate esterification with on-column N-demethylation are established methods specifically for acylcarnitines. Silylation offers a broader applicability to various metabolites but requires careful optimization for acylcarnitine analysis. The provided protocols offer a detailed starting point for researchers to develop and validate robust methods for the accurate quantification of acylcarnitines in their specific applications.
References
A Comparative Study: HILIC vs. Reversed-Phase Chromatography for the Separation of 3-Hydroxybutyrylcarnitine
Application Note
Audience: Researchers, scientists, and drug development professionals.
Abstract:
This application note provides a detailed comparison of Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase (RP) chromatography for the separation and analysis of 3-Hydroxybutyrylcarnitine, a key biomarker in fatty acid metabolism. Due to its polar nature, this compound presents a challenge for traditional reversed-phase methods. This document outlines the principles of both chromatographic techniques, offers detailed experimental protocols for each, and presents a comparative analysis of their performance. The superior retention and separation of this compound using HILIC is highlighted, making it the recommended method for robust and sensitive quantification in complex biological matrices.
Introduction
This compound is a short-chain acylcarnitine that plays a crucial role in the transport of fatty acids into the mitochondria for beta-oxidation.[1] Its levels in biological fluids are indicative of metabolic status and can be altered in various inherited metabolic disorders and other diseases.[1] Accurate and reliable quantification of this compound is therefore essential for clinical research and diagnostics.
As a highly polar and water-soluble molecule, this compound is poorly retained on conventional reversed-phase columns, which utilize a nonpolar stationary phase.[2] This often leads to elution near the solvent front, resulting in poor peak shape and potential interference from other polar matrix components.[2] Hydrophilic Interaction Liquid Chromatography (HILIC) presents a powerful alternative, employing a polar stationary phase to enhance the retention of polar analytes.[2][3] This application note provides a head-to-head comparison of HILIC and reversed-phase chromatography for the analysis of this compound, offering detailed protocols and expected outcomes to guide researchers in selecting the optimal method.
Principles of HILIC and Reversed-Phase Chromatography
Reversed-Phase Chromatography (RPLC): In RPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar (typically a mixture of water and a less polar organic solvent like acetonitrile (B52724) or methanol).[2] Separation is based on the hydrophobic interactions between the analytes and the stationary phase. Nonpolar compounds are retained longer, while polar compounds elute earlier.[2] For highly polar analytes like this compound, retention is often insufficient.
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a less polar organic solvent (typically acetonitrile) and a small amount of a polar solvent (like water or an aqueous buffer).[2][3] A water-enriched layer is formed on the surface of the polar stationary phase, and polar analytes partition into this layer, leading to their retention.[3] The elution of analytes is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).[2]
Experimental Protocols
Sample Preparation (for Biological Matrices)
A generic protein precipitation protocol is provided, which is a common sample preparation technique for the analysis of small molecules in plasma or serum.
-
To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., d3-3-Hydroxybutyrylcarnitine).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase of the respective chromatographic method.
HILIC Method Protocol
-
Column: Amide-based HILIC column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size)
-
Mobile Phase A: 10 mM Ammonium formate (B1220265) in water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: 95% to 50% B
-
5-6 min: 50% B
-
6-6.1 min: 50% to 95% B
-
6.1-10 min: 95% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transition: Precursor ion (m/z) 248.1 → Product ion (m/z) 85.1 (This is a characteristic transition for many acylcarnitines, representing the trimethylamine (B31210) head group)
Reversed-Phase Method Protocol
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size)[4]
-
Mobile Phase A: 0.1% Formic acid in water[4]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile[4]
-
Gradient:
-
0-1 min: 2% B
-
1-5 min: 2% to 98% B
-
5-7 min: 98% B
-
7-7.1 min: 98% to 2% B
-
7.1-10 min: 2% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transition: Precursor ion (m/z) 248.1 → Product ion (m/z) 85.1
Results and Discussion
The performance of HILIC and reversed-phase chromatography for the separation of this compound is summarized in the table below. The data presented are representative values based on typical performance characteristics observed in the analysis of polar acylcarnitines.
| Parameter | HILIC | Reversed-Phase |
| Retention Time (min) | ~ 3.5 | ~ 0.8 |
| Retention Factor (k') | > 2 | < 0.5 |
| Peak Shape | Symmetrical | Often broad or tailing |
| Resolution from Polar Interferences | Excellent | Poor |
| Sensitivity (Signal-to-Noise) | High | Moderate to Low |
| Matrix Effects | Reduced | Can be significant |
As indicated in the table, HILIC provides significantly better retention for this compound, with a retention time well away from the solvent front. This leads to improved peak shape and resolution from other polar, early-eluting compounds commonly found in biological samples. In contrast, the reversed-phase method results in poor retention, with the analyte eluting very early in the chromatogram. This can lead to co-elution with matrix components, causing ion suppression and reduced sensitivity in mass spectrometric detection.
The higher organic content of the mobile phase in HILIC also facilitates more efficient desolvation in the ESI source, often leading to enhanced signal intensity and improved sensitivity compared to the highly aqueous mobile phases used in reversed-phase chromatography for polar analytes.[5]
Mandatory Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Comparison of HILIC and RP separation mechanisms.
Conclusion
For the analysis of the polar metabolite this compound, HILIC is the superior chromatographic technique compared to reversed-phase chromatography. HILIC provides the necessary retention to move the analyte away from the void volume, resulting in improved peak shape, better resolution from polar interferences, and enhanced sensitivity. While reversed-phase chromatography is a robust technique for a wide range of nonpolar to moderately polar compounds, it is not well-suited for highly polar analytes like this compound. Therefore, for reliable and sensitive quantification of this compound in complex biological matrices, the implementation of a HILIC-based method is strongly recommended. A study comparing RPLC and HILIC modes for the quantitation of 13 acylcarnitines in human serum concluded that HILIC provided optimum analyte separation.[3]
References
- 1. ssi.shimadzu.com [ssi.shimadzu.com]
- 2. lcms.cz [lcms.cz]
- 3. A HILIC-MS/MS method development and validation for the quantitation of 13 acylcarnitines in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
- 5. researchgate.net [researchgate.net]
Application Note: Solid-Phase Extraction Protocol for the Quantification of 3-Hydroxybutyrylcarnitine in Human Urine
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust solid-phase extraction (SPE) protocol for the selective isolation and concentration of 3-Hydroxybutyrylcarnitine from human urine samples prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method is crucial for researchers investigating metabolic disorders, monitoring therapeutic interventions, and for drug development professionals studying the effects of xenobiotics on fatty acid metabolism. The protocol employs a mixed-mode solid-phase extraction strategy to effectively remove common urinary interferences, thereby enhancing the accuracy and precision of quantification.
Introduction
This compound is an acylcarnitine that plays a significant role in fatty acid oxidation and ketone body metabolism. Accurate and reliable quantification of this metabolite in urine is essential for the diagnosis and monitoring of certain inborn errors of metabolism. Urine, as a biological matrix, contains a high concentration of salts, pigments, and other endogenous compounds that can interfere with the analysis of target analytes, leading to ion suppression or enhancement in mass spectrometry. Solid-phase extraction is a widely used sample preparation technique to clean up complex samples and concentrate analytes of interest.[1][2][3] This protocol provides a detailed methodology for the extraction of this compound from urine using a mixed-mode reversed-phase/strong cation-exchange SPE sorbent, which has been reported to be effective for the selective and accurate quantitation of acylcarnitines.[4]
Experimental Protocol
This protocol is a representative method and may require optimization based on the specific instrumentation and reagents available.
Materials and Reagents:
-
Urine samples
-
Internal Standard (e.g., d3-3-Hydroxybutyrylcarnitine)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Mixed-mode reversed-phase/strong cation-exchange SPE cartridges (e.g., C8 + SCX)[4][5]
Equipment:
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
-
LC-MS/MS system
Sample Pre-treatment:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the urine sample at 2000 x g for 10 minutes to pellet any cellular debris.[6]
-
Transfer the supernatant to a clean tube.
-
Spike the urine supernatant with an appropriate amount of the internal standard solution.[6]
-
Dilute the urine sample 1:1 with 2% formic acid in water. This step is crucial for adjusting the pH to ensure proper retention of the analyte on the SPE sorbent.[1]
Solid-Phase Extraction (SPE) Procedure:
The following steps outline the bind-elute SPE strategy:[7]
-
Conditioning: Condition the mixed-mode SPE cartridge by passing 1 mL of methanol, followed by 1 mL of ultrapure water.[1]
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.[1]
-
Sample Loading: Load the pre-treated urine sample onto the SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water to remove salts and other polar interferences. Subsequently, wash with 1 mL of methanol to remove non-polar interferences.
-
Elution: Elute the this compound and other retained acylcarnitines with 1 mL of 5% ammonium hydroxide in methanol. The basic pH of the elution solvent disrupts the ionic interaction between the analyte and the strong cation-exchange sorbent, allowing for its release.[1]
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Data Presentation
The following table summarizes expected performance data for an SPE method for carnitines, which would be analogous for this compound. This data is illustrative and should be confirmed for each specific application.
| Parameter | Expected Value | Reference |
| Recovery | 83 ± 7% | Based on a study on carnitine extraction from urine using weak cation exchange SPE.[1] |
| Linearity Range | 0.1 - 500 ng/mL | Based on a method for carnitine and acylcarnitines in urine using microextraction in packed sorbent.[5] |
| Intra-day Precision (CV) | < 5% | Based on a study on total carnitine measurement in urine.[8] |
| Inter-day Precision (CV) | 6 - 12% | Based on a study of carnitine biosynthesis metabolites in urine.[9] |
Visualizations
Experimental Workflow Diagram
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of urinary acylcarnitines by ESI-MS coupled with solid-phase microextraction (SPME) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of carnitine and acylcarnitines in human urine by means of microextraction in packed sorbent and hydrophilic interaction chromatography-ultra-high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. A high performance liquid chromatographic method for the measurement of total carnitine in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Analysis of 3-Hydroxybutyrylcarnitine in Dried Blood Spots: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxybutyrylcarnitine (C4-OH) is a crucial acylcarnitine that serves as a biomarker for certain inborn errors of metabolism, particularly 3-hydroxyacyl-CoA dehydrogenase (HADH) deficiency. Its analysis in dried blood spots (DBS) is a key component of newborn screening programs and metabolic research. This document provides detailed application notes and protocols for the quantitative analysis of this compound in DBS samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Clinical Significance
Elevated levels of this compound are indicative of a defect in the mitochondrial beta-oxidation of fatty acids. Specifically, it is a primary marker for HADH deficiency. Early detection and intervention are critical to prevent severe clinical outcomes, which can include hypoglycemia, hypotonia, and cardiomyopathy. Monitoring this compound levels is also relevant in research related to ketosis and fatty acid metabolism.[1][2]
Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the analysis of acylcarnitines in dried blood spots due to its high sensitivity, specificity, and multiplexing capabilities. The method involves the extraction of the analyte from the DBS, followed by chromatographic separation and detection by mass spectrometry.
A significant analytical challenge is the presence of isobaric compounds, which have the same nominal mass as this compound. One such isobar is malonylcarnitine (C3DC).[3][4] Chromatographic separation is essential to differentiate between these compounds and ensure accurate quantification.[3]
Quantitative Data Summary
Table 1: Method Validation Parameters for this compound Analysis by LC-MS/MS
| Parameter | Result |
| Linearity Range | 0.1 - 25 µM |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Quantification (LOQ) | 0.1 µM |
| Intra-day Precision (%CV) | |
| Low QC (0.5 µM) | < 10% |
| Medium QC (5 µM) | < 8% |
| High QC (20 µM) | < 8% |
| Inter-day Precision (%CV) | |
| Low QC (0.5 µM) | < 12% |
| Medium QC (5 µM) | < 10% |
| High QC (20 µM) | < 10% |
| Accuracy (% Recovery) | |
| Low QC (0.5 µM) | 90 - 110% |
| Medium QC (5 µM) | 92 - 108% |
| High QC (20 µM) | 92 - 108% |
Note: These are typical performance characteristics; actual results may vary depending on the specific instrumentation and laboratory conditions.
Table 2: Typical Concentration Range of this compound in Newborn Dried Blood Spots
| Population | Concentration Range (µM) |
| Healthy Newborns | 0.01 - 0.27[5] |
Concentration ranges can vary based on age, diet, and genetic factors. Each laboratory should establish its own reference intervals.
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of this compound in Dried Blood Spots (Non-derivatized)
This protocol describes a common and efficient method for the analysis of this compound without the need for chemical derivatization.
1. Materials and Reagents:
-
Dried blood spot collection cards (e.g., Whatman 903)
-
3 mm DBS puncher
-
96-well microtiter plates
-
Extraction solution: Methanol containing a stable isotope-labeled internal standard (e.g., d3-3-Hydroxybutyrylcarnitine)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
2. Sample Preparation:
-
Punch a 3 mm disc from the center of the dried blood spot into a well of a 96-well plate.
-
Add 100 µL of the extraction solution (containing the internal standard) to each well.
-
Seal the plate and shake for 30-45 minutes at room temperature.[3]
-
Centrifuge the plate to pellet the filter paper disc.
-
Transfer the supernatant to a new 96-well plate for analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5-10 µL
-
Gradient: A suitable gradient to separate this compound from its isobars. For example:
-
0-1 min: 95% A
-
1-3 min: Gradient to 50% A
-
3-4 min: Gradient to 5% A
-
4-5 min: Hold at 5% A
-
5.1-6 min: Return to 95% A and equilibrate
-
-
-
Mass Spectrometry (Tandem MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Monitor the transition from the precursor ion (m/z) to a specific product ion (m/z).
-
Internal Standard (d3-3-Hydroxybutyrylcarnitine): Monitor the corresponding transition for the labeled standard.
-
-
Optimize instrument parameters (e.g., collision energy, cone voltage) for maximum signal intensity.
-
4. Data Analysis:
-
Quantify the concentration of this compound by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.
Protocol 2: Alternative Method - Flow Injection Analysis (FIA)-MS/MS with Derivatization
This method is often used for high-throughput screening and involves a butanol-HCl derivatization step to form butyl esters of the acylcarnitines.[6]
1. Sample Preparation:
-
Follow steps 1-4 of the sample preparation in Protocol 1.
-
Dry the supernatant under a stream of nitrogen.
-
Add 50 µL of 3N butanolic-HCl to each well.
-
Seal the plate and incubate at 65°C for 15 minutes.
-
Dry the contents of the plate again under nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
2. FIA-MS/MS Analysis:
-
The sample is directly injected into the mass spectrometer without chromatographic separation.
-
The flow rate is typically lower than in LC-MS/MS.
-
The same MRM transitions are used for detection.
Note: While faster, FIA-MS/MS does not separate isobars, which can lead to inaccuracies if not properly validated.
Visualizations
Caption: Experimental Workflow for LC-MS/MS Analysis.
Caption: Metabolic Pathway of this compound Formation.
References
- 1. Determination of Normal Range of Acylcarnitine in Neonatal Dried Blood Spots using LC-MS/MS - Reports of Biochemistry and Molecular Biology [rbmb.net]
- 2. researchgate.net [researchgate.net]
- 3. THE STABILITY OF MARKERS IN DRIED-BLOOD SPOTS FOR RECOMMENDED NEWBORN SCREENING DISORDERS IN THE UNITED STATES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Suitability of Dried Blood Spot Sampling for Pharmacokinetic Studies in Veterinary Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. omjournal.org [omjournal.org]
- 6. researchgate.net [researchgate.net]
Application Note: High-Throughput Acylcarnitine Profiling by Scheduled MRM-Based LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acylcarnitines are essential intermediates in fatty acid and amino acid metabolism, playing a crucial role in cellular energy production. They are formed when fatty acids are esterified to L-carnitine, facilitating their transport from the cytoplasm into the mitochondrial matrix for β-oxidation.[1][2][3] The profile of acylcarnitines in biological fluids and tissues can provide a valuable snapshot of an individual's metabolic state. Alterations in acylcarnitine levels are associated with various inherited metabolic disorders, such as fatty acid oxidation defects and organic acidemias, and are increasingly recognized as biomarkers in complex diseases like type 2 diabetes and cardiovascular conditions.
This application note provides a detailed protocol for the quantitative profiling of a wide range of acylcarnitines in human plasma using a scheduled Multiple Reaction Monitoring (MRM) method with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The scheduled MRM approach allows for the monitoring of a large number of transitions without compromising data quality, ensuring high sensitivity and selectivity for each analyte.[4]
Signaling Pathway Overview
Acylcarnitines are central to the process of fatty acid oxidation. Long-chain fatty acids are first activated to acyl-CoAs in the cytoplasm. To traverse the inner mitochondrial membrane, which is impermeable to acyl-CoAs, the acyl group is transferred to carnitine by the enzyme Carnitine Palmitoyltransferase I (CPT1). The resulting acylcarnitine is then transported into the mitochondrial matrix by the carnitine-acylcarnitine translocase (CACT). Inside the matrix, Carnitine Palmitoyltransferase II (CPT2) reverses the process, regenerating acyl-CoA, which then enters the β-oxidation spiral.[2][5]
Figure 1: Fatty Acid Beta-Oxidation Pathway.
Experimental Workflow
The overall experimental workflow for acylcarnitine profiling is depicted below. It encompasses sample preparation, LC-MS/MS analysis using a scheduled MRM method, and subsequent data processing and analysis.
Figure 2: Experimental Workflow Diagram.
Materials and Methods
Reagents and Materials
-
Acylcarnitine standards (C0, C2, C3, C4, C5, C6, C8, C10, C12, C14, C16, C18, and others as needed)
-
Isotopically labeled internal standards (e.g., d3-C2, d3-C8, d3-C16 carnitine)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (for calibration curve and quality controls)
Equipment
-
Liquid chromatography system (e.g., Agilent 1200 series or equivalent)
-
Tandem mass spectrometer (e.g., SCIEX 4500 or equivalent)
-
Reversed-phase C18 column (e.g., 150 mm x 3.0 mm, 3.5 µm particle size)
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator
Experimental Protocols
Standard and Sample Preparation
-
Preparation of Stock Solutions: Prepare individual stock solutions of each acylcarnitine standard and isotopically labeled internal standard in methanol at a concentration of 1 mg/mL.
-
Working Standard Mixture: Prepare a working standard mixture containing all acylcarnitine standards at a suitable concentration by diluting the stock solutions in methanol.
-
Internal Standard Spiking Solution: Prepare a working internal standard solution containing the isotopically labeled standards in methanol.
-
Calibration Curve and Quality Control (QC) Samples: Prepare a series of calibration standards by spiking the working standard mixture into a surrogate matrix (e.g., charcoal-stripped plasma or a protein solution) to achieve a range of concentrations. Prepare QC samples at low, medium, and high concentrations in a similar manner.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 10 µL of the internal standard spiking solution.
-
Add 200 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 30 seconds and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex, centrifuge to pellet any insoluble material, and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Method
-
Liquid Chromatography:
-
Column: Reversed-phase C18 (e.g., 150 mm x 3.0 mm, 3.5 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-10 min: Linear gradient to 95% B
-
10-12 min: Hold at 95% B
-
12.1-15 min: Return to 5% B and re-equilibrate
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Ion Source Parameters: Optimize for the specific instrument (e.g., IonSpray Voltage: 5500 V, Temperature: 500°C, Gas 1: 50 psi, Gas 2: 50 psi, Curtain Gas: 30 psi).
-
Acquisition Mode: Scheduled Multiple Reaction Monitoring (MRM). A precursor ion scan for m/z 85 is often used to identify potential acylcarnitine species.
-
MRM Transitions: Set up the MRM transitions for each acylcarnitine and internal standard. The retention time for each analyte should be determined by injecting individual standards. The scheduled MRM window should be set around the expected retention time (e.g., ± 1 minute).
-
Data Presentation
The following table summarizes the MRM transitions for a selection of acylcarnitines. Collision energies (CE) and other compound-dependent parameters should be optimized for the specific instrument being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Carnitine (C0) | 162.1 | 85.1 | 50 | 25 |
| Acetylcarnitine (C2) | 204.1 | 85.1 | 50 | 27 |
| d3-Acetylcarnitine | 207.1 | 85.1 | 50 | 27 |
| Propionylcarnitine (C3) | 218.1 | 85.1 | 50 | 28 |
| Butyrylcarnitine (C4) | 232.1 | 85.1 | 50 | 29 |
| Isovalerylcarnitine (C5) | 246.2 | 85.1 | 50 | 30 |
| Hexanoylcarnitine (C6) | 260.2 | 85.1 | 50 | 31 |
| Octanoylcarnitine (C8) | 288.2 | 85.1 | 50 | 33 |
| d3-Octanoylcarnitine | 291.2 | 85.1 | 50 | 33 |
| Decanoylcarnitine (C10) | 316.3 | 85.1 | 50 | 35 |
| Lauroylcarnitine (C12) | 344.3 | 85.1 | 50 | 38 |
| Myristoylcarnitine (C14) | 372.4 | 85.1 | 50 | 40 |
| Palmitoylcarnitine (C16) | 400.4 | 85.1 | 50 | 42 |
| d3-Palmitoylcarnitine | 403.4 | 85.1 | 50 | 42 |
| Stearoylcarnitine (C18) | 428.5 | 85.1 | 50 | 45 |
Data Analysis
Data acquisition and processing can be performed using software such as SCIEX Analyst® and MultiQuant™.
-
Peak Integration: Integrate the chromatographic peaks for each analyte and internal standard.
-
Calibration Curve: Generate a calibration curve for each analyte by plotting the peak area ratio (analyte/internal standard) against the concentration. A linear regression with 1/x or 1/x² weighting is typically used.
-
Quantification: Determine the concentration of each acylcarnitine in the unknown samples by interpolating their peak area ratios from the corresponding calibration curve.
-
Data Review: Review the quality of the chromatography and the calibration curves. Ensure that the QC samples are within the acceptable range of accuracy and precision.
Summary
This application note provides a robust and high-throughput method for the quantitative profiling of acylcarnitines in plasma using scheduled MRM-based LC-MS/MS. The detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection, along with the provided MRM transitions, offer a solid foundation for researchers and scientists to implement this powerful technique in their own laboratories. This method is well-suited for both clinical research and drug development applications where the comprehensive analysis of acylcarnitine metabolism is of interest.
References
- 1. researchgate.net [researchgate.net]
- 2. Acylcarnitine Functions and Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 3. Acylcarnitine: Structure, Metabolism, Functions, and Advanced Analysis Techniques - MetwareBio [metwarebio.com]
- 4. Beta oxidation - Wikipedia [en.wikipedia.org]
- 5. Fatty acid beta oxidation | Abcam [abcam.com]
Application Notes and Protocols for UPLC-MS/MS Analysis of Underivatized Acylcarnitines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acylcarnitines are crucial intermediates in the metabolism of fatty acids and amino acids, serving as essential biomarkers for inherited metabolic disorders and increasingly as indicators in complex diseases like the metabolic syndrome.[1][2] Their analysis provides a snapshot of mitochondrial function, particularly fatty acid oxidation.[2][3] While direct infusion tandem mass spectrometry (MS/MS) is a common screening method, it cannot differentiate between isomeric and isobaric acylcarnitines, which is critical for the differential diagnosis of several metabolic diseases.[4][5][6]
This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative analysis of underivatized acylcarnitines in biological matrices. The chromatographic separation afforded by UPLC allows for the resolution of key isomers, providing more accurate and diagnostically relevant results.[4][5] This method is suitable for both clinical research and drug development applications where precise monitoring of metabolic pathways is required.
Experimental Workflow
The overall experimental workflow for the analysis of underivatized acylcarnitines is depicted below. The process begins with sample collection and preparation, followed by instrumental analysis using UPLC-MS/MS, and concludes with data processing and interpretation.
Caption: Experimental workflow for underivatized acylcarnitine analysis.
Experimental Protocols
Materials and Reagents
-
Acylcarnitine standards (C0 to C18, including short-, medium-, and long-chain species)
-
Isotopically labeled internal standards (e.g., d3-carnitine, d3-acetylcarnitine, etc.)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) acetate (B1210297) (LC-MS grade)
-
Heptafluorobutyric acid (HFBA) (optional, for improved peak shape)
-
Ultrapure water
-
Biological matrix (plasma, serum, tissue homogenate, or dried blood spots)
Sample Preparation (Plasma/Serum)
This protocol is a simplified method for the extraction of acylcarnitines without derivatization.[5]
-
Aliquoting: Aliquot 10-100 µL of the plasma or serum sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add the internal standard mixture to each sample.
-
Protein Precipitation: Add 3-4 volumes of ice-cold methanol to each sample. For example, add 300 µL of methanol to a 100 µL sample.[5]
-
Vortexing: Vortex the samples for 10-20 seconds to ensure thorough mixing and protein precipitation.
-
Incubation (Optional): Incubate the samples for 10 minutes at ambient temperature.[5]
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 4000-16,000 x g) for 5-10 minutes to pellet the precipitated proteins.[4][5]
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a well plate.
-
Dilution: Dilute the supernatant with the initial mobile phase (e.g., 0.1% formic acid in water). A common dilution is 1:10 (e.g., 100 µL of supernatant to 900 µL of mobile phase A).[5]
-
Vortexing and Injection: Vortex the diluted samples and inject them into the UPLC-MS/MS system.
UPLC-MS/MS Instrumentation and Conditions
The following tables summarize typical instrument parameters for the analysis of underivatized acylcarnitines. These may require optimization based on the specific instrument and column used.
Table 1: UPLC Parameters
| Parameter | Typical Value |
| Column | Reversed-phase C18 or similar (e.g., Raptor ARC-18, 100 x 2.1 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water, optionally with 2.5 mM ammonium acetate and 0.005% HFBA[1] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile, optionally with 2.5 mM ammonium acetate and 0.005% HFBA[1] |
| Gradient Elution | A typical gradient starts with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the long-chain acylcarnitines. A re-equilibration step is necessary.[1][5] |
| Flow Rate | 0.4 - 0.5 mL/min[1] |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 - 20 µL |
| Run Time | 9 - 22 minutes, depending on the number of analytes and required separation[1][5] |
Table 2: MS/MS Parameters
| Parameter | Typical Value |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[1] |
| Ion Spray Voltage | ~5500 V[1] |
| Heater Temperature | ~500 - 600 °C |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Collision Gas | Argon |
| Common Fragment Ion | A prominent fragment ion at m/z 85 is common for acylcarnitines.[1] |
Table 3: Example MRM Transitions for Key Isobaric Acylcarnitines
This table highlights the necessity of chromatographic separation, as these compounds share the same precursor and product ions.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Isobutyrylcarnitine (B1203888) (C4) | 232.1 | 85.1 |
| Butyrylcarnitine (B1668139) (C4) | 232.1 | 85.1 |
| Isovalerylcarnitine (B1198194) (C5) | 246.1 | 85.1 |
| 2-Methylbutyrylcarnitine (B1244155) (C5) | 246.1 | 85.1 |
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for each acylcarnitine and internal standard using the instrument's software (e.g., Analyst®).
-
Calibration Curve: Generate a calibration curve for each analyte by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards. A linear regression model is typically used.[1]
-
Quantification: Determine the concentration of each acylcarnitine in the samples by interpolating their peak area ratios from the corresponding calibration curve.
-
Data Review: Review the quality of the chromatography and the calibration curves. Ensure that quality control samples are within acceptable limits (e.g., CV < 15%).[7]
Results and Discussion
A key advantage of this UPLC-MS/MS method is its ability to chromatographically separate isomeric acylcarnitines, which is not possible with direct infusion MS/MS methods.[4][6] This separation is critical for the differential diagnosis of certain metabolic disorders. For example, the differentiation between isobutyrylcarnitine and butyrylcarnitine is essential for distinguishing between isobutyryl-CoA dehydrogenase deficiency (IBD) and short-chain acyl-CoA dehydrogenase deficiency (SCADD).[4] Similarly, separating isovalerylcarnitine from 2-methylbutyrylcarnitine is crucial for diagnosing isovaleric acidemia and 2-methylbutyryl-CoA dehydrogenase deficiency.[8]
The method demonstrates excellent linearity over a range of concentrations, with correlation coefficients (r²) typically exceeding 0.99.[9] The precision and accuracy of the method are also high, with coefficients of variation (CVs) generally below 15% and recoveries in the range of 90-115%.[7][9] The limits of detection (LOD) and quantification (LOQ) are typically in the low micromolar to nanomolar range, allowing for the sensitive detection of even low-abundance acylcarnitine species.[8][9]
Signaling Pathway and Logical Relationships
The following diagram illustrates the central role of carnitine in fatty acid metabolism and how acylcarnitines are formed and transported into the mitochondria for beta-oxidation.
Caption: Role of carnitine in fatty acid transport and metabolism.
Conclusion
The UPLC-MS/MS method described provides a rapid, sensitive, and specific approach for the quantification of underivatized acylcarnitines in biological samples. Its key advantage lies in the chromatographic separation of clinically significant isomers, enabling more accurate diagnostic and research outcomes. This detailed protocol and the accompanying information serve as a valuable resource for laboratories involved in metabolic research and the development of new therapeutic agents.
References
- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acylcarnitine Functions and Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 3. Carnitine and Acylcarnitine Analysis Service | LC–MS/MS Quantification - Creative Proteomics [creative-proteomics.com]
- 4. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
- 6. Quantitative acylcarnitine determination by UHPLC-MS/MS--Going beyond tandem MS acylcarnitine "profiles" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation and identification of underivatized plasma acylcarnitine isomers using liquid chromatography-tandem mass spectrometry for the differential diagnosis of organic acidemias and fatty acid oxidation defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. UPLC-MS/MS analysis of C5-acylcarnitines in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Butylation of Acylcarnitines for Improved Detection by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acylcarnitines are critical intermediates in fatty acid and amino acid metabolism, serving as biomarkers for numerous inherited metabolic disorders and complex diseases such as diabetes and cardiovascular conditions. Accurate and sensitive quantification of acylcarnitines in biological matrices is therefore essential for both clinical diagnostics and biomedical research. While underivatized acylcarnitines can be detected by liquid chromatography-tandem mass spectrometry (LC-MS/MS), chemical derivatization through butylation is a widely employed strategy to enhance their detection sensitivity and analytical performance.
This document provides a detailed protocol for the butylation of acylcarnitines and highlights the advantages of this derivatization technique. Butylation, the process of converting the carboxylic acid group of acylcarnitines into a butyl ester, improves their ionization efficiency in electrospray ionization (ESI) mass spectrometry.[1] This is particularly beneficial for certain classes of acylcarnitines, such as dicarboxylic and hydroxylated species, which may exhibit poor ionization in their native form.[1] Furthermore, butylation can aid in the chromatographic separation of isobaric and isomeric compounds, leading to more accurate identification and quantification.[2][3]
Data Presentation
The butylation of acylcarnitines significantly enhances their signal intensity in mass spectrometry, particularly for dicarboxylic species. The following table summarizes the observed improvement in mass spectrometric response for glutarylcarnitine (B602354) (C5DC), a dicarboxylic acylcarnitine, upon butylation.
| Analyte | Derivatization Method | Relative Mass Spectrometric Ion Counts | Reference |
| Glutarylcarnitine (C5DC) | Underivatized (Free Acid) | 34% | [4] |
| Glutarylcarnitine (C5DC) | Butylated (Butyl Ester) | 100% | [4] |
Note: The underivatized method yielded 66% less mass spectrometric ion counts than the derivatized method for C5DC.[4]
Experimental Protocols
This section details the methodology for the butylation of acylcarnitines in biological samples such as plasma or dried blood spots, followed by analysis using LC-MS/MS.
Materials and Reagents
-
n-Butanol (ACS grade or higher)
-
Acetyl chloride (Reagent grade)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Internal standards (a mixture of stable isotope-labeled acylcarnitines)
-
Sample matrix (e.g., plasma, serum, dried blood spots)
-
Centrifuge tubes
-
Pipettes and tips
-
Heating block or incubator capable of maintaining 65°C
-
Nitrogen evaporator
-
Vortex mixer
-
LC-MS/MS system
Sample Preparation and Extraction
-
Sample Collection: Collect biological samples (e.g., 10-50 µL of plasma or a 3 mm punch from a dried blood spot) into a clean microcentrifuge tube.
-
Internal Standard Addition: Add a known amount of the internal standard mixture dissolved in methanol to each sample, quality control, and calibration standard.
-
Protein Precipitation: Vortex the samples vigorously for 1 minute to ensure thorough mixing and precipitation of proteins.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant containing the acylcarnitines to a new clean tube.
-
Evaporation: Dry the supernatant completely under a gentle stream of nitrogen at approximately 40-50°C.
Butylation Protocol
-
Derivatization Reagent Preparation: Prepare fresh 3N butanolic HCl by slowly adding acetyl chloride to n-butanol. A common preparation involves the careful addition of 240 µL of acetyl chloride to 10 mL of n-butanol in a fume hood. This solution should be prepared fresh daily.
-
Derivatization Reaction:
-
Final Evaporation: After incubation, evaporate the butanolic HCl to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitution: Reconstitute the dried, derivatized residue in an appropriate volume (e.g., 100 µL) of the initial LC mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a small amount of formic acid).[4]
-
Analysis: Vortex the reconstituted samples and transfer to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: Employ a suitable reversed-phase LC column (e.g., C8 or C18) to separate the butylated acylcarnitines. The mobile phases typically consist of water and a polar organic solvent (e.g., acetonitrile or methanol) with an acidic modifier like formic acid to ensure good peak shape and ionization.
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
For quantitative analysis, use Multiple Reaction Monitoring (MRM) mode. The precursor ion will be the [M+H]+ of the butylated acylcarnitine, and a common product ion for all acylcarnitine butyl esters is m/z 85, which corresponds to the [C4H9NO2]+ fragment of the carnitine moiety.[2]
-
Alternatively, a precursor ion scan of m/z 85 can be used for qualitative profiling of all acylcarnitines in a sample.[5]
-
Signaling Pathways and Workflows
The following diagrams illustrate the butylation reaction and the overall experimental workflow.
Caption: Chemical reaction for the butylation of an acylcarnitine.
Caption: Step-by-step workflow for acylcarnitine analysis using butylation.
References
- 1. researchgate.net [researchgate.net]
- 2. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. familiasga.com [familiasga.com]
- 5. Comparison of amino acids and acylcarnitines assay methods used in newborn screening assays by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 3-Hydroxybutyrylcarnitine Measurement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Hydroxybutyrylcarnitine. It addresses common challenges in sample preparation, data acquisition, and interpretation to facilitate accurate and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low signal intensity or ion suppression when measuring this compound by LC-MS/MS?
A1: Low signal intensity or ion suppression is a frequent issue in the analysis of this compound, often caused by co-eluting matrix components from biological samples like plasma or serum.[1] Phospholipids (B1166683) are a major contributor to this interference.[1] These molecules can compete with this compound for ionization in the mass spectrometer's source, leading to a suppressed signal.[1]
To mitigate this, several strategies can be employed:
-
Phospholipid Removal: Incorporate a specific step to remove phospholipids during sample preparation.[1] Specialized solid-phase extraction (SPE) cartridges or plates are effective for this purpose.[1]
-
Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS is the most effective way to compensate for ion suppression.[1] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it experiences the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio.[1][2]
-
Sample Dilution: If the concentration of this compound is high enough, diluting the sample can reduce the concentration of interfering matrix components.[1]
-
Chromatographic Separation: Optimize the liquid chromatography method to separate the elution of this compound from the region where most phospholipids elute.[1]
Q2: I am having difficulty separating this compound from its isomers. What can I do?
A2: The chromatographic separation of this compound from its isomers, such as butyrylcarnitine (B1668139) and isobutyrylcarnitine, is a well-known challenge because they are isobaric, meaning they have the same mass-to-charge ratio (m/z).[3][4] Standard flow injection analysis tandem mass spectrometry does not provide separation of these isomers.[4]
To achieve separation, the following approaches are recommended:
-
Reverse-Phase Chromatography: A robust reverse-phase (RP) liquid chromatography method is often necessary.[3] For example, using a C18 column with an optimized gradient elution can effectively separate these isomers.[3]
-
Derivatization: Derivatization of the acylcarnitines, for instance, using butanolic HCl, can alter their chromatographic properties and improve separation.[4]
-
Ultra-Performance Liquid Chromatography (UPLC): UPLC systems, with their smaller particle size columns, offer higher resolution and can be instrumental in resolving isomeric compounds.[4]
Q3: What is the best sample preparation technique to minimize matrix effects for this compound in plasma?
A3: While protein precipitation is a simple and common technique, it often results in insufficient cleanup and significant matrix effects. For more robust and reproducible results, solid-phase extraction (SPE) is highly recommended.[1] Specifically, SPE products designed for phospholipid removal have proven to be very effective, capable of removing over 95% of phospholipids from plasma samples.[1] Ion-exchange solid-phase extraction is another effective method for isolating carnitine and acylcarnitines.[5]
Q4: How can I improve the recovery of this compound during sample preparation?
A4: Low recovery of acylcarnitines can be due to several factors, including suboptimal extraction methods, sample pH, and degradation.[6] To improve recovery:
-
Optimize Extraction: The choice of extraction solvent is critical. Methanol is commonly used for acylcarnitine extraction.[7]
-
Control pH: Acylcarnitines are generally more stable in acidic to neutral conditions and can hydrolyze at basic pH. Maintaining a pH below 9 during sample preparation is advisable.[6]
-
Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to degradation. It is best to aliquot samples into single-use volumes before freezing.[6]
-
Use Appropriate Internal Standards: Labeled internal standards should be added early in the sample preparation process to account for any loss during extraction.[3]
Troubleshooting Guide
This section provides solutions to specific problems that may be encountered during the analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| High Variability in Measurements Across Replicates | Inconsistent sample preparation; Instrument instability; Improper data normalization. | Review and standardize the sample preparation protocol.[8] Implement a robust data normalization strategy using internal standards.[8] Perform system suitability tests to ensure instrument performance.[8] |
| Poor Peak Shape | Interaction of the analyte with metal components of the HPLC system; Suboptimal chromatographic conditions. | Use a metal-free or PEEK-lined column, especially for analytes with chelating groups. Optimize the mobile phase composition and gradient. |
| False Positive Results | Presence of isobaric nonacylcarnitine compounds.[5] | Implement chromatographic separation (HPLC or UPLC) to distinguish this compound from other isobaric compounds.[5] Use multiple reaction monitoring (MRM) with specific precursor-product ion transitions.[4] |
| Sample Degradation | Improper sample storage (temperature, freeze-thaw cycles); Enzymatic activity. | Store samples at -80°C.[3] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[6] Ensure efficient quenching of enzymatic activity during sample collection and preparation.[9] |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma using Protein Precipitation
-
Thawing: Thaw plasma samples on ice to prevent degradation.[6]
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.[6]
-
Internal Standard Spiking: Add the internal standard solution (e.g., deuterated this compound) to the plasma sample.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to the plasma sample.[6]
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.[6]
-
Centrifugation: Centrifuge the mixture at a high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.[3]
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Drying: Evaporate the supernatant to dryness under a stream of nitrogen.[3]
-
Reconstitution: Reconstitute the dried residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[3]
Protocol 2: Derivatization for Improved Chromatographic Separation
-
Drying: Evaporate the sample extract containing acylcarnitines to complete dryness.[1]
-
Derivatization Reagent: Add 100 µL of n-butanol containing 5% (v/v) acetyl chloride to the dried sample.[1]
-
Incubation: Incubate the mixture at 60°C for 20 minutes with shaking.[1]
-
Evaporation: Evaporate the derivatization reagent to dryness under a stream of nitrogen.[1]
-
Reconstitution: Reconstitute the derivatized sample in the initial mobile phase for LC-MS/MS analysis.[1]
Data Presentation
Table 1: LC-MS/MS Parameters for Acylcarnitine Analysis
| Parameter | Setting | Reference |
| LC Column | Agilent Zorbax Eclipse Plus C18, 2.1x100mm, 1.8 µm | [3] |
| Column Temperature | 15°C | [3] |
| Autosampler Temperature | 4°C | [3] |
| Mobile Phase A | Water with 0.1% Formic Acid | - |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | - |
| Flow Rate | 0.3 mL/min | - |
| Injection Volume | 5 µL | [7] |
| MS Capillary Voltage | 3000 V (+) | [3] |
| Gas Temperature | 250°C | [3] |
| Gas Flow | 18.0 L/min | [3] |
| Sheath Gas Temperature | 300°C | [3] |
| Sheath Gas Flow | 11.0 L/min | [3] |
| Nebulizer Pressure | 35.0 psi | [3] |
Note: Specific gradient conditions need to be optimized for individual instruments and applications.
Table 2: Comparison of Sample Preparation Techniques for Phospholipid Removal
| Sample Preparation Technique | Phospholipid Removal Efficiency | Reference |
| Protein Precipitation (Acetonitrile) | Moderate | [1] |
| Liquid-Liquid Extraction (LLE) | Good | [1] |
| Solid-Phase Extraction (SPE) | High | [1] |
| HybridSPE®-Phospholipid | >95% | [1] |
| Ostro™ Pass-through Sample Preparation | High | [1] |
Visualizations
Caption: Experimental workflow for this compound LC-MS/MS analysis.
Caption: Troubleshooting logic for low signal intensity of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. Quantitation of Butyrylcarnitine, Isobutyrylcarnitine, and Glutarylcarnitine in Urine Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of carnitine and acylcarnitines in biological matrices by HPLC electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. biorxiv.org [biorxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. Reducing Time and Increasing Sensitivity in Sample Preparation for Adherent Mammalian Cell Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mass Spectrometry Parameters for 3-Hydroxybutyrylcarnitine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Hydroxybutyrylcarnitine (C4-OH) analysis via mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the typical mass transitions (MRM) for this compound?
A1: The selection of mass transitions is critical for the sensitive and specific detection of this compound. The optimal transitions can depend on whether the analyte has been derivatized. A common derivatization method is butylation, which improves chromatographic retention and sensitivity.
| Analyte Form | Parent Ion (m/z) | Fragment Ion (m/z) | Notes |
| Underivatized | 248.1 | 85.1 | The fragment at m/z 85.1 is a characteristic product ion for many acylcarnitines, resulting from the loss of the trimethylamine (B31210) group and part of the carnitine backbone.[1][2] |
| Butylated | 304.1 | 85.1 | Derivatization to a butyl ester increases the mass of the parent ion.[1][2] The m/z 85.1 fragment remains a key identifier. |
Q2: Why is chromatographic separation important for this compound analysis?
A2: Chromatographic separation is crucial to distinguish this compound (C4-OH) from its isobaric interferent, Malonylcarnitine (C3-DC).[3] Both compounds have the same nominal mass, which can lead to inaccurate quantification if they are not chromatographically resolved.[3]
| Acylcarnitine Species | Mass (m/z) | Clinical Significance |
| This compound (C4-OH) | 274.19 | Associated with disorders of ketone body metabolism.[3] |
| Malonylcarnitine (C3-DC) | 274.19 | An indicator for Malonic Aciduria.[3] |
Q3: What are the common sample preparation techniques for this compound analysis from plasma or tissue?
A3: A widely used method involves protein precipitation followed by derivatization.[1]
-
Protein Precipitation: Typically performed using a cold organic solvent like methanol (B129727) to remove proteins from the biological matrix.[1]
-
Derivatization (Butylation): The dried extract is reconstituted in 3N HCl in n-butanol and heated to form butyl esters.[3] This step enhances the chromatographic properties of the acylcarnitines.[1][3]
Q4: What are some common pitfalls during sample preparation for acylcarnitine analysis?
A4: A primary pitfall is the derivatization process. The preparation of butyl esters, while common, can lead to partial hydrolysis of some acylcarnitines, potentially affecting the accuracy of free carnitine measurements.[3] It is also essential to prevent contamination from external sources during sample handling.[3]
Troubleshooting Guide
Issue 1: Poor Peak Shape or Low Signal Intensity
| Possible Cause | Troubleshooting Step |
| Suboptimal Mobile Phase | Adjust the mobile phase composition. This can include modifying the organic solvent (e.g., acetonitrile, methanol), the aqueous component, and additives like formic acid or ammonium (B1175870) acetate (B1210297) to enhance peak shape and resolution.[3] |
| Column Degradation | Regularly flush the column to remove contaminants. If performance issues persist, consider replacing the column.[3] |
| Sample Preparation Issues | Ensure complete protein precipitation and efficient derivatization. Inconsistent sample preparation can lead to variability.[3] |
Issue 2: Inaccurate Quantification and High Variability
| Possible Cause | Troubleshooting Step |
| Matrix Effects | Conduct a post-column infusion study to identify regions of ion suppression or enhancement in your chromatogram.[3] |
| Improper Calibration | Verify that your calibration curve spans the expected concentration range of your samples. Prepare calibrators in a matrix similar to your samples to mitigate matrix effects.[3] |
| Inconsistent Sample Preparation | Employ a standardized and validated sample preparation protocol. The use of internal standards for every sample is highly recommended to correct for variability.[3] |
Experimental Protocols
General Protocol for Acylcarnitine Analysis by LC-MS/MS
This protocol outlines a general workflow for the analysis of acylcarnitines in plasma.
-
Sample Preparation:
-
Derivatization (Butylation):
-
LC-MS/MS Analysis:
-
LC Separation: Utilize a C18 or mixed-mode column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.[3]
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) for quantification.
-
Visualizations
Caption: General workflow for acylcarnitine analysis.
Caption: Troubleshooting logic for common LC-MS/MS issues.
References
Technical Support Center: 3-Hydroxybutyrylcarnitine Stability in Plasma
This technical support center provides guidance on the stability of 3-hydroxybutyrylcarnitine (C4-OH) in human plasma samples during storage. It is intended for researchers, scientists, and drug development professionals. The information provided is based on available scientific literature and best practices for acylcarnitine analysis.
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage temperature for long-term stability of this compound in plasma?
A1: For long-term storage, it is highly recommended to store plasma samples at -80°C.[1] While some sources suggest -20°C is adequate for up to 3 months, storage at -80°C minimizes degradation over extended periods.[2] Long-term storage of plasma at -80°C for up to five years can still lead to a decrease in the concentration of acylcarnitines.[1]
Q2: How long can I store plasma samples at refrigerated (4°C) or room temperature before analysis?
A2: Plasma samples intended for this compound analysis have very limited stability at refrigerated and room temperatures. It is recommended to process and freeze samples as soon as possible after collection. Some laboratory guidelines suggest plasma acylcarnitines are stable for up to 48 hours at ambient temperature, while others recommend a maximum of one hour at room or refrigerated temperatures.[2][3] Given that short-chain acylcarnitines are generally less stable, immediate freezing is the safest practice to ensure sample integrity.[4][5]
Q3: How many freeze-thaw cycles can my plasma samples undergo without affecting this compound concentrations?
A3: It is best to minimize freeze-thaw cycles. Some commercial laboratory manuals suggest that acylcarnitines in plasma are stable for up to three freeze-thaw cycles.[6] However, repeated freeze-thaw cycles can lead to protein degradation and may affect metabolite concentrations.[7] For optimal results, it is recommended to aliquot plasma samples into single-use tubes before freezing if multiple analyses are anticipated.
Q4: What type of collection tube and anticoagulant should I use for plasma collection?
A4: Sodium heparin (green-top) tubes are preferred for the collection of blood for acylcarnitine analysis.[3][6][8] Lithium heparin is also acceptable.[2] It is crucial to avoid hemolysis, as it can interfere with the analysis.[8][9]
Q5: What are the primary degradation products of this compound in plasma?
A5: The primary degradation pathway for acylcarnitines, including this compound, during storage is hydrolysis. This process breaks down the acylcarnitine into free carnitine and the corresponding fatty acid, in this case, 3-hydroxybutyric acid.[4][10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Lower than expected this compound levels | 1. Improper sample handling: Delayed separation of plasma, prolonged storage at room temperature or 4°C. 2. Hydrolysis: Due to improper storage conditions or prolonged storage.[4][10] 3. Multiple freeze-thaw cycles. [7] | 1. Review your sample collection and processing protocol. Ensure plasma is separated from whole blood as soon as possible. 2. Freeze plasma samples at -80°C immediately after processing. 3. Aliquot samples upon initial processing to avoid repeated freeze-thaw cycles. |
| High variability in results between replicates of the same sample | 1. Inconsistent thawing: Different thawing times or temperatures. 2. Non-homogenous sample: Insufficient mixing after thawing. | 1. Standardize your thawing procedure. Rapidly thaw samples in a room temperature water bath.[11][12] 2. Gently vortex the sample after thawing to ensure it is homogenous before taking an aliquot for analysis. |
| Increased free carnitine levels and decreased this compound | Sample degradation: Hydrolysis of acylcarnitines during storage.[4][10] | This is a strong indicator of sample degradation. Review storage history and temperature logs. If samples were stored for extended periods at temperatures warmer than -80°C, the results may not be reliable. |
Stability Data Summary
Direct quantitative stability data for this compound in plasma is limited in the scientific literature. The following table summarizes the stability of general and short-chain acylcarnitines in plasma based on available information. Researchers should perform their own stability studies for definitive data on this compound in their specific experimental context.
| Storage Temperature | Duration | Analyte Class | Stability | Reference |
| Room Temperature | < 1-2 days | Acylcarnitines (general) | Unacceptable for reliable quantification. Short-chain acylcarnitines are particularly unstable. | [5] |
| 4°C | < 1-2 days | Acylcarnitines (general) | Unacceptable for reliable quantification. | [3][8] |
| -20°C | up to 3 months | Acylcarnitines (general) | Generally considered stable. | [2] |
| -80°C | up to 2.7 years | Acylcarnitines (general) | Preferred for long-term storage, though some degradation may occur over several years. | [1][6] |
| Freeze-Thaw Cycles | up to 3 cycles | Acylcarnitines (general) | Generally stable. | [6] |
Experimental Protocols
Protocol 1: Plasma Sample Handling and Storage for Stability Testing
-
Blood Collection: Collect whole blood in sodium heparin (green-top) tubes. Avoid hemolysis.
-
Plasma Separation: Within one hour of collection, centrifuge the blood samples at 1,500-2,000 x g for 15 minutes at 4°C.
-
Aliquoting: Immediately transfer the plasma supernatant to pre-labeled polypropylene (B1209903) cryovials. Create multiple aliquots to avoid freeze-thaw cycles for future analyses.
-
Baseline Analysis (Time Zero): Analyze one aliquot immediately to establish the baseline concentration of this compound.
-
Storage: Store the remaining aliquots at the desired temperatures for stability testing (e.g., room temperature, 4°C, -20°C, and -80°C).
-
Time-Point Analysis: At each specified time point (e.g., 24h, 48h, 1 week, 1 month, 3 months, etc.), retrieve the designated aliquots from each storage temperature.
-
Thawing: Thaw the samples rapidly and uniformly, for example, in a room temperature water bath.
-
Analysis: Analyze the samples using a validated analytical method, such as LC-MS/MS.
Protocol 2: Analysis of this compound by LC-MS/MS
This is a generalized protocol. Specific parameters should be optimized for the instrument in use.
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 200 µL of cold acetonitrile (B52724) containing a known concentration of a suitable internal standard (e.g., D3-3-hydroxybutyrylcarnitine).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
Chromatography:
-
Column: A C18 or HILIC column suitable for polar analytes.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Develop a suitable gradient to separate this compound from other isomers and interfering substances.
-
-
Mass Spectrometry (Tandem MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition: Monitor for the specific precursor-to-product ion transition for this compound (e.g., m/z 248.1 -> 85.1) and its internal standard.
-
Visual Guides
References
- 1. Long-Term Stability of Human Plasma Metabolites during Storage at -80 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. laboratories.newcastle-hospitals.nhs.uk [laboratories.newcastle-hospitals.nhs.uk]
- 3. wardelab.com [wardelab.com]
- 4. Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis of inborn errors of metabolism and neonatal screening for carnitine transporter deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 6. labcorp.com [labcorp.com]
- 7. Impact of Freeze-thaw Cycles and Storage Time on Plasma Samples Used in Mass Spectrometry Based Biomarker Discovery Projects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 9. Acylcarnitine Quantitative Profile, Plasma | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 10. mdpi.com [mdpi.com]
- 11. [PDF] Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability | Semantic Scholar [semanticscholar.org]
- 12. Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Matrix Effects in 3-Hydroxybutyrylcarnitine LC-MS/MS Analysis
This technical support guide is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting for matrix effects encountered during the LC-MS/MS analysis of 3-Hydroxybutyrylcarnitine.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues related to matrix effects.
Issue 1: Inconsistent Results and Poor Reproducibility
You are observing high variability in quality control (QC) samples and inconsistent quantification across different sample batches.
Possible Causes:
-
Sample-to-sample variability in matrix composition: Biological samples from different individuals or sources can have varying levels of endogenous components, leading to different degrees of ion suppression or enhancement.[1][2]
-
Inconsistent sample preparation: Minor variations in the sample cleanup process can lead to inconsistent removal of interfering matrix components.[3]
-
Column degradation: Over time, column performance can degrade, leading to shifts in retention time and altered co-elution patterns of matrix components with the analyte.[4]
Solutions:
-
Implement a Robust Sample Preparation Method: Utilize more rigorous cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to minimize variability.[2][5] SPE, particularly with sorbents designed for phospholipid removal, is often the most effective method for cleaning up complex biological samples.[6][7][8]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for ion suppression and variability between samples.[2][7] Since it has nearly identical physicochemical properties to the analyte, it experiences the same degree of matrix effect, allowing for accurate quantification based on the analyte-to-IS ratio.[2][7][9]
-
Employ Matrix-Matched Calibrators and QCs: Preparing calibration standards and QC samples in the same biological matrix as your unknown samples helps to compensate for consistent matrix effects.[2]
-
Regular Column Maintenance: Regularly flush the column and monitor its performance.[10] Replace the column if you observe significant degradation in peak shape or retention time stability.[10]
Issue 2: Low Signal Intensity or Ion Suppression
The signal intensity for this compound is significantly lower than expected, impacting the sensitivity and limits of detection of the assay.
Possible Causes:
-
Co-elution with interfering matrix components: Components from the sample matrix, especially phospholipids (B1166683) in plasma or serum, can co-elute with the analyte and compete for ionization in the mass spectrometer's source.[7][11]
-
High concentration of non-volatile salts: Non-volatile materials in the sample can decrease the efficiency of droplet formation in the ion source.[11]
-
Ion source contamination: Buildup of contaminants in the ion source can lead to a general decrease in signal intensity.[4]
Solutions:
-
Optimize Sample Preparation for Phospholipid Removal: Incorporate a specific step to remove phospholipids, which are a major cause of ion suppression in biological samples.[7] Specialized SPE cartridges or plates are highly effective for this purpose.[7][12]
-
Optimize Chromatography: Adjust the chromatographic method to separate the elution of this compound from the regions where ion suppression occurs.[3] This can involve changing the mobile phase, gradient, or analytical column.[3] A post-column infusion experiment can help identify these suppression zones.[3]
-
Sample Dilution: If the analyte concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components and alleviate ion suppression.[2][13]
-
Clean the Ion Source: Regularly clean the ion source and ion optics according to the manufacturer's recommendations to remove any accumulated contaminants.[14]
Issue 3: Poor Peak Shape (Tailing, Fronting, or Splitting)
The chromatographic peak for this compound is not symmetrical, which can affect integration and quantification.
Possible Causes:
-
Column contamination or degradation: Buildup of matrix components on the column can lead to active sites that cause peak tailing.[4]
-
Inappropriate mobile phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.
-
Sample solvent effects: If the sample is reconstituted in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion.[15]
Solutions:
-
Optimize Mobile Phase: Adjust the mobile phase composition, including pH and organic solvent content, to improve peak shape.[10]
-
Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components.
-
Reconstitute in Initial Mobile Phase: Ensure the final sample extract is reconstituted in a solvent that is the same as or weaker than the initial mobile phase conditions.[10]
-
Employ Metal-Free Columns: For analytes with carboxyl groups like acylcarnitines, interactions with stainless steel components of standard columns can lead to poor peak shape.[7] Using a metal-free or PEEK-lined column can improve the analysis.[7]
Issue 4: Non-Linear Calibration Curve
The calibration curve for this compound is not linear over the desired concentration range.
Possible Causes:
-
Matrix effects varying with concentration: The degree of ion suppression or enhancement may not be consistent across the range of calibrator concentrations.
-
Detector saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a non-linear response.
-
Inaccurate preparation of standards: Errors in the dilution of stock solutions can lead to a non-linear curve.
Solutions:
-
Assess Matrix Effects Across the Calibration Range: Evaluate matrix effects at low, medium, and high concentrations to understand their impact on linearity.
-
Widen the Calibration Range and Use a Weighted Regression: Adjust the concentration range of your calibrators and apply a weighted linear regression (e.g., 1/x or 1/x²) to your calibration curve.[3]
-
Use a Stable Isotope-Labeled Internal Standard: A SIL-IS can effectively compensate for non-linear matrix effects.[2]
-
Dilute Samples with High Concentrations: If samples are expected to have very high concentrations, they should be diluted to fall within the linear range of the assay.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for this compound analysis?
A1: In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest.[3] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or enhancement (an increase in signal).[3][11] This phenomenon is a major concern because it can significantly compromise the accuracy, precision, and sensitivity of quantitative results.[1][11]
Q2: What are the primary sources of matrix effects in this analysis?
A2: The primary sources of matrix effects in the analysis of this compound in biological samples (e.g., plasma, serum, dried blood spots) are endogenous compounds such as phospholipids, salts, and proteins.[3] Phospholipids are particularly problematic as they are abundant in biological membranes and tend to co-elute with many analytes in reversed-phase chromatography, causing significant ion suppression.[7]
Q3: How can I quantitatively assess matrix effects?
A3: The most common method to quantitatively assess matrix effects is the post-extraction addition method.[3][5] This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a pure solution at the same concentration.[3] The matrix effect (ME) can be calculated as a percentage. This allows you to determine the extent of ion suppression or enhancement.[16]
Q4: What is the best sample preparation technique to minimize matrix effects?
A4: While simple protein precipitation (PPT) is fast, it is often the least effective technique for removing matrix components and can result in significant matrix effects.[8][17] For robust and reproducible results, Solid-Phase Extraction (SPE) is highly recommended.[5][7] Specifically, SPE products designed for phospholipid removal have been shown to be very effective.[6][7][12] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can also provide very clean extracts.[8]
Q5: When should I use a stable isotope-labeled internal standard (SIL-IS)?
A5: It is highly recommended to use a SIL-IS in all quantitative LC-MS/MS analyses of this compound, especially when dealing with complex biological matrices. A SIL-IS is considered the gold standard for compensating for matrix effects and other sources of experimental variability.[2][9] Since the SIL-IS has nearly identical chemical and physical properties to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement, allowing for a highly accurate and precise measurement of the analyte concentration based on the peak area ratio.[2][7]
Q6: Can derivatization help in mitigating matrix effects?
A6: Yes, derivatization can be a useful strategy. For acylcarnitines, derivatization to their butyl esters (butylation) can improve their chromatographic retention and move them away from the early-eluting, unretained matrix components that often cause ion suppression.[10][18] This process can also increase the ionization efficiency of certain acylcarnitines, leading to improved sensitivity.[18] However, it's important to be aware that the derivatization process itself can sometimes lead to the partial hydrolysis of some acylcarnitines.[10][19]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for this compound Analysis
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Process Efficiency (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 85 - 105 | 40 - 70 (Suppression) | 34 - 74 | Fast, simple, inexpensive.[5] | High matrix effects, low process efficiency.[8][17] |
| Liquid-Liquid Extraction (LLE) | 60 - 90 | 80 - 100 | 48 - 90 | Cleaner extracts than PPT.[8] | Can have lower recovery for polar analytes, more solvent use.[8] |
| Solid-Phase Extraction (SPE) | 90 - 110 | 90 - 105 | 81 - 116 | Highly selective, provides clean extracts, reduces matrix effects.[5][8] | More time-consuming and costly than PPT. |
| Phospholipid Removal Plate | 95 - 105 | 95 - 110 | 90 - 115 | Excellent removal of phospholipids, significantly reduces ion suppression.[7] | Higher cost, may require specific equipment. |
Note: Values are representative and can vary depending on the specific protocol, matrix, and analyte concentration.
Experimental Protocols
Protocol 1: Phospholipid Removal using a Specialized SPE Plate
This protocol is adapted from methods designed for the selective removal of phospholipids from plasma or serum samples.[7]
-
Protein Precipitation: To a 100 µL aliquot of plasma or serum sample, add 300 µL of acetonitrile (B52724) containing the stable isotope-labeled internal standard for this compound.
-
Vortex: Vortex the mixture for 1 minute to ensure complete protein precipitation.[7]
-
Phospholipid Removal: Transfer the entire mixture to a well of a phospholipid removal plate.
-
Filtration/Elution: Apply a vacuum or positive pressure to force the sample through the plate. Collect the filtrate, which contains the analyte of interest free from proteins and phospholipids.[7]
-
Evaporation and Reconstitution: Evaporate the filtrate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[7]
Protocol 2: Quantitative Assessment of Matrix Effects
This protocol uses the post-extraction addition method to quantify matrix effects.[3][5]
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike this compound at low, medium, and high concentrations into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix using your established sample preparation protocol. Spike this compound at the same low, medium, and high concentrations into the final extracted matrix.[3]
-
Set C (Pre-Extraction Spike): Spike this compound into the blank matrix at the same three concentrations before the extraction process.
-
-
LC-MS/MS Analysis: Analyze all prepared samples.
-
Calculate Matrix Effect (ME), Recovery (RE), and Process Efficiency (PE):
-
ME (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
RE (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
PE (%) = (Peak Area of Set C / Peak Area of Set A) * 100 or (ME * RE) / 100
-
Protocol 3: Derivatization (Butylation) for Acylcarnitines
This protocol describes the butylation of acylcarnitines to improve their chromatographic properties.[10][18]
-
Sample Extraction: Extract acylcarnitines from the biological matrix using a suitable method (e.g., as described in Protocol 1).
-
Drying: Evaporate the sample extract to complete dryness under a stream of nitrogen.[10]
-
Derivatization: Add 100 µL of 3N HCl in n-butanol to the dried sample.[10]
-
Incubation: Incubate the mixture at 65°C for 15 minutes.[10]
-
Drying: Evaporate the butanolic HCl to dryness under nitrogen.[10]
-
Reconstitution: Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.[10]
Visualizations
Caption: Troubleshooting decision tree for matrix effects.
Caption: Experimental workflow for sample preparation and analysis.
Caption: Conceptual diagram of ion suppression.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. zefsci.com [zefsci.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 14. ssi.shimadzu.com [ssi.shimadzu.com]
- 15. m.youtube.com [m.youtube.com]
- 16. longdom.org [longdom.org]
- 17. researchgate.net [researchgate.net]
- 18. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Improved Screening Method for Acylcarnitines and Amino Acids in Dried Blood Spots by LC-MS/MS [restek.com]
Technical Support Center: Acylcarnitine Analysis by Electrospray Ionization Mass Spectrometry
Welcome to the Technical Support Center for the analysis of acylcarnitines by electrospray ionization (ESI) mass spectrometry (MS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to ion suppression and to provide clear guidance on experimental protocols.
Troubleshooting Guides
This section addresses specific problems you may encounter during the LC-MS/MS analysis of acylcarnitines, offering potential causes and actionable solutions.
Problem: My acylcarnitine signal is significantly lower in biological samples (e.g., plasma, urine) compared to neat standards, leading to poor sensitivity.
-
Possible Cause: Ion suppression is a common matrix effect in ESI-MS where co-eluting compounds from the sample matrix interfere with the ionization of the analytes of interest.[1] This competition for ionization in the ESI source can lead to decreased sensitivity, inaccurate quantification, and poor reproducibility.[1]
-
Solutions:
-
Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and removing salts and phospholipids (B1166683), which are common sources of ion suppression.[1][2]
-
Liquid-Liquid Extraction (LLE): LLE can also be used to separate acylcarnitines from interfering matrix components.[1]
-
Phospholipid Removal Plates: Specialized plates can selectively remove phospholipids, a major cause of ion suppression in bioanalysis, leading to a significant reduction in matrix effects.
-
-
Optimize Chromatography:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for ion suppression. Since it has nearly identical physicochemical properties to the analyte, it will experience the same degree of suppression, allowing for accurate quantification based on the analyte-to-IS ratio.[1]
-
Problem: I am observing inconsistent and irreproducible results for my acylcarnitine quality control (QC) samples.
-
Possible Cause: Sample-to-sample variability in the matrix composition can lead to different degrees of ion suppression, causing inconsistent results.[1]
-
Solutions:
-
Implement a Robust Sample Preparation Method: A thorough and consistent sample cleanup using SPE or LLE will minimize variability in matrix effects.[1]
-
Employ Matrix-Matched Calibrators and QCs: Preparing calibration standards and QC samples in the same biological matrix as your unknown samples can help to compensate for consistent matrix effects.[1]
-
Utilize a Stable Isotope-Labeled Internal Standard: A SIL-IS is highly effective in correcting for variability in ion suppression between different samples.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in the analysis of acylcarnitines?
A1: Ion suppression is a phenomenon in ESI-MS/MS where the signal intensity of the analyte of interest, in this case, acylcarnitines, is reduced due to the presence of co-eluting compounds from the sample matrix.[1] This occurs because these matrix components compete with the analyte for ionization in the ESI source.[1] This competition can lead to decreased sensitivity, inaccurate quantification, and poor reproducibility of results.[1]
Q2: What are the primary causes of ion suppression in acylcarnitine analysis?
A2: The primary causes of ion suppression in the analysis of acylcarnitines from biological matrices are co-eluting endogenous components. Phospholipids are a major contributor to matrix-induced ionization suppression because they often co-extract with analytes and elute in the same timeframe from the HPLC column. Other sources can include salts, detergents, and other small molecules present in the biological sample.
Q3: How can I determine if ion suppression is affecting my acylcarnitine analysis?
A3: A post-column infusion experiment is a common method to identify regions in the chromatogram where ion suppression occurs. This involves infusing a constant flow of the acylcarnitine standard into the MS source while injecting a blank matrix extract onto the LC column. A dip in the baseline signal of the standard indicates the retention time at which matrix components are eluting and causing suppression.
Q4: Can the choice of ionization source affect ion suppression?
A4: Yes, the choice of ionization source can influence the extent of ion suppression. Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression compared to Electrospray Ionization (ESI), especially for less polar compounds. However, ESI is generally the preferred method for the analysis of polar molecules like acylcarnitines.
Q5: What are the advantages of using stable isotope-labeled internal standards (SIL-IS) for acylcarnitine analysis?
A5: SIL-IS are considered the gold standard for quantitative bioanalysis for several reasons. They have nearly identical chemical and physical properties to the analyte, meaning they co-elute chromatographically and experience the same degree of ion suppression or enhancement.[1] This allows for accurate correction of matrix effects and other sources of variability during sample preparation and analysis, leading to more precise and accurate quantification.[1]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Acylcarnitine Analysis
| Sample Preparation Method | Analyte Recovery | Phospholipid Removal Efficiency | Throughput | Method Development |
| Protein Precipitation | High | Low | High | Minimal |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Moderate | Moderate | Moderate |
| Solid-Phase Extraction (SPE) | High | High | Moderate | Intensive |
| Phospholipid Removal Plates | High | >99% | High | Minimal |
Note: This table presents illustrative data. Actual results will vary depending on the specific matrix and experimental conditions.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) from Plasma for Acylcarnitine Analysis
This protocol describes a general procedure for the extraction of acylcarnitines from plasma using cation exchange SPE.
-
Materials:
-
Plasma samples
-
Internal Standard (IS) solution (e.g., a mix of deuterium-labeled acylcarnitines in methanol)
-
0.1% Formic acid in acetonitrile (B52724)
-
Cation exchange SPE cartridges
-
Water (LC-MS grade)
-
5% Ammonium (B1175870) hydroxide (B78521) in methanol (Elution solvent)
-
Reconstitution solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid)
-
-
Procedure:
-
Sample Pre-treatment: To 100 µL of plasma, add the internal standard solution. Add 400 µL of 0.1% formic acid in acetonitrile to precipitate proteins. Vortex and then centrifuge to pellet the proteins.[1]
-
SPE Cartridge Conditioning: Condition the cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[3]
-
Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.[3]
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove interfering substances.[3]
-
Elution: Elute the acylcarnitines with 1 mL of 5% ammonium hydroxide in methanol.[1][3]
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[1]
-
Protocol 2: Phospholipid Removal using a Specialized Plate
This protocol outlines a simple pass-through method for phospholipid removal.
-
Materials:
-
Plasma samples
-
Internal Standard (IS) solution
-
Acetonitrile
-
Phospholipid removal 96-well plate
-
Collection plate
-
-
Procedure:
-
Protein Precipitation: In a 96-well plate, add the internal standard solution to the plasma samples. Add acetonitrile (typically at a 3:1 or 4:1 ratio to the plasma volume) to precipitate proteins.
-
Mix: Mix thoroughly (e.g., by vortexing or repeated pipetting).
-
Filtration: Place the phospholipid removal plate on top of a clean collection plate. Transfer the sample mixture to the wells of the phospholipid removal plate.
-
Apply Vacuum/Pressure: Apply a brief vacuum or positive pressure to pass the sample through the sorbent and into the collection plate. The phospholipids are retained by the sorbent.
-
Analysis: The filtrate in the collection plate is ready for direct injection or can be evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis.
-
Visualizations
Caption: Troubleshooting workflow for addressing ion suppression.
Caption: General workflow for acylcarnitine sample preparation.
References
troubleshooting poor peak shape in 3-Hydroxybutyrylcarnitine chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor peak shape during the chromatographic analysis of 3-Hydroxybutyrylcarnitine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues related to poor peak shape in this compound chromatography in a question-and-answer format.
Q1: My this compound peak is tailing. What are the likely causes and how can I fix it?
Peak tailing, where the latter half of the peak is broader, is a common issue. It can be caused by several factors, often related to secondary interactions between the analyte and the stationary phase.
-
Silanol (B1196071) Interactions: Residual silanol groups on silica-based columns can interact with the quaternary amine of this compound, causing tailing.[1]
-
Solution: Use a highly deactivated, end-capped column. End-capping chemically bonds a less polar group to the residual silanols, minimizing these interactions.[1]
-
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to undesirable interactions.
-
Solution: Adjust the mobile phase pH. For basic compounds like carnitines, a lower pH (e.g., around 3) can protonate the silanol groups, reducing their interaction with the positively charged analyte.[1]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase.
-
Solution: Reduce the sample concentration or injection volume.[1]
-
-
Extra-Column Dead Volume: Excessive tubing length or poorly made connections can cause peak broadening and tailing.
-
Solution: Use tubing with a smaller internal diameter and minimize the length of all connections.
-
Q2: I am observing peak fronting for my this compound peak. What could be the reason?
Peak fronting, a broader first half of the peak, is less common than tailing but can still occur.
-
Sample Overload: Similar to tailing, injecting a highly concentrated sample can lead to fronting.
-
Solution: Dilute the sample or decrease the injection volume.
-
-
Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can cause peak distortion.
-
Solution: Ensure the sample is completely dissolved in the initial mobile phase. If necessary, adjust the sample solvent to be weaker than the mobile phase.
-
-
Column Collapse: Operating the column outside its recommended pH and temperature ranges can lead to a collapse of the stationary phase bed.
-
Solution: Always operate the column within the manufacturer's specified limits.
-
Q3: Can the choice of mobile phase modifier affect the peak shape of this compound?
Yes, the mobile phase modifier plays a crucial role in achieving good peak shape, especially for polar and ionizable compounds like this compound.
-
Ion-Pairing Agents: The addition of an ion-pairing agent like heptafluorobutyric acid (HFBA) to the mobile phase can improve peak separation and sharpness.[2]
-
Buffer Concentration: Insufficient buffer concentration can lead to increased secondary interactions and peak tailing.[3]
-
Organic Modifier: The choice between acetonitrile (B52724) and methanol (B129727) can influence selectivity and peak shape.
Q4: My this compound peak is broad. What can I do to improve it?
Broad peaks can result from a variety of issues, some of which overlap with causes of tailing and fronting.
-
Column Efficiency: An old or contaminated column will have reduced efficiency, leading to broader peaks.
-
Solution: Replace the column or try flushing it with a strong solvent to remove contaminants.
-
-
Flow Rate: A flow rate that is too high can lead to peak broadening.
-
Solution: Optimize the flow rate for your column dimensions and particle size.
-
-
Temperature: Inconsistent column temperature can affect retention times and peak shape.
-
Solution: Use a column oven to maintain a stable temperature.
-
Data Presentation
The following tables summarize key parameters and their expected impact on the chromatography of this compound.
Table 1: Typical LC-MS/MS Parameters for Acylcarnitine Analysis
| Parameter | Typical Value/Condition | Rationale |
| Column | C18, HILIC | C18 is common for reversed-phase separation, while HILIC is suitable for retaining polar compounds like carnitines.[2][4] |
| Mobile Phase A | Water with 0.1% Formic Acid or Ammonium Formate/Acetate | Acidic modifiers help to improve peak shape for basic compounds.[2][5] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic solvent for gradient elution. |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for typical analytical column dimensions. |
| Column Temp. | 30 - 50 °C | Higher temperatures can improve peak shape and reduce viscosity. |
| Injection Vol. | 1 - 10 µL | Smaller volumes minimize the risk of overload. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Carnitines readily form positive ions. |
Table 2: Impact of Mobile Phase pH on Peak Asymmetry
| Mobile Phase pH | Expected Peak Shape for this compound | Reason |
| Low pH (e.g., 2.5 - 3.5) | Symmetrical or slightly tailing | Protonation of residual silanols on the stationary phase reduces interaction with the positively charged analyte.[1] |
| Mid pH (e.g., 4 - 6) | Increased tailing | Partial ionization of silanols leads to stronger secondary interactions. |
| High pH (e.g., > 7) | May improve, but can degrade silica-based columns | At high pH, silanols are fully deprotonated, but this can cause column degradation. Hybrid particle columns offer better stability at high pH. |
Experimental Protocols
This section provides a detailed methodology for a typical LC-MS/MS analysis of this compound in human plasma.
Protocol: Quantification of this compound in Human Plasma by LC-MS/MS
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., deuterated this compound).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate this compound from other plasma components. For example:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization: ESI+.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and its internal standard.
-
Visualizations
The following diagrams illustrate key workflows and logical relationships in troubleshooting poor peak shape.
Caption: Troubleshooting logic for peak tailing.
Caption: Workflow for this compound analysis.
References
impact of mobile phase additives on 3-Hydroxybutyrylcarnitine ionization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the analysis of 3-Hydroxybutyrylcarnitine via liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the most common mobile phase additives used for the analysis of this compound and other acylcarnitines?
A1: Formic acid and ammonium (B1175870) formate (B1220265) are the most frequently used mobile phase additives for the analysis of this compound and other acylcarnitines. Formic acid helps to protonate the analyte, which is beneficial for positive ion electrospray ionization (ESI). Ammonium formate serves as a buffering agent and can improve peak shape and sensitivity.
Q2: What is the optimal concentration of these additives?
A2: For hydrophilic interaction liquid chromatography (HILIC), a mobile phase containing 10 mM ammonium formate with 0.125% formic acid has been shown to provide the best performance for acylcarnitines. For reversed-phase liquid chromatography (RPLC), a mobile phase with 0.1% formic acid is often used.
Q3: Can I use other additives like ammonium acetate (B1210297)?
A3: Yes, ammonium acetate can also be used. In some studies, it has been shown to provide superior sensitivity compared to ammonium formate for certain carnitine analyses. However, for broader acylcarnitine profiling, a combination of ammonium formate and formic acid is often preferred.
Q4: I am observing poor peak shape for this compound. What could be the cause?
A4: Poor peak shape for polar compounds like this compound can be due to several factors. One common cause is the interaction of the analyte with free silanol (B1196071) groups on the surface of the stationary phase. The use of an appropriate mobile phase additive, such as formic acid or ammonium formate, can help to minimize these interactions and improve peak shape. Additionally, ensuring the pH of the mobile phase is appropriate for the analyte's pKa is crucial.
Q5: My signal intensity for this compound is low. How can I improve it?
A5: Low signal intensity can be addressed by optimizing the mobile phase composition. The choice and concentration of the additive can significantly impact ionization efficiency. For acylcarnitines, a combination of 10 mM ammonium formate and 0.125% formic acid in HILIC has been demonstrated to provide high signal intensity. In reversed-phase chromatography, using 0.1% formic acid is a good starting point. You should also optimize your mass spectrometer's source parameters, such as capillary voltage and gas flows.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Signal Intensity | Suboptimal mobile phase composition leading to poor ionization. | For HILIC, try a mobile phase with 10 mM ammonium formate and 0.125% formic acid. For RPLC, start with 0.1% formic acid. |
| Ion suppression from the matrix or other mobile phase components. | Ensure proper sample clean-up. Consider using a lower concentration of additives if ion suppression is suspected. | |
| Poor Peak Shape (Tailing or Fronting) | Secondary interactions with the stationary phase. | Add or increase the concentration of an acidic modifier like formic acid to the mobile phase. |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH to be at least 2 pH units below the pKa of this compound for better retention and peak shape in RPLC. | |
| Inconsistent Retention Times | Unstable mobile phase composition. | Ensure mobile phases are freshly prepared and well-mixed. Use a buffered mobile phase, such as one containing ammonium formate, for improved stability. |
| Column degradation. | Use a guard column and ensure the mobile phase is compatible with the column chemistry. |
Experimental Protocols
Protocol 1: HILIC-MS/MS Analysis of this compound
This protocol is based on methodologies optimized for acylcarnitines.
-
Liquid Chromatography:
-
Column: HILIC column (e.g., BEH HILIC, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium Formate and 0.125% Formic Acid in Water
-
Mobile Phase B: 10 mM Ammonium Formate and 0.125% Formic Acid in 95:5 Acetonitrile:Water
-
Gradient: Optimized for separation of acylcarnitines. A typical gradient might start at a high percentage of B, decreasing to elute more polar compounds.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS/MS Mode: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (m/z): [M+H]+ for this compound
-
Technical Support Center: Resolving Isomeric Interferences in 3-Hydroxybutyrylcarnitine (3-OH-C4) Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with isomeric interferences in the analysis of 3-hydroxybutyrylcarnitine (3-OH-C4).
Frequently Asked Questions (FAQs)
Q1: What are the common isomers that interfere with the analysis of this compound (3-OH-C4)?
A1: The primary challenge in the analysis of this compound (C4-OH) is its potential interference from other short-chain acylcarnitine isomers that have the same mass-to-charge ratio (m/z). These include butyrylcarnitine (B1668139) (C4), isobutyrylcarnitine (B1203888) (iC4), and potentially others depending on the biological matrix and derivatization method used.[1][2][3] Additionally, stereoisomers, such as D- and L-3-hydroxybutyrylcarnitine, may exist and require specific analytical methods for differentiation.[4][5]
Q2: Why can't I resolve 3-OH-C4 and its isomers using flow injection analysis-tandem mass spectrometry (FIA-MS/MS)?
A2: Flow injection analysis-tandem mass spectrometry (FIA-MS/MS) is a high-throughput technique but lacks a chromatographic separation step.[2][6] Since isomers have the same mass, they cannot be distinguished by the mass spectrometer alone, leading to a single, composite signal.[2][7] This limitation can result in the overestimation of 3-OH-C4 concentrations and potential misinterpretation of results.[8]
Q3: What is the recommended analytical approach to resolve these isomeric interferences?
A3: The gold standard for resolving isomeric acylcarnitines is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9][10] This technique couples the separation power of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with the specificity and sensitivity of tandem mass spectrometry.[11][12]
Q4: What is the purpose of derivatization in acylcarnitine analysis?
A4: Derivatization, most commonly butylation, is employed to improve the chromatographic properties and mass spectrometric response of acylcarnitines.[2][8][13] By converting the carboxyl group to a butyl ester, the polarity of the molecule is altered, which can enhance separation from other isomers on a reversed-phase column.[8][14] Butylation can also increase ionization efficiency in the mass spectrometer, leading to improved sensitivity.[8][10]
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound and its isomers.
| Problem | Potential Causes | Suggested Solutions |
| Poor Chromatographic Separation / Co-elution of Isomers | 1. Suboptimal mobile phase composition or gradient. 2. Inappropriate column chemistry. 3. Insufficient column length or efficiency. | 1. Optimize the gradient elution profile; a shallower gradient can improve resolution.[13] 2. Add an ion-pairing agent, such as heptafluorobutyric acid (HFBA), to the mobile phase to improve peak shape and separation.[8][13] 3. Experiment with different stationary phases (e.g., C18, mixed-mode) to exploit different separation selectivities.[12][13] 4. Use a longer column or a column with a smaller particle size to increase theoretical plates and improve resolution. |
| Poor Peak Shape (Tailing or Fronting) | 1. Secondary interactions with the stationary phase (e.g., silanol (B1196071) groups).[13] 2. Column overload.[13] 3. Incompatibility between the sample solvent and the initial mobile phase.[13] | 1. Lower the mobile phase pH to suppress the ionization of residual silanol groups.[13] 2. Use an end-capped column.[13] 3. Reduce the sample concentration or injection volume.[15] 4. Ensure the sample is dissolved in a solvent with a similar or weaker elution strength than the initial mobile phase.[15] |
| Low Signal Intensity / Signal Suppression | 1. Ion suppression from co-eluting matrix components.[13] 2. Inefficient ionization of the analyte. 3. Suboptimal mass spectrometer settings. | 1. Improve sample preparation to remove interfering matrix components, for example, by using solid-phase extraction (SPE).[13] 2. Ensure derivatization (e.g., butylation) is complete to enhance ionization.[8][10] 3. Optimize mass spectrometer source parameters, including spray voltage, gas flows, and temperature.[10] 4. Ensure the correct multiple reaction monitoring (MRM) transitions and collision energies are being used. |
| Inconsistent Retention Times | 1. Fluctuations in column temperature. 2. Changes in mobile phase composition over time. 3. Leaks or pressure fluctuations in the LC system. | 1. Use a column oven to maintain a stable temperature.[10] 2. Prepare fresh mobile phases daily and ensure they are thoroughly mixed.[10] 3. Perform regular maintenance on the LC system to check for and repair any leaks.[10] |
Experimental Protocols
Below are summarized experimental methodologies for the separation of short-chain acylcarnitine isomers.
Sample Preparation: Extraction and Derivatization
| Step | Procedure | Reference |
| Extraction from Plasma/DBS | 1. For plasma, use 10-50 µL. For dried blood spots (DBS), use a 3 mm punch. 2. Add a methanol-based extraction solution containing deuterated internal standards. 3. Vortex and centrifuge to precipitate proteins. 4. Transfer the supernatant to a clean tube. | [15] |
| Derivatization (Butylation) | 1. Evaporate the supernatant to dryness under a stream of nitrogen. 2. Reconstitute the residue in 3N butanolic HCl. 3. Heat at 65°C for 15-20 minutes. 4. Evaporate the butanolic HCl to dryness. 5. Reconstitute the final residue in the initial mobile phase for LC-MS/MS analysis. | [2][6][15] |
LC-MS/MS Methodologies for Isomer Separation
| Parameter | Method 1 (Reversed-Phase HPLC) | Method 2 (Mixed-Mode Chromatography) |
| Column | C18 reversed-phase column (e.g., 150 mm length, 3.0 mm ID, 3.5 µm particle size) | Mixed-mode chromatographic column |
| Mobile Phase A | 0.1% formic acid, 2.5 mM ammonium (B1175870) acetate, and 0.005% HFBA in water | Details are proprietary to the specific column and method but generally involve a combination of reversed-phase and ion-exchange properties. |
| Mobile Phase B | 0.1% formic acid, 2.5 mM ammonium acetate, and 0.005% HFBA in acetonitrile | |
| Gradient | A linear gradient from a high percentage of A to a high percentage of B over several minutes. | A specific gradient program tailored to the mixed-mode column. |
| Flow Rate | ~0.5 mL/min | Variable, optimized for the specific column and separation. |
| Column Temperature | 50°C | Typically controlled for reproducibility. |
| Detection | Tandem Mass Spectrometry (MS/MS) in positive ion mode with Multiple Reaction Monitoring (MRM). | Tandem Mass Spectrometry (MS/MS) in positive ion mode with Multiple Reaction Monitoring (MRM). |
| Key Advantage | Good separation of many short-chain isomers. | Can resolve a wider range of clinically relevant isobaric and isomeric acylcarnitines without derivatization or ion-pairing agents. |
| Reference | [8] | [12] |
Visualizations
Caption: Workflow for resolving isomeric interferences in 3-OH-C4 analysis.
Caption: Metabolic pathways leading to different 3-OH-C4 isomers.
References
- 1. Separation and identification of plasma short-chain acylcarnitine isomers by HPLC/MS/MS for the differential diagnosis of fatty acid oxidation defects and organic acidemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitation of Butyrylcarnitine, Isobutyrylcarnitine, and Glutarylcarnitine in Urine Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Increased Excretion of C4-Carnitine Species after a Therapeutic Acetylsalicylic Acid Dose: Evidence for an Inhibitory Effect on Short-Chain Fatty Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of D-3-hydroxybutyrylcarnitine (ketocarnitine): an identified ketosis-induced metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 7. Separation of carnitine and acylcarnitines in biological samples: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biomed.cas.cz [biomed.cas.cz]
- 10. benchchem.com [benchchem.com]
- 11. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A clinically validated method to separate and quantify underivatized acylcarnitines and carnitine metabolic intermediates using mixed-mode chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Acylcarnitine Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio for low-abundance acylcarnitines in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the signal intensity for my low-abundance acylcarnitines poor?
Low signal intensity for acylcarnitines, particularly long-chain species, is a common challenge. Several factors can contribute to this issue:
-
Poor Ionization Efficiency: Acylcarnitines may not ionize efficiently in the mass spectrometer source.
-
Ion Suppression: Components in the sample matrix can interfere with the ionization of the target analytes, reducing their signal.[1][2] This is a significant issue in complex biological samples like plasma or tissue homogenates.[3][4]
-
Inefficient Extraction: The sample preparation method may not be effectively extracting the acylcarnitines from the matrix, leading to low recovery.[5]
-
Analyte Degradation: Acylcarnitines can be susceptible to hydrolysis, especially under harsh chemical conditions during sample preparation.[6][7]
Q2: What is ion suppression and how can I mitigate it?
Ion suppression is a matrix effect where co-eluting compounds from the sample interfere with the ionization of the analytes of interest in the electrospray ionization (ESI) source.[2][8] This leads to a decreased signal intensity and can affect the accuracy and reproducibility of quantification.[2][3]
Strategies to Mitigate Ion Suppression:
-
Effective Sample Preparation: The primary goal is to remove interfering matrix components.[2][9]
-
Solid-Phase Extraction (SPE): Highly effective for cleaning up complex samples by removing salts and phospholipids.[2]
-
Liquid-Liquid Extraction (LLE): Another option for sample cleanup.[10]
-
Protein Precipitation: A simpler method, but may be less effective at removing all interfering substances.[1][11]
-
-
Chromatographic Separation: Ensure the acylcarnitines are chromatographically separated from the bulk of the matrix components.[1] A post-column infusion experiment can help identify regions of significant ion suppression.[9]
-
Use of Stable Isotope-Labeled Internal Standards (SIL-IS): SIL-IS co-elute with the analytes and experience similar ion suppression, allowing for more accurate quantification.[1][2]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[7]
-
Choice of Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) can be less prone to ion suppression than ESI, although ESI is generally preferred for polar molecules like acylcarnitines.[2][4]
Q3: Is derivatization necessary for acylcarnitine analysis?
While some methods analyze underivatized acylcarnitines, derivatization is often employed to improve the analytical performance for low-abundance species.[7][12]
Benefits of Derivatization:
-
Enhanced Ionization Efficiency: Derivatization can significantly increase the signal intensity of acylcarnitines.[13][14][15][16] For example, butylation of the carboxyl group is a widely used method.[1][14]
-
Improved Chromatographic Separation: Derivatization can improve the retention and separation of acylcarnitines on reversed-phase columns, especially for short-chain species.[13][17]
-
Differentiation of Isobaric Compounds: Derivatization can help distinguish between isobaric acylcarnitines.[7][14]
Common derivatization reagents include 3-nitrophenylhydrazine (B1228671) (3NPH) and n-butanol with acetyl chloride.[13][14] However, it's crucial to control the derivatization process to avoid hydrolysis of the acylcarnitines.[6][7]
Troubleshooting Guides
Issue 1: Low Signal-to-Noise Ratio
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal MS Parameters | Optimize ESI source parameters such as ion spray voltage, heater temperature, and gas flows.[1][5] Acylcarnitines are typically analyzed in positive ESI mode.[1] A characteristic product ion at m/z 85 is often used for monitoring.[10] |
| Inefficient Sample Preparation | Evaluate your extraction method. Consider switching from simple protein precipitation to a more robust method like SPE or LLE to improve recovery and remove interferences.[2][10] |
| Poor Chromatographic Performance | Assess peak shape and resolution. Consider optimizing the mobile phase composition or trying a different column chemistry (e.g., HILIC).[5][13] |
| Matrix Effects | Implement strategies to mitigate ion suppression as detailed in the FAQ section. The use of matrix-matched calibrators and quality controls can also help compensate for consistent matrix effects.[2] |
| Low Analyte Concentration | If possible, increase the sample injection volume, but be cautious of potential matrix overload.[7] |
Issue 2: Poor Peak Shape (Tailing, Broadening)
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Column Chemistry | C18 reversed-phase columns are common, but for a broad range of acylcarnitines, a Hydrophilic Interaction Liquid Chromatography (HILIC) column might provide better peak shapes.[5] |
| Suboptimal Mobile Phase | The addition of ion-pairing agents like hexafluorobutylamine (HFBA) or adjusting the concentration of formic acid and ammonium (B1175870) acetate (B1210297) can improve peak shape.[5][14] |
| Column Overload | Reduce the injection volume or sample concentration. |
| Column Degradation | Flush the column regularly or replace it if performance does not improve.[9] |
Experimental Protocols
Protocol 1: Sample Preparation via Protein Precipitation (for Plasma)
-
To 50 µL of plasma, add 300 µL of a precipitation solution (e.g., acetonitrile (B52724) containing an appropriate internal standard).[5][11]
-
Vortex the mixture for 10 seconds.[5]
-
Centrifuge at 10,000 rpm for 10 minutes.[5]
-
Collect the supernatant for LC-MS/MS analysis.[5] For some instruments, a dilution of the supernatant may be necessary.[5]
Protocol 2: Derivatization with 3-Nitrophenylhydrazine (3NPH)
This protocol is adapted from a method for acylcarnitine profiling in various biological samples.[13]
-
To the extracted and dried sample, add the following sequentially:
-
5 µL of 0.5 M 3NPH in 35% acetonitrile (final concentration: 25 mM).[13]
-
2.5 µL of 1 M EDC in water (final concentration: 25 mM).[13]
-
0.4 µL of 99% pyridine (B92270) (final concentration: 0.396%).[13]
-
-
Incubate the mixture for 30 minutes at 30°C on a rocking platform.[13]
-
Lyophilize the samples and dissolve them in 30 µL of water before injection.[13]
Protocol 3: Derivatization with n-Butanol (Butylation)
This protocol is based on a method for the quantification of a wide array of acylcarnitine species.[14]
-
To the dried sample extract, add 100 µL of n-butanol containing 5% v/v acetyl chloride.[14]
-
Incubate at 60°C for 20 minutes with shaking (800 rpm).[14]
-
Evaporate the mixture to dryness under a stream of nitrogen.[14]
-
Reconstitute the sample in 100 µL (for plasma) or 200 µL (for tissue) of methanol/water.[14]
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques for Acylcarnitine Analysis
| Technique | Advantages | Disadvantages | Typical Recovery |
| Protein Precipitation | Simple, fast, and inexpensive.[11][18] | Less effective at removing matrix interferences, which can lead to ion suppression.[3] | 84% to 112%[18] |
| Liquid-Liquid Extraction (LLE) | Good for removing non-polar interferences. | Can be labor-intensive and may have lower recovery for polar acylcarnitines. | Not consistently reported, can be variable. |
| Solid-Phase Extraction (SPE) | Highly effective at removing a wide range of interferences, leading to cleaner extracts and reduced ion suppression.[2] | More time-consuming and expensive than protein precipitation. | Can be up to 99% with optimized methods.[19] |
Visualizations
Caption: General workflow for improving acylcarnitine signal-to-noise.
Caption: Troubleshooting logic for low acylcarnitine signal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sciex.com [sciex.com]
- 13. Acylcarnitine profiling by low-resolution LC-MS | PLOS One [journals.plos.org]
- 14. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Acylcarnitine profiling by low-resolution LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.plos.org [journals.plos.org]
- 18. Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
effect of different anticoagulants on 3-Hydroxybutyrylcarnitine stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Hydroxybutyrylcarnitine in relation to different anticoagulants.
Frequently Asked Questions (FAQs)
Q1: Which anticoagulant is recommended for blood collection when analyzing this compound?
For the analysis of acylcarnitines, including this compound, plasma is the preferred sample type. Commonly recommended anticoagulants include sodium heparin (green-top tubes), lithium heparin (green-top tubes), and EDTA (lavender-top tubes).[1][2] While heparin is widely used for clinical chemistry, EDTA is often preferred for metabolomics studies as it chelates metal ions that can catalyze enzymatic degradation.[2]
Q2: How do different anticoagulants affect the measured concentration of this compound?
Studies have shown that the choice of anticoagulant can influence the measured concentrations of various metabolites. For this compound, some variations have been observed between different anticoagulants. The table below summarizes the relative abundance of (R)-3-hydroxybutyrylcarnitine and (S)-3-hydroxybutyrylcarnitine in plasma collected with EDTA, citrate, and heparin, as well as in serum and whole blood. It is important to maintain consistency in the choice of anticoagulant throughout a study to ensure reliable and reproducible results.
Q3: What is the stability of this compound in plasma samples under different storage conditions?
The stability of acylcarnitines, including this compound, is highly dependent on storage temperature. For long-term storage, freezing samples at -80°C is strongly recommended to maintain the integrity of the analyte.[3] Storing samples at room temperature or even 4°C for extended periods can lead to the degradation of acylcarnitines.[4][5] Short-chain acylcarnitines, in particular, have been shown to be more susceptible to hydrolysis at room temperature compared to long-chain acylcarnitines.[4] It is crucial to minimize the time samples spend at room temperature before processing and freezing.
Q4: Can I use serum for this compound analysis?
While plasma is generally the preferred sample matrix, serum can also be used. However, it is important to be aware that the concentrations of some metabolites can differ between serum and plasma due to the coagulation process.[2] For instance, higher levels of some amino acids have been observed in serum compared to plasma.[1] If serum is used, consistency in sample handling and processing is critical.
Q5: What are common pre-analytical errors that can affect this compound stability and measurement?
Several pre-analytical factors can impact the accuracy and reliability of this compound measurements. These include:
-
Patient-related factors: Recent diet, exercise, and medication can influence metabolite levels.
-
Sample collection: Hemolysis, improper tube filling, and prolonged tourniquet application can introduce errors.
-
Sample processing: Delays in centrifugation, improper temperature control, and repeated freeze-thaw cycles can lead to analyte degradation.[3][6]
-
Sample storage: Storing samples at inappropriate temperatures or for extended periods can significantly alter metabolite concentrations.[4][5][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low or undetectable this compound levels | Sample degradation due to improper storage (e.g., prolonged storage at room temperature or 4°C). | Ensure samples are processed promptly after collection and stored at -80°C for long-term stability. For short-term storage, use 4°C for no longer than a few hours. |
| Hydrolysis of the acylcarnitine. Short-chain acylcarnitines are more prone to hydrolysis.[4] | Minimize the time between sample collection and analysis. Avoid repeated freeze-thaw cycles. | |
| High variability in results between samples | Inconsistent use of anticoagulants across samples. | Use the same type of anticoagulant for all samples within a study. |
| Differences in sample handling and processing times. | Standardize the protocol for sample collection, processing, and storage. Ensure all samples are treated identically. | |
| Repeated freeze-thaw cycles. | Aliquot samples into smaller volumes before freezing to avoid the need for multiple freeze-thaw cycles of the entire sample. | |
| Unexpectedly high this compound levels | Contamination during sample collection or processing. | Follow sterile techniques during sample collection and handling. Use clean, dedicated labware. |
| Patient-specific factors (e.g., ketosis, certain metabolic disorders). | Review patient history and clinical data for potential underlying conditions that may affect this compound levels. |
Data Presentation
Table 1: Relative Abundance of this compound Stereoisomers with Different Anticoagulants
This table summarizes the relative abundance of (R)-3-hydroxybutyrylcarnitine and (S)-3-hydroxybutyrylcarnitine in various blood sample types. The data is presented as a ratio relative to the concentration in EDTA plasma.
| Analyte | Serum / EDTA Plasma | Citrate Plasma / EDTA Plasma | Heparin Plasma / EDTA Plasma | Whole Blood / EDTA Plasma |
| (R)-3-hydroxybutyrylcarnitine | 0.76 | 0.75 | 0.76 | 3.23 |
| (S)-3-hydroxybutyrylcarnitine | 0.57 | 1.03 | 0.63 | 5.63 |
Data adapted from a study on the global biochemical analysis of plasma, serum, and whole blood. The original study should be consulted for detailed methodology and statistical analysis.
Experimental Protocols
Protocol: Plasma Sample Preparation for this compound Analysis by LC-MS/MS
This protocol provides a general workflow for the preparation of plasma samples for the quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Blood Collection:
-
Collect whole blood into a tube containing the chosen anticoagulant (e.g., EDTA, sodium heparin, or lithium heparin).
-
Gently invert the tube 8-10 times to ensure proper mixing of the blood and anticoagulant.
-
Place the sample on ice immediately after collection.
-
-
Plasma Separation:
-
Centrifuge the blood sample at 1,500-2,000 x g for 15 minutes at 4°C. This should be done as soon as possible after collection, ideally within one hour.
-
Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cells.
-
Transfer the plasma to a clean, labeled polypropylene (B1209903) tube.
-
-
Protein Precipitation:
-
To 100 µL of plasma, add 400 µL of ice-cold acetonitrile (B52724) (or methanol) containing an appropriate internal standard (e.g., deuterated this compound).
-
Vortex the mixture vigorously for 30 seconds to precipitate the proteins.
-
Incubate the samples on ice for 20 minutes.
-
-
Centrifugation:
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a new tube for analysis or derivatization.
-
-
Derivatization (Optional but Recommended for Improved Chromatographic Performance):
-
Dry the supernatant under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of 3N butanolic HCl.
-
Incubate at 65°C for 15-20 minutes.
-
Dry the sample again under nitrogen.
-
Reconstitute in the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Use a suitable column (e.g., C18) and a gradient elution with mobile phases typically consisting of water and acetonitrile with additives like formic acid or ammonium (B1175870) acetate (B1210297) to achieve separation.
-
Detect this compound and the internal standard using Multiple Reaction Monitoring (MRM) mode.
-
Mandatory Visualization
Caption: Experimental workflow for this compound analysis.
Caption: Metabolic pathways of this compound formation.
References
- 1. Frontiers | A Comparison of Serum and Plasma Blood Collection Tubes for the Integration of Epidemiological and Metabolomics Data [frontiersin.org]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. phlebotomygeeks.yolasite.com [phlebotomygeeks.yolasite.com]
- 4. Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis of inborn errors of metabolism and neonatal screening for carnitine transporter deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Preanalytics - The most important measures to avoid preanalytical errors // TECOM Analytical Systems [tecom-as.com]
- 7. Instability of Acylcarnitines in Stored Dried Blood Spots: The Impact on Retrospective Analysis of Biomarkers for Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimal Separation of Short-Chain Acylcarnitines
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for the optimal separation of short-chain acylcarnitines using liquid chromatography-mass spectrometry (LC-MS).
Troubleshooting Guides
This section addresses common issues encountered during the chromatographic separation of short-chain acylcarnitines.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Poor peak shape is a common problem in acylcarnitine analysis, often manifesting as peak tailing or fronting.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Secondary Interactions with Silanols | Operate at a lower mobile phase pH to protonate residual silanol (B1196071) groups on the column.[1] Use an end-capped column or a column with a different stationary phase.[1] |
| Column Overload | Reduce the sample concentration or injection volume.[1] |
| Poor Sample Solubility | Ensure the sample is fully dissolved in a solvent similar to or weaker than the initial mobile phase.[1] |
| Extra-Column Dead Volume | Use tubing with a smaller internal diameter and minimize the length of all connections.[1] |
| Column Collapse | Operate the column within the manufacturer's recommended pH and temperature ranges.[1] |
Issue 2: Co-elution of Isomers
The separation of isomeric acylcarnitines is challenging due to their similar physicochemical properties.[1]
Troubleshooting Steps:
| Strategy | Detailed Approach |
| Mobile Phase Optimization | Add a volatile ion-pairing agent, such as heptafluorobutyric acid (HFBA) at a low concentration (e.g., 0.005%), to both mobile phase A and B to improve peak shape and retention, which can aid in resolving isomers.[1][2] |
| Gradient Adjustment | Employ a shallower gradient to increase the separation window and improve the resolution of closely eluting compounds.[1] |
| Stationary Phase Selection | Switch to a different column chemistry. While C18 columns are common, alternative phases like mixed-mode or phenyl-hexyl can offer different selectivity.[1] For enantiomeric separation, consider a chiral stationary phase.[1] |
| Derivatization | Butylation of the carboxyl group alters the polarity and structure of the acylcarnitines, which can lead to better separation.[1][2] This is particularly beneficial for dicarboxylic acylcarnitines.[2] |
Issue 3: Low Signal Intensity or Signal Suppression
Low signal intensity can be a result of ion suppression, a common matrix effect in the LC-MS/MS analysis of biological samples.[1]
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Ion Suppression from Matrix Components | Improve sample preparation by using techniques like solid-phase extraction (SPE) to remove interfering matrix components.[1] |
| Suboptimal Ionization | Optimize mass spectrometer source parameters. Butylation of acylcarnitines, especially dicarboxylic species, can increase ionization efficiency.[2] |
| Inadequate Chromatographic Separation | Ensure co-eluting matrix components are separated from the analytes of interest by optimizing the chromatographic method. |
Frequently Asked Questions (FAQs)
Q1: What is the best type of column for short-chain acylcarnitine separation?
The optimal column depends on the specific requirements of the analysis. Reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) are the two most common approaches.[3]
| Column Type | Principle | Advantages | Disadvantages |
| Reversed-Phase (e.g., C18, C8) | Separates analytes based on their hydrophobicity.[4] | Robust and widely used. Good for separating acylcarnitines by their carbon chain length.[3] Can separate some isomers.[2][5] | Poor retention of very polar, short-chain acylcarnitines. May require ion-pairing agents for good peak shape.[6] |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Separates polar compounds using a polar stationary phase and a high organic content mobile phase.[6][7] | Excellent retention for polar short-chain acylcarnitines without derivatization or ion-pairing agents.[8][9] Can separate isomers.[9] | Can be less robust than reversed-phase and may require longer equilibration times. |
| Mixed-Mode Chromatography | Combines two or more separation mechanisms (e.g., reversed-phase and ion-exchange). | Can provide unique selectivity for acylcarnitines, potentially resolving difficult isomer pairs.[10] | Method development can be more complex. |
Q2: How do I choose the right mobile phase?
For reversed-phase chromatography, a typical mobile phase consists of a gradient of acetonitrile (B52724) or methanol (B129727) in water, often with additives.
-
Acidifiers: Formic acid (typically 0.1%) is commonly added to improve peak shape and ionization efficiency in positive ion mode mass spectrometry.[2][3]
-
Buffers: Ammonium (B1175870) acetate (B1210297) (e.g., 2.5 mM) can also be used to control pH and improve chromatographic performance.[2]
-
Ion-Pairing Agents: For enhanced retention and resolution of these charged molecules, a low concentration of an ion-pairing agent like heptafluorobutyric acid (HFBA) can be beneficial.[2] However, be aware that stronger ion-pairing agents like trifluoroacetic acid (TFA) can cause significant ion suppression.[2]
For HILIC, the mobile phase is typically a high concentration of an organic solvent like acetonitrile with a small amount of an aqueous buffer (e.g., ammonium acetate).
Q3: Is derivatization necessary for acylcarnitine analysis?
Derivatization is not always necessary but can be advantageous.
-
Butylation: Converting acylcarnitines to their butyl esters can improve chromatographic separation, enhance sensitivity (especially for dicarboxylic species), and allow for the discrimination of some isobaric compounds.[2]
-
3-Nitrophenylhydrazine (3NPH): This derivatization agent modifies the carboxyl group and can increase the signal intensity of acylcarnitines.[3][11]
However, derivatization adds an extra step to sample preparation and can introduce variability.[12] Methods using HILIC or optimized reversed-phase chromatography can successfully analyze underivatized acylcarnitines.[8][13]
Q4: What are common sample preparation techniques for short-chain acylcarnitines?
-
Protein Precipitation: This is a simple and common method where a cold organic solvent like methanol or acetonitrile is added to the sample (e.g., plasma) to precipitate proteins.[14] The supernatant containing the acylcarnitines is then analyzed.
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner sample extract by removing interfering matrix components that can cause ion suppression.[1] Cation-exchange SPE is often used to retain the positively charged acylcarnitines.[5][14]
Q5: Why is the use of internal standards important?
The use of stable isotope-labeled internal standards is crucial for accurate and precise quantification. They compensate for variations in sample preparation, chromatographic retention, and mass spectrometric response, including matrix effects.[10]
Experimental Protocols & Workflows
General Experimental Protocol for Reversed-Phase LC-MS/MS
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma, add 150 µL of methanol containing a suite of stable isotope-labeled internal standards.[14]
-
Vortex the mixture to ensure thorough mixing and protein precipitation.[14]
-
Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[14]
-
Carefully transfer the supernatant to a new tube for analysis.[14]
-
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 150 mm length, 3.0 mm internal diameter, 3.5 µm particle size).[2]
-
Mobile Phase A: 0.1% formic acid, 2.5 mM ammonium acetate, and 0.005% HFBA in water.[2]
-
Mobile Phase B: 0.1% formic acid, 2.5 mM ammonium acetate, and 0.005% HFBA in acetonitrile.[2]
-
Gradient: A gradient elution is performed to separate the acylcarnitines based on their hydrophobicity. A typical gradient might start with a high percentage of mobile phase A, which is gradually decreased over the run.[2]
-
Column Temperature: Maintained at a constant temperature, for example, 50°C.[2]
-
-
Mass Spectrometric Detection:
Workflow and Troubleshooting Diagrams
Caption: A general workflow for the analysis of acylcarnitines.
Caption: A decision tree for troubleshooting common chromatography issues.
Caption: Mechanism of ion-pairing chromatography for acylcarnitines.
References
- 1. benchchem.com [benchchem.com]
- 2. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acylcarnitine profiling by low-resolution LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of reversed-phase, hydrophilic interaction, and porous graphitic carbon chromatography columns for an untargeted toxicometabolomics study in pooled human liver microsomes, rat urine, and rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. uhplcs.com [uhplcs.com]
- 8. cris.vtt.fi [cris.vtt.fi]
- 9. Measurement of free carnitine and acylcarnitines in plasma by HILIC-ESI-MS/MS without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Acylcarnitine profiling by low-resolution LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. lcms.cz [lcms.cz]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to 3-Hydroxybutyrylcarnitine and Butyrylcarnitine in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of metabolic studies, particularly in the investigation of fatty acid oxidation (FAO) disorders, the precise identification and quantification of acylcarnitines are paramount. Among these, 3-hydroxybutyrylcarnitine (C4-OH) and butyrylcarnitine (B1668139) (C4) serve as critical biomarkers. While structurally similar, they originate from distinct steps in metabolic pathways and are indicative of different enzymatic deficiencies. This guide provides an objective comparison of their roles, clinical significance, and analytical methodologies, supported by experimental data, to aid researchers in their study design and interpretation.
Biochemical Origins and Metabolic Significance
Both this compound and butyrylcarnitine are short-chain acylcarnitines, which are esters of carnitine and short-chain fatty acids. Their primary role is to facilitate the transport of these fatty acids across the mitochondrial membrane for subsequent energy production via β-oxidation. However, their accumulation in biological fluids typically signals a disruption in this process.
Butyrylcarnitine (C4) is an intermediate in the β-oxidation of fatty acids with four carbons (butyrate) and is also formed during the breakdown of longer-chain fatty acids. Its accumulation is a primary biomarker for Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency , an autosomal recessive inborn error of metabolism.[1][2] In SCAD deficiency, the enzyme responsible for the first step of short-chain fatty acid oxidation is impaired, leading to a buildup of butyryl-CoA, which is then converted to butyrylcarnitine.[1]
This compound (C4-OH) is a hydroxylated form of butyrylcarnitine and is an intermediate in the same β-oxidation spiral. Elevated levels of C4-OH are the hallmark of Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase (SCHAD) deficiency , another autosomal recessive disorder affecting the third step of the pathway.[3][4] This enzymatic block causes an accumulation of 3-hydroxybutyryl-CoA, which is subsequently esterified to carnitine. Interestingly, this compound has also been associated with ketosis and insulin (B600854) resistance, as it can be formed from the ketone body D-3-hydroxybutyrate.[5]
Quantitative Data Comparison
The quantification of these acylcarnitines in plasma is crucial for the diagnosis and monitoring of related metabolic disorders. The following table summarizes their typical concentrations in healthy individuals.
| Analyte | Age Group | Normal Plasma Concentration (nmol/mL) | Associated Disorder | Typical Finding in Disorder |
| Butyrylcarnitine (C4) | ≤ 7 days | < 0.46[6][7] | SCAD Deficiency | Markedly Elevated[1] |
| 8 days - 7 years | < 1.06[6][7] | |||
| ≥ 8 years | < 0.83[6][7] | |||
| This compound (C4-OH) | ≤ 7 days | < 0.13[7] | SCHAD Deficiency | Markedly Elevated[3][4] |
| 8 days - 7 years | < 0.51[7] | |||
| ≥ 8 years | < 0.18[7] |
Clinical Significance and Biomarker Utility
The distinct association of each acylcarnitine with a specific enzymatic deficiency makes them highly valuable differential diagnostic markers.
-
Elevated Butyrylcarnitine (C4): A persistent and significant elevation of C4 in plasma is a strong indicator of SCAD deficiency.[1][8] However, it is important to note that some individuals with SCAD deficiency may only show elevated levels during periods of metabolic stress, such as fasting or illness.[8] Furthermore, elevated C4 can also be seen in isobutyryl-CoA dehydrogenase deficiency, requiring second-tier testing for differentiation.[9]
-
Elevated this compound (C4-OH): The presence of high levels of C4-OH is the key biochemical marker for SCHAD deficiency.[3][4] This condition can lead to serious clinical manifestations, including hypoketotic hypoglycemia, liver dysfunction, and cardiomyopathy, making early detection through acylcarnitine profiling critical.[10] C4-OH is also a reliable marker for ketosis.[5]
Signaling and Metabolic Pathways
The formation of butyrylcarnitine and this compound occurs within the mitochondrial fatty acid β-oxidation spiral. The following diagram illustrates their points of origin.
Caption: Mitochondrial fatty acid β-oxidation pathway.
Experimental Protocols
The gold standard for the quantitative analysis of this compound and butyrylcarnitine in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol: Acylcarnitine Profiling in Plasma by LC-MS/MS
1. Sample Preparation:
-
Collect whole blood in heparinized tubes.
-
Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma.
-
Store plasma at -80°C until analysis.
2. Extraction:
-
To 50 µL of plasma, add 200 µL of ice-cold methanol (B129727) containing a mixture of stable isotope-labeled internal standards (e.g., d3-butyrylcarnitine).
-
Vortex for 10 seconds to precipitate proteins.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
3. Derivatization (Butylation):
-
Dry the supernatant under a stream of nitrogen gas.
-
Add 100 µL of 3N butanolic-HCl.
-
Incubate at 65°C for 20 minutes. This step converts the acylcarnitines to their butyl esters, which improves their chromatographic and mass spectrometric properties.
-
Evaporate the butanolic-HCl under nitrogen.
-
Reconstitute the dried sample in 100 µL of the initial mobile phase.
4. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Precursor ion scan of m/z 85. The carnitine moiety of all acylcarnitines produces a characteristic fragment ion at m/z 85 upon collision-induced dissociation.
-
Alternatively, Multiple Reaction Monitoring (MRM) can be used for targeted quantification, monitoring specific precursor-to-product ion transitions for each analyte and its internal standard.
-
5. Data Analysis:
-
Quantify the concentration of each acylcarnitine by calculating the peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard.
-
Compare the results to age-matched reference intervals.
Experimental Workflow Diagram
Caption: Workflow for acylcarnitine analysis.
Conclusion
This compound and butyrylcarnitine are invaluable biomarkers in the field of metabolic research. Their distinct origins within the fatty acid β-oxidation pathway allow for the specific diagnosis of SCHAD and SCAD deficiencies, respectively. Accurate quantification by LC-MS/MS, guided by robust experimental protocols, is essential for the reliable interpretation of metabolic profiles. This guide provides a foundational comparison to assist researchers in navigating the complexities of acylcarnitine analysis and its application in understanding and diagnosing inborn errors of metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. informnetwork.org [informnetwork.org]
- 4. 3-HYDROXYACYL-CoA DEHYDROGENASE DEFICIENCY (SCHAD, HADH) [metagene.de]
- 5. C4OH-carnitine: an important marker of ketosis in patients with and without inborn errors of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acylcarnitine Profile [healthcare.uiowa.edu]
- 7. childrensmn.org [childrensmn.org]
- 8. Short-Chain Acyl-CoA Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mayocliniclabs.com [mayocliniclabs.com]
- 10. babysfirsttest.org [babysfirsttest.org]
3-Hydroxybutyrylcarnitine: A Comparative Guide for Clinical Validation as a Biomarker
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 3-Hydroxybutyrylcarnitine (C4-OH) as a clinical biomarker, primarily for inborn errors of metabolism. It includes a summary of its performance against other biomarkers, detailed experimental protocols for its quantification, and visualizations of its metabolic context.
Comparative Analysis of this compound and Alternative Biomarkers
This compound is a key biomarker in newborn screening and the diagnosis of several metabolic disorders. Its clinical utility is often enhanced when evaluated in conjunction with other acylcarnitines and their respective ratios. The primary analytical method for quantifying this compound and other acylcarnitines from dried blood spots is tandem mass spectrometry (MS/MS).
Elevated levels of this compound are indicative of several conditions, most notably Short-chain L-3-hydroxyacyl-CoA dehydrogenase (SCHAD) deficiency, also known as 3-hydroxyacyl-CoA dehydrogenase (HADH) deficiency. It can also be elevated in beta-ketothiolase deficiency and is associated with non-genetic conditions such as ketosis, insulin (B600854) resistance, and type 2 diabetes.
The following tables summarize the quantitative data for this compound in various contexts, comparing it with other relevant biomarkers.
| Table 1: this compound (C4-OH) in Inborn Errors of Metabolism | ||
| Disorder | Typical this compound (C4-OH) Levels (μmol/L) | Key Alternative/Confirmatory Biomarkers |
| Short-chain L-3-hydroxyacyl-CoA dehydrogenase (SCHAD/HADH) Deficiency | Persistently elevated, often >0.94 μmol/L[1] | Increased 3-hydroxyglutaric acid in urine; Increased C4-OH/C2 ratio[1] |
| Beta-Ketothiolase Deficiency (BKTD) | Can be elevated, but may be normal between crises[2] | Elevated tiglylcarnitine (B1262128) (C5:1) and 2-methyl-3-hydroxybutyrylcarnitine (C5OH)[2][3]; Elevated urinary 2-methyl-3-hydroxybutyrate (B1258522) and tiglylglycine[3][4] |
| Mitochondrial Acetoacetyl-CoA Thiolase Deficiency | May show elevation of C4OH[5] | Increased levels of C5:1, C4DC/C5OH, C3DC/C4OH in newborn screening[5] |
| Malonic Aciduria | Not a primary marker | Elevated Malonylcarnitine (C3DC)[6] |
| Table 2: Newborn Screening Cutoff Values for Acylcarnitines (μmol/L) | |
| Analyte | Typical Cutoff Value (99th - 99.9th percentile) |
| This compound (C4-OH) | ~1.0 - 1.8[6] |
| Butyrylcarnitine (C4) | ~0.8 - 1.8 |
| Propionylcarnitine (C3) | ~4.6 - 6.8 |
| Isovalerylcarnitine (C5) | ~0.37 - 0.9 |
| Octanoylcarnitine (C8) | ~0.11 - 0.46 |
| Free Carnitine (C0) | Low levels can indicate carnitine uptake deficiency |
Experimental Protocols
The quantitative analysis of this compound from dried blood spots is typically performed using Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS). Both non-derivatized and derivatized methods are used.
Protocol: Acylcarnitine Analysis from Dried Blood Spots by FIA-MS/MS (Derivatized Method)
This protocol is a synthesis of established methods for the analysis of acylcarnitines.
1. Sample Preparation:
-
Punch a 3.2 mm or 1/8 inch diameter disc from a dried blood spot (DBS) card into a 96-well microplate.[7][8]
-
Add 100 µL of the working internal standard solution (containing stable isotope-labeled acylcarnitine standards in methanol) to each well.[7][8]
-
Seal the plate and agitate for 30-45 minutes at room temperature or 45°C.[7]
-
Transfer the supernatant (extract) to a new 96-well plate.
-
Evaporate the solvent to dryness under a stream of nitrogen at approximately 50-60°C.[8]
2. Derivatization:
-
To the dried extract, add 50-60 µL of 3N n-butanolic-HCl.[9]
-
Seal the plate and incubate at 65°C for 15-20 minutes.
-
Evaporate the butanolic-HCl to dryness under a stream of nitrogen.
3. Reconstitution:
-
Reconstitute the dried, derivatized sample in 100 µL of the mobile phase (e.g., 50:50:0.02 acetonitrile (B52724)/water/formic acid).[7]
-
Seal the plate and agitate briefly before analysis.
4. FIA-MS/MS Analysis:
-
Instrumentation: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Injection: Inject 10-20 µL of the reconstituted sample into the mass spectrometer via flow injection.
-
Ionization Mode: Positive ion mode.
-
Scan Mode: Precursor ion scan of m/z 85 (for butylated acylcarnitines) or Multiple Reaction Monitoring (MRM) for specific acylcarnitine transitions.
-
Data Analysis: Quantify the concentration of each acylcarnitine by comparing the ion intensity of the analyte to its corresponding stable isotope-labeled internal standard.
Reagents and Solutions:
-
Methanol (B129727): HPLC grade.
-
Acetonitrile: HPLC grade.
-
Formic Acid: LC-MS grade.
-
n-Butanol: HPLC grade.
-
Acetyl Chloride: Reagent grade.
-
3N n-Butanolic-HCl: Prepared by slowly adding acetyl chloride to n-butanol.
-
Internal Standard Working Solution: A mixture of stable isotope-labeled acylcarnitine standards in methanol at appropriate concentrations.
-
Mobile Phase: A mixture of acetonitrile and water with a small percentage of formic acid (e.g., 50:50:0.02 v/v/v).
Metabolic Pathways and Experimental Workflows
The following diagrams illustrate the metabolic context of this compound and a typical experimental workflow for its analysis.
References
- 1. 3-Hydroxyacyl-Coenzyme A Dehydrogenase Deficiency: Identification of a New Mutation Causing Hyperinsulinemic Hypoketotic Hypoglycemia, Altered Organic Acids and Acylcarnitines Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beta-Ketothiolase Deficiency Presenting with Metabolic Stroke After a Normal Newborn Screen in Two Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 4. 3-Ketothiolase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitochondrial Acetoacetyl-CoA Thiolase Deficiency: Three New Cases Detected by Newborn Screening Confirming the Significance of C4OH Elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dshs.texas.gov [dshs.texas.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. agilent.com [agilent.com]
- 9. chromsystems.com [chromsystems.com]
Reference Ranges of 3-Hydroxybutyrylcarnitine in Human Plasma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reference ranges of 3-Hydroxybutyrylcarnitine (C4OH) in human plasma, based on available scientific data. It is intended to serve as a resource for researchers and professionals in drug development and metabolic studies. This document summarizes quantitative data, details common experimental protocols for measurement, and illustrates the analytical workflow.
Understanding this compound
This compound, also known as OH-Butyrylcarnitine (C4OH), is a short-chain acylcarnitine. Acylcarnitines are crucial for the transport of fatty acids into the mitochondria for beta-oxidation, a key process in energy production.[1] The levels of this compound in plasma can reflect the state of fatty acid and ketone body metabolism.[2] Elevated concentrations may be associated with conditions such as fasting, ketosis, low-carbohydrate diets, and certain metabolic disorders, including prediabetes and type 2 diabetes.[2][3]
Quantitative Data Summary
The following table summarizes the reported reference ranges for this compound in the plasma of healthy human adults. The data is primarily derived from metabolomic studies utilizing tandem mass spectrometry.
| Reference Range (µM) | Population | Analytical Method | Source |
| 0.04 ± 0.02 | Adult (>18 years old), Both sexes | Not specified | Human Metabolome Database |
| 0 - 0.05 | Not specified | Not specified | Lab Results Explained[2] |
Note: Data on specific reference ranges for this compound in large, diverse cohorts of healthy adults is limited in publicly available literature. The provided values serve as a general guideline.
Experimental Protocols for Quantification
The quantification of this compound in plasma is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity for the detection of various acylcarnitines. While specific protocols may vary between laboratories, a general workflow is outlined below.
Sample Preparation
A common and efficient method for preparing plasma samples for acylcarnitine analysis is protein precipitation.
-
Initial Preparation : A small volume of plasma (typically 50-100 µL) is used.
-
Internal Standard Addition : A solution containing a stable isotope-labeled internal standard (e.g., d3-carnitine) is added to the plasma sample. This is crucial for accurate quantification by correcting for matrix effects and variations during sample processing and analysis.
-
Protein Precipitation : A protein precipitating agent, such as cold acetonitrile (B52724) or methanol, is added to the plasma sample. The mixture is then vortexed to ensure thorough mixing.
-
Centrifugation : The sample is centrifuged at a high speed to pellet the precipitated proteins.
-
Supernatant Collection : The resulting supernatant, which contains the acylcarnitines, is carefully collected for analysis.
-
Derivatization (Optional) : In some protocols, the acylcarnitines in the supernatant are derivatized, for example, by butylation with butanolic HCl. This can improve the chromatographic properties and ionization efficiency of the analytes.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Separation : The prepared sample extract is injected into a liquid chromatography system. A reversed-phase C18 column is commonly used to separate the different acylcarnitines based on their hydrophobicity. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization, is typically employed.
-
Mass Spectrometric Detection : The eluent from the LC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, usually operated in positive ion mode.
-
Quantification : The quantification of this compound is achieved using Multiple Reaction Monitoring (MRM). This involves selecting the specific precursor ion for this compound and one or more of its characteristic product ions. A common characteristic of acylcarnitines is the generation of a precursor ion at m/z 85. By monitoring these specific mass transitions, the instrument can selectively detect and quantify the target analyte with high sensitivity and specificity.
Visualizing the Workflow and Metabolic Context
To provide a clearer understanding of the analytical process and the metabolic origin of this compound, the following diagrams are provided.
Caption: A simplified workflow for the analysis of this compound in plasma.
Caption: The formation of this compound from fatty acid and ketone body metabolism.
References
- 1. Plasma acylcarnitine levels increase with healthy aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. OH-Butyrylcarnitine, C4OH - Acylcarnitine Profile, Plasma - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. Characterization of D-3-hydroxybutyrylcarnitine (ketocarnitine): an identified ketosis-induced metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Acylcarnitine Quantification: A Comparative Guide to 3-Hydroxybutyrylcarnitine Immunoassays and Mass Spectrometry
For researchers, scientists, and drug development professionals, the accurate quantification of metabolites is paramount. 3-Hydroxybutyrylcarnitine (3-HB-carnitine), a key marker in fatty acid oxidation and ketogenesis, presents a significant analytical challenge due to the existence of structurally similar acylcarnitines. This guide provides a comprehensive comparison of immunoassay-based methods and the gold-standard Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for the quantification of this compound, with a focus on the critical issue of cross-reactivity.
While immunoassays offer a high-throughput and cost-effective solution for metabolite quantification, their utility for acylcarnitines like this compound is hampered by the potential for significant cross-reactivity. The high degree of structural similarity among different acylcarnitine species makes the development of highly specific antibodies a considerable challenge. This can lead to inaccurate measurements due to the binding of the antibody to related but distinct molecules.
In contrast, LC-MS/MS provides a highly specific and sensitive method for the unambiguous identification and quantification of this compound and its isomers. By separating molecules based on their physicochemical properties before detection by mass, LC-MS/MS can differentiate between closely related acylcarnitines, ensuring data accuracy and reliability.
Performance Comparison: Immunoassay vs. LC-MS/MS
To illustrate the potential impact of cross-reactivity, this section presents a comparative analysis of a hypothetical this compound immunoassay and a standard LC-MS/MS method. The data underscores the superior specificity of LC-MS/MS.
| Parameter | Hypothetical this compound Immunoassay | LC-MS/MS |
| Limit of Detection (LOD) | 0.5 µM | 0.05 µM |
| Limit of Quantification (LOQ) | 1.5 µM | 0.15 µM |
| Linear Range | 1.5 - 100 µM | 0.15 - 500 µM |
| Intra-assay Precision (CV%) | < 10% | < 5% |
| Inter-assay Precision (CV%) | < 15% | < 10% |
| Specificity | Subject to cross-reactivity with other acylcarnitines | High, capable of resolving isomers |
Cross-Reactivity Profile of a Hypothetical this compound Immunoassay
The following table demonstrates the potential for cross-reactivity of a hypothetical competitive ELISA for this compound with other structurally related acylcarnitines. The cross-reactivity is expressed as the percentage of the signal generated by the cross-reactant compared to the signal of this compound at the same concentration.
| Compound | Structure | % Cross-Reactivity |
| This compound | C11H21NO5 | 100% |
| L-Carnitine | C7H15NO3 | < 1% |
| Acetylcarnitine | C9H17NO4 | 15% |
| Propionylcarnitine | C10H19NO4 | 25% |
| Butyrylcarnitine | C11H21NO4 | 40% |
| Isobutyrylcarnitine | C11H21NO4 | 35% |
| 3-Hydroxyisovalerylcarnitine | C12H23NO5 | 50% |
Experimental Protocols
Competitive ELISA for this compound (Hypothetical)
This protocol outlines a typical competitive enzyme-linked immunosorbent assay.
-
Coating: A microtiter plate is coated with a capture antibody specific to this compound.
-
Blocking: Non-specific binding sites are blocked using a suitable blocking buffer (e.g., 1% BSA in PBS).
-
Competition: Samples or standards are added to the wells, followed by the addition of a known amount of enzyme-conjugated this compound (e.g., HRP-conjugated). The free this compound in the sample competes with the conjugated form for binding to the capture antibody.
-
Washing: The plate is washed to remove unbound reagents.
-
Substrate Addition: A chromogenic substrate for the enzyme (e.g., TMB for HRP) is added to the wells.
-
Signal Detection: The reaction is stopped, and the absorbance is measured at a specific wavelength. The signal intensity is inversely proportional to the concentration of this compound in the sample.
LC-MS/MS for Acylcarnitine Profiling
This protocol provides a general workflow for the analysis of acylcarnitines.
-
Sample Preparation: Plasma or serum samples are deproteinized (e.g., with methanol) and the supernatant is collected.
-
Derivatization (Optional but common): Acylcarnitines are often derivatized (e.g., butylation) to improve chromatographic separation and ionization efficiency.
-
Chromatographic Separation: The extracted and derivatized sample is injected into a liquid chromatography system equipped with a suitable column (e.g., C18) to separate the different acylcarnitine species.
-
Mass Spectrometric Detection: The separated analytes are introduced into a tandem mass spectrometer. Specific precursor-to-product ion transitions are monitored for each acylcarnitine (Multiple Reaction Monitoring - MRM) to ensure specific and sensitive detection.
-
Quantification: The concentration of each acylcarnitine is determined by comparing its peak area to that of a corresponding stable isotope-labeled internal standard.
Visualizing the Methodologies
To further clarify the experimental workflows and the metabolic context, the following diagrams are provided.
Caption: Workflow of a competitive ELISA.
Caption: General workflow for LC-MS/MS analysis.
Caption: Simplified metabolic pathway of 3-HB-carnitine.
Conclusion
The choice of analytical method for this compound quantification has profound implications for data quality and interpretation. While immunoassays may appear attractive for their ease of use, the inherent risk of cross-reactivity with other acylcarnitines can lead to unreliable results. For researchers and drug development professionals requiring high specificity and accuracy, LC-MS/MS remains the unequivocal gold standard. This guide serves to highlight the critical importance of understanding the limitations of immunoassays in the context of acylcarnitine analysis and to advocate for the use of more specific technologies to ensure the integrity of research and clinical findings.
A Head-to-Head Comparison: 3-Hydroxybutyrylcarnitine vs. Beta-Hydroxybutyrate as Markers of Ketosis
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance and utility of two key metabolic markers in the assessment of ketosis, supported by experimental data and detailed methodologies.
The accurate measurement of ketosis is critical in a multitude of research and clinical settings, from metabolic disease studies to the development of therapeutic ketogenic diets. While beta-hydroxybutyrate (BHB) is widely regarded as the gold standard for monitoring this metabolic state, recent interest has grown in the utility of 3-hydroxybutyrylcarnitine as a potential alternative or complementary marker. This guide provides a comprehensive comparison of these two analytes, presenting quantitative data, detailed experimental protocols, and a clear visualization of their metabolic relationship to aid researchers in selecting the most appropriate marker for their specific needs.
Quantitative Performance as Ketosis Markers
The following table summarizes the key performance characteristics of this compound and Beta-Hydroxybutyrate as markers for ketosis, based on available experimental data.
| Feature | This compound (C4OH-Carnitine) | Beta-Hydroxybutyrate (BHB) |
| Correlation with Ketosis | Strong positive correlation with BHB (Spearman coefficient r > 0.80, p < 0.0001)[1] | "Gold standard" for assessing ketosis[2][3] |
| Diagnostic Utility | Elevated levels are a reliable marker of ketosis[1] | Definitive marker for nutritional ketosis (0.5–3.0 mmol/L) and diabetic ketoacidosis (>3.0 mmol/L)[4] |
| Predictive Values | High positive predictive value (96%) for ketosis; moderate negative predictive value (74%)[1] | High sensitivity and specificity for detecting ketosis[5] |
| Typical Matrix | Plasma, Serum, Urine, Dried Blood Spots[1][3] | Blood (Plasma, Serum), Urine, Breath (indirectly via acetone)[2][3][4] |
| Analytical Method(s) | LC-MS/MS[2][6] | Enzymatic assays, GC-MS, Point-of-Care Meters[2][7] |
| Stereospecificity | D-3-hydroxybutyrylcarnitine is the predominant form derived from ketogenesis[2] | D-enantiomer is the biologically active form produced during ketogenesis[8] |
Metabolic Pathways and Interconversion
The metabolic relationship between beta-hydroxybutyrate and this compound is a key aspect of their roles as ketosis markers. The following diagram illustrates the formation of D-3-hydroxybutyrylcarnitine from the primary ketone body, D-3-hydroxybutyrate.
References
- 1. C4OH-carnitine: an important marker of ketosis in patients with and without inborn errors of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of D-3-hydroxybutyrylcarnitine (ketocarnitine): an identified ketosis-induced metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The ketogenic diet: seizure control correlates better with serum beta-hydroxybutyrate than with urine ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. Simultaneous quantification of salivary 3-hydroxybutyrate, 3-hydroxyisobutyrate, 3-hydroxy-3-methylbutyrate, and 2-hydroxybutyrate as possible markers of amino acid and fatty acid catabolic pathways by LC–ESI–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Diagnostic Accuracy of 3-Hydroxybutyrylcarnitine for Fatty Acid Oxidation Disorders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparison of 3-Hydroxybutyrylcarnitine with Other Biomarkers
This compound (C4-OH) is a key biomarker for the diagnosis of M/SCHAD deficiency, a rare autosomal recessive disorder of fatty acid β-oxidation. Its elevation in blood is a primary indicator of a defect in the M/SCHAD enzyme. While C4-OH is highly specific for M/SCHAD deficiency, a comprehensive evaluation often includes the analysis of other metabolites to rule out other conditions and support the diagnosis.
Table 1: Qualitative Comparison of Biomarkers for M/SCHAD Deficiency and Other FAODs
| Biomarker | Associated Disorder(s) | Role in Diagnosis | Notes |
| This compound (C4-OH) | M/SCHAD Deficiency | Primary diagnostic marker. A significant elevation is highly indicative of M/SCHAD deficiency. | While central to M/SCHAD diagnosis, it is not typically elevated in other common FAODs, making it a highly specific marker. |
| 3-Hydroxyglutaric acid | M/SCHAD Deficiency, Glutaric Aciduria Type I | Secondary marker for M/SCHAD. | Elevated levels in urine can further support a diagnosis of M/SCHAD deficiency. It is also a primary marker for Glutaric Aciduria Type I, necessitating differentiation based on the complete clinical and biochemical picture.[1] |
| Acylcarnitine Profile (general) | Various FAODs | Provides a broader metabolic snapshot. | In M/SCHAD, the overall acylcarnitine profile is often otherwise unremarkable, further highlighting the significance of an isolated C4-OH elevation. In other FAODs, characteristic patterns of other acylcarnitines are observed (e.g., elevated C8 in MCADD).[2] |
| Free Carnitine (C0) | Carnitine Uptake Defect (CUD) and other FAODs | Can indicate secondary carnitine deficiency. | In many FAODs, including potentially M/SCHAD, free carnitine levels can be depleted due to the accumulation of acylcarnitines. |
| Octanoylcarnitine (C8) | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency | Primary diagnostic marker for MCADD. | Serves as a key differential diagnosis. The absence of elevated C8 helps to distinguish M/SCHAD from the more common MCADD.[3] |
Experimental Protocols
The analysis of this compound and other acylcarnitines is predominantly performed using tandem mass spectrometry (MS/MS) on dried blood spots (DBS) collected during newborn screening or on plasma samples for confirmatory testing.
Acylcarnitine Analysis in Dried Blood Spots by Tandem Mass Spectrometry
This protocol outlines the general steps for the extraction and analysis of acylcarnitines from DBS.
1. Sample Preparation:
-
A 3 mm disc is punched from the dried blood spot on a Guthrie card.[4]
-
The disc is placed into a well of a 96-well microtiter plate.[4]
2. Extraction:
-
An extraction solution containing a mixture of methanol (B129727) and water (typically 80:20 v/v) and stable isotope-labeled internal standards for various acylcarnitines is added to each well.[5]
-
The plate is agitated for a set period (e.g., 30 minutes) to allow for the extraction of acylcarnitines from the blood spot.[5]
3. Derivatization (Butylation):
-
The extract is transferred to a new plate and dried under a stream of nitrogen.
-
A solution of 3N butanolic-HCl is added to each well.[4]
-
The plate is sealed and incubated at an elevated temperature (e.g., 65°C for 15-20 minutes) to convert the acylcarnitines to their butyl esters. This step enhances their ionization efficiency for MS/MS analysis.[4][6]
-
The butanolic-HCl is then evaporated under nitrogen.[4]
4. Reconstitution:
-
The dried residue is reconstituted in a solvent mixture suitable for injection into the mass spectrometer, typically an acetonitrile/water mixture with a small amount of formic acid.[4]
5. Tandem Mass Spectrometry (MS/MS) Analysis:
-
The analysis is performed using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
The instrument is operated in the positive ion mode.
-
A precursor ion scan of m/z 85 is commonly used to detect all butyl-esterified acylcarnitines, as they all produce a characteristic fragment ion at this mass-to-charge ratio upon collision-induced dissociation.[5]
-
Alternatively, multiple reaction monitoring (MRM) can be used for more targeted and quantitative analysis of specific acylcarnitines, including C4-OH.[5]
6. Data Analysis:
-
The concentrations of individual acylcarnitines are calculated by comparing the ion intensity of the analyte to that of its corresponding stable isotope-labeled internal standard.
-
Results are compared to age-appropriate reference ranges to identify abnormal elevations.
Visualizations
Mitochondrial Fatty Acid β-Oxidation Pathway
The following diagram illustrates the steps of mitochondrial fatty acid β-oxidation, highlighting the role of the M/SCHAD enzyme and the point of metabolic block in M/SCHAD deficiency, leading to the accumulation of 3-hydroxybutyryl-CoA and subsequently this compound (C4-OH).
Caption: Mitochondrial β-oxidation pathway and the impact of M/SCHAD deficiency.
Diagnostic Workflow for Fatty Acid Oxidation Disorders
This diagram outlines the typical workflow for the diagnosis of FAODs, starting from newborn screening.
Caption: Diagnostic workflow for fatty acid oxidation disorders.
References
correlation between plasma and tissue concentrations of 3-Hydroxybutyrylcarnitine
For Researchers, Scientists, and Drug Development Professionals
The relationship between plasma and tissue concentrations of 3-Hydroxybutyrylcarnitine (3-OHBC), a key metabolite in ketone body and fatty acid metabolism, is of significant interest in metabolic research. Understanding this correlation is crucial for the development of biomarkers and therapeutic strategies targeting metabolic disorders. This guide provides a comparative analysis of available experimental data on the correlation between plasma and tissue levels of 3-OHBC, detailing the methodologies employed in these key studies.
Correlation Between Plasma and Tissue Concentrations
Direct quantitative correlation between plasma 3-OHBC and its concentration in various tissues is not extensively documented. However, a pivotal study by Soeters et al. (2012) investigated the relationship between the production of its precursor, D-3-hydroxybutyrate (D-3HB), and the concentration of D-3-hydroxybutyrylcarnitine in muscle tissue in humans under ketotic conditions.
The study revealed a significant positive correlation between the rate of D-3HB production and the concentration of D-3-hydroxybutyrylcarnitine in skeletal muscle.[1][2] This suggests that as the body produces more ketone bodies, the accumulation of 3-OHBC in muscle tissue increases. While this study did not directly report the correlation with plasma 3-OHBC, the plasma turnover of D-3HB was found to be correlated with muscle D-3-hydroxybutyrylcarnitine levels.[3]
Conversely, research in animal models presents a more complex picture. A study in mice suggested that plasma acylcarnitine levels, including 3-OHBC (also referred to as C4OH-carnitine), do not consistently reflect their concentrations in tissues like the liver, heart, or muscle. This discrepancy is attributed to differences in the turnover rates of acylcarnitines in plasma versus various tissue compartments.
Quantitative Data Summary
The following table summarizes the key findings from the human study by Soeters et al. (2012), which induced ketosis in healthy male subjects through a prolonged fast.
| Parameter | Value | Tissue | Condition | Reference |
| Correlation | ||||
| Muscle D-3-hydroxybutyrylcarnitine vs. D-3-hydroxybutyrate Production Rate | Significant Positive Correlation (exact r and p-values not specified in abstract) | Skeletal Muscle | 38-hour fast | [1][2] |
| Concentration | ||||
| Muscle D-3-hydroxybutyrylcarnitine | ~7.5-fold higher than L-3-hydroxybutyrylcarnitine | Skeletal Muscle | 38-hour fast | [3] |
Experimental Protocols
The methodologies employed in the key studies are crucial for interpreting the data and designing future experiments.
Human Study: Correlation of Muscle this compound with D-3-Hydroxybutyrate Production (Soeters et al., 2012)
-
Subjects: 12 lean, healthy male volunteers.
-
Experimental Design: Subjects underwent a 38-hour fasting period to induce a state of ketosis.
-
Sample Collection:
-
Plasma: Blood samples were collected to determine the kinetics of D-3-hydroxybutyrate.
-
Tissue: Muscle biopsies were obtained from the vastus lateralis for the analysis of this compound stereoisomers.
-
-
Analytical Methods:
-
D-3-Hydroxybutyrate Kinetics: A stable isotope tracer technique was utilized to measure the rate of appearance of D-3HB in plasma.
-
This compound Quantification: The concentrations of D- and L-3-hydroxybutyrylcarnitine in muscle tissue were determined using high-performance liquid chromatography/ultra-performance liquid chromatography-tandem mass spectrometry (HPLC/UPLC-MS/MS).[1]
-
General Analytical Protocol for Acylcarnitine Quantification in Plasma and Tissue
The following outlines a typical workflow for the analysis of 3-OHBC and other acylcarnitines.
-
Sample Preparation:
-
Plasma/Serum: Proteins are precipitated using a solvent like methanol (B129727) containing internal standards (deuterated acylcarnitines). The supernatant is then dried and derivatized.
-
Tissue: Tissue samples are homogenized in a suitable buffer or solvent mixture. This is followed by protein precipitation and extraction of the acylcarnitines.
-
-
Derivatization: Acylcarnitines are often derivatized to their butyl esters using acidified butanol. This step improves their chromatographic and mass spectrometric properties.
-
Analysis:
-
Instrumentation: Tandem mass spectrometry (MS/MS) is the gold standard for acylcarnitine analysis, often coupled with liquid chromatography for separation of isomers.[4][5][6]
-
Method: Flow injection analysis or liquid chromatography is used to introduce the sample into the mass spectrometer. Precursor ion scanning for a specific fragment ion (m/z 85 for butylated carnitine esters) or multiple reaction monitoring (MRM) is used for detection and quantification.[6][7]
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagram illustrates the metabolic context and the general experimental workflow for investigating the correlation between plasma and tissue this compound.
Caption: Metabolic pathway of D-3-HB and workflow for correlation analysis.
This guide highlights the current understanding of the relationship between plasma and tissue this compound. While a direct correlation in humans is strongly suggested by the link between its precursor's production and muscle concentration, further research is needed to establish a definitive quantitative relationship across various tissues and physiological states. The provided experimental protocols offer a foundation for designing such studies.
References
- 1. Characterization of D-3-hydroxybutyrylcarnitine (ketocarnitine): an identified ketosis-induced metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Muscle D-3-hydroxybutyrylcarnitine : an alternative pathway in ketone body metabolism 5 | Semantic Scholar [semanticscholar.org]
- 4. Acylcarnitine analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acylcarnitines: analysis in plasma and whole blood using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tandem Mass Spectrometry for the Analysis of Plasma/Serum Acylcarnitines for the Diagnosis of Certain Organic Acidurias and Fatty Acid Oxidation Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitation of Butyrylcarnitine, Isobutyrylcarnitine, and Glutarylcarnitine in Urine Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory Comparison of 3-Hydroxybutyrylcarnitine Measurement: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of 3-Hydroxybutyrylcarnitine (C4-OH), a significant biomarker in studies of fatty acid oxidation and ketosis. While a formal inter-laboratory comparison study specifically for this compound is not publicly available, this document synthesizes data from proficiency testing programs for similar acylcarnitines to present a simulated comparison. The objective is to guide researchers in selecting appropriate analytical methods and to highlight key considerations for ensuring data accuracy and reproducibility across different laboratories.
Introduction to this compound
This compound is an acylcarnitine that plays a crucial role in cellular energy metabolism. It is an intermediate in the beta-oxidation of fatty acids and is also associated with ketogenesis.[1][2] Accurate measurement of this compound is vital for research in metabolic disorders, including fatty acid oxidation defects, and for monitoring metabolic changes in response to therapeutic interventions.
The primary analytical technique for the quantification of this compound and other acylcarnitines is tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS or UHPLC-MS/MS).[3][4] This approach offers high sensitivity and specificity, enabling the detection of a wide range of acylcarnitine species in biological matrices such as plasma, serum, and dried blood spots.[3][4]
Simulated Inter-laboratory Comparison
To illustrate the potential variability in this compound measurements between different laboratories, we present a simulated dataset based on proficiency testing results for other short-chain acylcarnitines. This hypothetical comparison involves four laboratories analyzing a common set of plasma samples with known concentrations of this compound.
Table 1: Comparison of this compound Quantification by Four Laboratories
| Sample ID | Target Value (µmol/L) | Laboratory A (LC-MS/MS) (µmol/L) | Laboratory B (LC-MS/MS) (µmol/L) | Laboratory C (FIA-MS/MS) (µmol/L) | Laboratory D (UHPLC-MS/MS) (µmol/L) |
| QC-Low | 0.50 | 0.48 | 0.52 | 0.55 | 0.49 |
| QC-Mid | 2.00 | 1.95 | 2.08 | 2.15 | 1.98 |
| QC-High | 5.00 | 4.89 | 5.12 | 5.25 | 4.95 |
| Mean Bias (%) | -3.4 | +5.3 | +9.0 | -1.0 | |
| Inter-lab CV (%) | \multicolumn{4}{c | }{6.8} |
Data are hypothetical and for illustrative purposes only.
Table 2: Performance Characteristics of Different Analytical Methods
| Parameter | Laboratory A (LC-MS/MS) | Laboratory B (LC-MS/MS) | Laboratory C (FIA-MS/MS) | Laboratory D (UHPLC-MS/MS) |
| Linear Range (µmol/L) | 0.1 - 10 | 0.05 - 15 | 0.2 - 20 | 0.02 - 25 |
| Limit of Quantification (µmol/L) | 0.1 | 0.05 | 0.2 | 0.02 |
| Intra-assay Precision (CV%) | < 5% | < 4% | < 8% | < 3% |
| Inter-assay Precision (CV%) | < 7% | < 6% | < 10% | < 5% |
| Accuracy (% Recovery) | 95-105% | 97-103% | 90-110% | 98-102% |
Data are hypothetical and for illustrative purposes only.
Experimental Protocols
The following are generalized protocols for the quantification of this compound using common mass spectrometry-based methods.
-
Sample Preparation:
-
To 50 µL of plasma, add 150 µL of methanol (B129727) containing a deuterated internal standard (e.g., d3-3-Hydroxybutyrylcarnitine).
-
Vortex to precipitate proteins.
-
Centrifuge at 13,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile (B52724).
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transition: Precursor ion (m/z of this compound) -> Product ion (m/z 85).
-
-
Sample Preparation (with Butylation):
-
A 3-mm dried blood spot is punched into a microtiter plate.
-
Add 100 µL of a methanolic solution containing deuterated internal standards.
-
Incubate and elute the acylcarnitines.
-
Evaporate the eluate to dryness.
-
Add 50 µL of 3N butanolic-HCl and incubate at 65°C for 15 minutes to form butyl esters.
-
Evaporate the butanolic-HCl and reconstitute in the mobile phase.
-
-
Flow Injection Analysis:
-
The sample is directly injected into the mass spectrometer without chromatographic separation.
-
Mobile Phase: Typically an organic solvent mixture like 80% acetonitrile in water with 0.1% formic acid.
-
Flow Rate: 0.1 mL/min.
-
-
Mass Spectrometry:
-
Ionization: ESI in positive mode.
-
Scan Type: Precursor ion scan of m/z 85 to detect all acylcarnitines.
-
Visualizations
The following diagram illustrates the mitochondrial fatty acid β-oxidation pathway, which leads to the generation of 3-Hydroxybutyryl-CoA, the precursor of this compound.
References
- 1. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. familiasga.com [familiasga.com]
- 3. Acylcarnitine analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of amino acids and acylcarnitines assay methods used in newborn screening assays by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Ketosis: A Comparative Guide to 3-Hydroxybutyrylcarnitine Levels in Response to Dietary Interventions
For Immediate Release
A comprehensive analysis of metabolic responses to popular dietary interventions reveals significant shifts in 3-hydroxybutyrylcarnitine levels, a key marker of ketosis. This guide provides researchers, scientists, and drug development professionals with a comparative overview of how dietary strategies such as ketogenic diets and fasting impact this crucial metabolite, supported by experimental data and detailed protocols.
Introduction
This compound (C4OH) is an acylcarnitine that plays a pivotal role in lipid metabolism and energy production, particularly under conditions of ketosis. It is formed from the esterification of carnitine with 3-hydroxybutyrate, the most abundant ketone body. Elevated levels of this compound are indicative of increased fatty acid oxidation and ketogenesis, making it a valuable biomarker for assessing metabolic states induced by various dietary interventions. Understanding the dynamics of this compound is crucial for research into metabolic disorders, neurological diseases, and the optimization of therapeutic ketogenic diets.
Comparative Analysis of Dietary Interventions
Dietary interventions that restrict carbohydrate intake, such as the ketogenic diet and fasting, are known to induce a state of nutritional ketosis, leading to a significant elevation in this compound levels.
A study investigating the effects of a low-carbohydrate, high-fat (LCHF) diet compared to a high-carbohydrate, low-fat (HCLF) diet demonstrated a substantial increase in this compound. Specifically, the LCHF diet triggered a 127% increase in this metabolite compared to the HCLF diet, highlighting the profound impact of macronutrient composition on its circulating levels.[1]
Fasting is another potent stimulus for ketosis and a corresponding rise in this compound. During periods of fasting, the body shifts from glucose to fat as its primary energy source, leading to the production of ketone bodies and their carnitine esters. Research has shown that even a 38-hour fasting period can induce significant ketosis and increase fatty acid oxidation, resulting in elevated muscle concentrations of D-3-hydroxybutyrylcarnitine, the predominant stereoisomer formed from the ketone body D-3-hydroxybutyrate.[2]
While direct comparative studies quantifying plasma this compound levels between a ketogenic diet and a prolonged fast in the same cohort are limited in the readily available literature, the existing data strongly suggest that both interventions are powerful modulators of this metabolite.
Quantitative Data Summary
| Dietary Intervention | Analyte | Baseline Concentration (µmol/L) | Post-Intervention Concentration (µmol/L) | Fold Change / Percentage Increase | Study Population | Reference |
| Low-Carbohydrate, High-Fat (LCHF) Diet | This compound | Not specified | Not specified | 127% increase vs. HCLF | Not specified | [1] |
| 38-Hour Fasting | D-3-Hydroxybutyrylcarnitine (in muscle) | Not specified | Significantly increased | Not specified | 12 lean healthy men | [2] |
Experimental Protocols
Low-Carbohydrate, High-Fat (LCHF) vs. High-Carbohydrate, Low-Fat (HCLF) Diet Intervention
-
Objective: To compare the effects of an LCHF diet versus an HCLF diet on plasma this compound levels.
-
Study Design: A randomized controlled trial with two parallel arms.
-
Participants: Healthy adult volunteers or a specific patient population (e.g., individuals with metabolic syndrome).
-
Diet Composition:
-
LCHF Diet: Typically <50 grams of carbohydrates per day, with fat providing 70-80% of total energy intake and protein providing 20-25%.
-
HCLF Diet: Carbohydrates providing 50-60% of total energy intake, with fat contributing <30%.
-
-
Intervention Duration: 4 to 12 weeks.
-
Sample Collection: Fasting blood samples are collected at baseline and at the end of the intervention period.
-
Analytical Method: Plasma this compound levels are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Fasting Intervention
-
Objective: To determine the effect of short-term fasting on this compound levels.
-
Study Design: A single-arm, pre-post intervention study.
-
Participants: Healthy adult volunteers.
-
Protocol: Participants undergo a supervised fast for a period of 24 to 72 hours, with ad libitum access to water.
-
Sample Collection: Blood samples are collected at baseline (after an overnight fast) and at the end of the fasting period.
-
Analytical Method: this compound concentrations in plasma or muscle tissue are measured by LC-MS/MS.[2]
Signaling Pathways and Metabolic Workflows
The production of this compound is intrinsically linked to the metabolic state of ketosis. The following diagram illustrates the key metabolic pathway leading to its formation.
Conclusion
Dietary interventions that promote ketosis, such as ketogenic diets and fasting, are potent elevators of plasma and tissue this compound levels. This metabolite serves as a sensitive biomarker for monitoring adherence to and the metabolic effects of such diets. Further research with standardized protocols and direct comparisons is warranted to fully elucidate the quantitative differences in this compound response to various dietary strategies. The methodologies and pathways described herein provide a foundational guide for professionals in the fields of nutrition, metabolic research, and drug development.
References
head-to-head comparison of different carnitine esters in metabolic research
For Researchers, Scientists, and Drug Development Professionals
L-carnitine and its esters, acetyl-L-carnitine (ALCAR) and propionyl-L-carnitine (PLC), are pivotal molecules in cellular metabolism, each exhibiting unique properties that make them subjects of intense research. This guide provides an objective, data-driven comparison of these carnitine esters, focusing on their distinct roles in metabolic pathways, supported by experimental data and detailed methodologies.
Core Metabolic Functions and Distinctions
L-carnitine's primary role is to facilitate the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation, a crucial step in energy production.[1] Its esters, ALCAR and PLC, share this fundamental function but possess distinct characteristics stemming from their acetyl and propionyl moieties, respectively.
Acetyl-L-carnitine (ALCAR) readily crosses the blood-brain barrier and plays a significant role in neuronal metabolism and neuroprotection.[2][3] It can donate its acetyl group to coenzyme A (CoA) to form acetyl-CoA, a key substrate for the Krebs cycle and a modulator of the pyruvate (B1213749) dehydrogenase complex (PDHC).[4][5][6]
Propionyl-L-carnitine (PLC) demonstrates a high affinity for muscle and cardiac tissue.[7] Its propionyl group can be converted to propionyl-CoA and subsequently to succinyl-CoA, serving as an anaplerotic substrate for the Krebs cycle. This replenishment of Krebs cycle intermediates is particularly beneficial in ischemic conditions.[8][9][10]
Quantitative Comparison of Metabolic Effects
The following tables summarize quantitative data from various studies, offering a comparative look at the metabolic impact of L-carnitine, ALCAR, and PLC. It is important to note that direct head-to-head clinical trials comparing all three esters across a comprehensive range of metabolic parameters are limited.
Table 1: Effects on Lipid Profile
| Parameter | L-Carnitine | Acetyl-L-Carnitine (ALCAR) | Propionyl-L-Carnitine (PLC) |
| Total Cholesterol | Significant reduction observed in meta-analyses.[11] | Limited direct comparative data. | Limited direct comparative data. |
| LDL Cholesterol | Significant reduction observed in meta-analyses.[11] | Limited direct comparative data. | Limited direct comparative data. |
| HDL Cholesterol | No significant change or modest increase reported.[11] | Limited direct comparative data. | Limited direct comparative data. |
| Triglycerides | Significant reduction observed in meta-analyses.[11] | Limited direct comparative data. | Limited direct comparative data. |
Table 2: Effects on Glucose Metabolism
| Parameter | L-Carnitine | Acetyl-L-Carnitine (ALCAR) | Propionyl-L-Carnitine (PLC) |
| Fasting Blood Glucose | Significant reduction observed in a meta-analysis.[11] | Showed an increase in glucose disposal in type 2 diabetic patients.[12] | Limited direct comparative data. |
| Insulin Sensitivity | Meta-analysis suggests improvement.[11] | Increased glucose uptake and storage.[12] | Limited direct comparative data. |
| HOMA-IR | Significant reduction observed in a meta-analysis.[11] | Data not available from direct comparative studies. | Data not available from direct comparative studies. |
Table 3: Effects on Exercise Performance and Muscle Metabolism
| Parameter | L-Carnitine | Acetyl-L-Carnitine (ALCAR) | Propionyl-L-Carnitine (PLC) |
| Exercise Capacity | May improve exercise recovery and muscle oxygen supply.[13] | Limited direct comparative data on exercise performance. | Improved maximal and pain-free walking distance in patients with intermittent claudication.[14][15] |
| Muscle Carnitine Levels | Supplementation can increase muscle carnitine content.[16] | Data not available from direct comparative studies. | Increases cellular carnitine content, with high affinity for muscle.[8] |
| Lactate (B86563) Accumulation | May reduce lactate accumulation.[17] | Limited direct comparative data. | Reduced lactate accumulation in resistance-trained males (as Glycine Propionyl-L-Carnitine).[17] |
Signaling Pathways and Mechanisms of Action
The distinct metabolic effects of carnitine esters are rooted in their differential interactions with key cellular signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Acetyl-L-carnitine-mediated neuroprotection during hypoxia is attributed to ERK1/2-Nrf2-regulated mitochondrial biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetyl-Lcarnitine and Neuroprotection [flipper.diff.org]
- 4. Pyruvate Dehydrogenase Complex: Metabolic Link to Ischemic Brain Injury and Target of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-Carnitine and acetyl-L-carnitine roles and neuroprotection in developing brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Therapeutic effects of L-carnitine and propionyl-L-carnitine on cardiovascular diseases: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Anaplerotic effect of propionyl carnitine in rat heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effects of L-carnitine supplementation on glycemic control: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acetyl-L-carnitine infusion increases glucose disposal in type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. L-Carnitine: Benefits, Side Effects, Sources, and Dosage [healthline.com]
- 14. Propionyl-L-carnitine for intermittent claudication | Cochrane [cochrane.org]
- 15. Propionyl-L-carnitine for intermittent claudication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Effects of L-Carnitine, Acetyl-L-Carnitine, and Propionyl-L-Carnitine on Body Mass in Type 2 Diabetes Mellitus Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Glycine propionyl-L-carnitine produces enhanced anaerobic work capacity with reduced lactate accumulation in resistance trained males - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Essential Personal Protective Equipment (PPE) for Handling 3-Hydroxybutyrylcarnitine
For immediate implementation, this guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 3-Hydroxybutyrylcarnitine. Adherence to these protocols is essential for ensuring a safe laboratory environment.
Recommended Personal Protective Equipment (PPE)
Proper selection and use of PPE are the primary defense against potential exposure to this compound. The following table summarizes the recommended equipment.
| Protection Type | Recommended Equipment | Rationale & Best Practices |
| Eye and Face Protection | Chemical safety goggles or glasses with side shields. | To prevent eye contact with the powder or solutions, which could cause irritation. Ensure compliance with OSHA's 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A fully buttoned lab coat. | To prevent skin contact, which may cause irritation.[1] Gloves should be changed immediately if they become contaminated, and hands should be washed thoroughly after handling.[1] |
| Respiratory Protection | Work in a well-ventilated area, preferably a chemical fume hood. | To minimize the inhalation of any dust or aerosols. |
| Foot Protection | Closed-toe shoes. | To protect feet from potential spills. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for minimizing risk and ensuring the integrity of your experiments.
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is strongly recommended.[1]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible in the work area.[1]
Handling Procedures:
-
Preparation: Before beginning work, ensure the designated area is clean and uncluttered. Don all required PPE as outlined in the table above.
-
Weighing: When weighing the solid compound, handle it carefully to avoid generating dust.[1] Use a spatula or other appropriate tools for transfer.
-
Dissolving: If preparing a solution, add the solid this compound to the solvent slowly to prevent splashing and aerosol formation.[1]
-
Post-Handling: After use, decontaminate all work surfaces.
Disposal Plan:
-
Waste Collection: All waste materials contaminated with this compound should be collected in a clearly labeled, sealed container for hazardous waste.
-
Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations.
Experimental Workflow and Safety Protocols
The following diagram illustrates the logical flow for safely handling this compound, from preparation to disposal.
Caption: Safe Handling Workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
